molecular formula C20H32 B158053 Rimuene CAS No. 1686-67-5

Rimuene

Cat. No.: B158053
CAS No.: 1686-67-5
M. Wt: 272.5 g/mol
InChI Key: BAIWMJSLFJWAQP-WSTLGDPDSA-N
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Description

Rimuene is a natural product found in Cryptomeria japonica, Richea continentis, and other organisms with data available.

Properties

IUPAC Name

(2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32/c1-6-19(4)12-13-20(5)15(14-19)9-10-16-17(20)8-7-11-18(16,2)3/h6,10,15,17H,1,7-9,11-14H2,2-5H3/t15-,17-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIWMJSLFJWAQP-WSTLGDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2C1=CCC3C2(CCC(C3)(C)C=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@]2([C@@H]3CCCC(C3=CC[C@@H]2C1)(C)C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Natural Sources of Rimuene in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimuene is a naturally occurring pimarane-type diterpene hydrocarbon with the chemical formula C₂₀H₃₂. Diterpenes are a class of organic compounds composed of four isoprene units and are known for their diverse biological activities, making them of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the known plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a proposed biosynthetic pathway.

Plant Sources and Quantitative Analysis of this compound

This compound has been identified as a constituent of the essential oils of several coniferous plants, primarily within the families Araucariaceae and Cupressaceae. The concentration of this compound can vary depending on the plant species, geographical location, and the specific part of the plant analyzed. A summary of the quantitative data available from peer-reviewed studies is presented in Table 1.

Plant SpeciesFamilyPlant PartThis compound Concentration (% of Essential Oil)Reference(s)
Araucaria brasiliensis (syn. Araucaria angustifolia)AraucariaceaeLeaves5.87 ± 1.01[1]
8.00 ± 0.24[1]
Araucaria heterophyllaAraucariaceaeDry Stem Bark2.85[2]
Cryptomeria japonicaCupressaceaeNot specifiedTrace
Thujopsis dolabrataCupressaceaeNot specifiedReported, but not quantified[3]

Table 1: Quantitative Data of this compound in Various Plant Species

Experimental Protocols

Extraction of this compound-Containing Essential Oil by Hydrodistillation

This protocol describes a general method for the extraction of essential oils from plant material, which is suitable for the isolation of this compound.

a. Materials and Apparatus:

  • Fresh or dried plant material (e.g., leaves, bark)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Distilled water

  • Anhydrous sodium sulfate

  • Glass vials for storage

b. Procedure:

  • Sample Preparation: Weigh approximately 200-300 g of the plant material. If using fresh material, it may be coarsely chopped. Dried material can be used as is or lightly crushed.

  • Hydrodistillation: Place the prepared plant material into the 2 L round-bottom flask and add a sufficient volume of distilled water to cover the material completely.

  • Apparatus Setup: Assemble the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all joints are properly sealed.

  • Extraction: Heat the flask using the heating mantle to bring the water to a boil. The steam and volatile compounds will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus. Continue the distillation for 3-4 hours, or until no more oil is collected.

  • Oil Collection: After cooling, carefully collect the separated essential oil from the graduated tube.

  • Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the dried essential oil in a sealed glass vial at 4°C in the dark to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analytical procedure for the identification and quantification of this compound in the extracted essential oil.

a. Materials and Apparatus:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)

  • Helium (carrier gas)

  • Essential oil sample

  • Hexane (solvent)

  • This compound standard (if available for absolute quantification) or internal standard (e.g., n-alkanes for retention index calculation)

b. GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Split (split ratio e.g., 1:50)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: Increase to 240°C at a rate of 3°C/min

    • Hold: Maintain 240°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-500

c. Procedure:

  • Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in hexane.

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the chromatogram and mass spectra.

  • Identification: Identify the this compound peak by comparing its mass spectrum with a reference library (e.g., NIST, Wiley) and by comparing its retention index with literature values. The mass spectrum of this compound will show characteristic fragmentation patterns.

  • Quantification: The relative percentage of this compound in the essential oil is calculated based on the peak area of this compound relative to the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve would be prepared using a pure this compound standard.

Biosynthesis of this compound

This compound is a pimarane-type diterpene, which is biosynthesized via the methylerythritol phosphate (MEP) pathway in plants, occurring in the plastids. The key precursor for all diterpenes is geranylgeranyl pyrophosphate (GGPP).

The biosynthesis of this compound is proposed to proceed through the following key steps:

  • Formation of GGPP: The MEP pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form the 20-carbon molecule, GGPP.

  • Protonation-initiated Cyclization: A diterpene synthase, likely a pimaradiene synthase, catalyzes the protonation-initiated cyclization of GGPP.

  • Formation of a Bicyclic Intermediate: The initial cyclization forms a bicyclic labdadienyl/copalyl pyrophosphate (CPP)-like carbocation.

  • Further Cyclization to a Tricyclic Pimaradienyl Cation: A second cyclization event leads to the formation of a tricyclic pimaradienyl carbocation.

  • Deprotonation to form this compound: The final step involves the deprotonation of the pimaradienyl cation to yield the stable diterpene, this compound.

Mandatory Visualizations

rimuene_biosynthesis cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP Pimaradienyl_cation Pimaradienyl Cation GGPP->Pimaradienyl_cation Diterpene Synthase (Pimaradiene Synthase-like) This compound This compound Pimaradienyl_cation->this compound Deprotonation

Caption: Proposed biosynthetic pathway of this compound from IPP and DMAPP.

experimental_workflow Plant_Material Plant Material (e.g., leaves, bark) Hydrodistillation Hydrodistillation Plant_Material->Hydrodistillation Essential_Oil Crude Essential Oil Hydrodistillation->Essential_Oil Drying Drying (Anhydrous Na₂SO₄) Essential_Oil->Drying Dried_Oil Dried Essential Oil Drying->Dried_Oil GCMS_Analysis GC-MS Analysis Dried_Oil->GCMS_Analysis Identification Identification (Mass Spectra, Retention Index) GCMS_Analysis->Identification Quantification Quantification (Peak Area %) GCMS_Analysis->Quantification Data This compound Data Identification->Data Quantification->Data

Caption: Experimental workflow for this compound isolation and analysis.

References

The Putative Biosynthesis of Rimuene in Thujopsis dolabrata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimuene, a diterpene hydrocarbon found in the essential oil of Thujopsis dolabrata (Hiba arborvitae), belongs to the vast class of labdane-related diterpenoids.[1] While the precise enzymatic pathway for this compound biosynthesis in T. dolabrata has not been fully elucidated, extensive research into diterpene biosynthesis in conifers, particularly within the Cupressaceae family, allows for the construction of a putative and scientifically robust pathway.[2][3] This technical guide synthesizes the current understanding of diterpene biosynthesis to propose a pathway for this compound formation in Thujopsis dolabrata. It details the foundational stages of precursor formation, the key cyclization steps mediated by diterpene synthases, and generalized experimental protocols for the identification and characterization of the enzymes involved. This document aims to serve as a foundational resource for researchers investigating terpenoid biosynthesis and professionals in drug development interested in the natural product landscape of conifers.

Introduction to Diterpene Biosynthesis in Conifers

Diterpenes are a class of C20 terpenoids derived from four isoprene units. In conifers, they play crucial roles in defense against herbivores and pathogens as components of oleoresin.[4] The biosynthesis of these compounds, including this compound, originates from the central isoprenoid pathway, culminating in the formation of the universal diterpene precursor, geranylgeranyl diphosphate (GGPP).[5] The remarkable diversity of diterpene skeletons is generated by the action of a superfamily of enzymes known as terpene synthases (TPSs), specifically diterpene synthases (diTPSs).[4][5]

In gymnosperms, the formation of complex diterpene structures is typically a two-step process involving two distinct classes of diTPSs:

  • Class II Diterpene Synthases: These enzymes initiate the cyclization of the linear GGPP precursor through a protonation-dependent mechanism, forming a bicyclic diphosphate intermediate, typically a labdadienyl/copalyl diphosphate (CPP).[6][7]

  • Class I Diterpene Synthases: Acting on the CPP intermediate produced by Class II diTPSs, these enzymes catalyze further cyclizations and rearrangements to generate the final, often complex, polycyclic diterpene skeleton.[6][7]

Proposed Biosynthesis Pathway of this compound in Thujopsis dolabrata

Based on the established principles of labdane-related diterpenoid biosynthesis, the following pathway for this compound formation in Thujopsis dolabrata is proposed.

Stage 1: Formation of the Universal Precursor, Geranylgeranyl Diphosphate (GGPP)

The biosynthesis of this compound begins with the formation of GGPP from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), the five-carbon building blocks of all isoprenoids. This occurs via the methylerythritol phosphate (MEP) pathway in the plastids of plant cells.

Stage 2: Cyclization of GGPP to a Labdadienyl/Copalyl Diphosphate (CPP) Intermediate

It is hypothesized that a Class II diTPS, hereafter referred to as TdCPS (for Thujopsis dolabrata Copalyl Diphosphate Synthase), catalyzes the protonation-initiated cyclization of GGPP to form a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate. This is consistent with the characterization of (+)-CPP synthases in other members of the Cupressaceae family.[2]

Stage 3: Conversion of (+)-CPP to this compound

The final step in the formation of the this compound skeleton is proposed to be catalyzed by a Class I diTPS, a putative this compound Synthase (TdRS). This enzyme would facilitate the ionization of the diphosphate group from (+)-CPP, initiating a series of intramolecular rearrangements and ultimately forming the characteristic tricyclic structure of this compound.

Rimuene_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP TdCPS (Class II diTPS) This compound This compound CPP->this compound TdRS (Class I diTPS)

Caption: Proposed biosynthesis pathway of this compound in Thujopsis dolabrata.

Quantitative Data Summary

While specific quantitative data for the enzymes in the this compound biosynthesis pathway in Thujopsis dolabrata are not yet available, the following table provides a template for the types of data that would be collected during the characterization of the proposed enzymes, with representative values drawn from studies of homologous enzymes in other conifers.

EnzymeSubstrateProduct(s)K_m (µM)k_cat (s⁻¹)Reference
Putative TdCPS GGPP(+)-CPP5 - 150.1 - 1.0Homologous enzymes in Cupressaceae[2]
Putative TdRS (+)-CPPThis compound1 - 100.05 - 0.5Homologous enzymes in gymnosperms[5]

Note: The kinetic parameters (K_m and k_cat) are highly dependent on the specific enzyme and assay conditions. The values presented are indicative of the typical range for diterpene synthases.

Experimental Protocols

The elucidation of the this compound biosynthesis pathway would involve the following key experimental steps.

Identification and Cloning of Candidate diTPS Genes
  • RNA Extraction and cDNA Synthesis: Total RNA would be extracted from young needles of Thujopsis dolabrata, a tissue where diterpene biosynthesis is likely active. This RNA would then be reverse-transcribed to generate a cDNA library.

  • Homology-Based Cloning or Transcriptome Mining: Degenerate primers designed from conserved regions of known gymnosperm diTPSs would be used in PCR to amplify candidate gene fragments from the cDNA library. Alternatively, de novo transcriptome sequencing (RNA-Seq) of T. dolabrata needles would be performed to identify full-length candidate diTPS transcripts.

Heterologous Expression and Purification of Recombinant Enzymes
  • Vector Construction: Full-length candidate TdCPS and TdRS coding sequences would be cloned into an appropriate expression vector, such as pET28a, for expression in a microbial host like Escherichia coli.

  • Protein Expression: The recombinant plasmids would be transformed into an expression strain of E. coli (e.g., BL21(DE3)). Protein expression would be induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The expressed proteins, likely containing an affinity tag (e.g., His-tag), would be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA).

In Vitro Enzyme Assays and Product Identification
  • Enzyme Assays: Purified recombinant TdCPS would be incubated with GGPP in a suitable buffer containing a divalent cation (e.g., Mg²⁺). The reaction products would be dephosphorylated with a phosphatase (e.g., alkaline phosphatase) to yield the corresponding alcohol. For the coupled assay, the product of the TdCPS reaction would be directly used as the substrate for the purified recombinant TdRS.

  • Product Analysis: The dephosphorylated products would be extracted with an organic solvent (e.g., hexane) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the products would be confirmed by comparison of their mass spectra and retention times with those of authentic standards.

Experimental_Workflow cluster_0 Gene Identification and Cloning cluster_1 Protein Expression and Purification cluster_2 Enzyme Characterization RNA_Extraction RNA Extraction from T. dolabrata cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Homology-Based Cloning / Transcriptome Mining cDNA_Synthesis->Gene_Cloning Vector_Construction Cloning into Expression Vector Gene_Cloning->Vector_Construction Ecoli_Transformation Transformation into E. coli Vector_Construction->Ecoli_Transformation Protein_Expression Induction of Protein Expression Ecoli_Transformation->Protein_Expression Protein_Purification Affinity Chromatography Protein_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Product_Analysis GC-MS Analysis Enzyme_Assay->Product_Analysis

Caption: General experimental workflow for identifying and characterizing diterpene synthases.

Conclusion and Future Directions

The proposed biosynthesis pathway for this compound in Thujopsis dolabrata provides a strong hypothetical framework for future research. The immediate next steps should focus on the identification and functional characterization of the putative TdCPS and TdRS enzymes. Transcriptome analysis of T. dolabrata would be a powerful tool for identifying candidate genes. Successful characterization of these enzymes would not only confirm the proposed pathway but also open up possibilities for metabolic engineering to produce this compound and other valuable diterpenoids in heterologous systems. Further research could also investigate the regulation of this pathway in response to environmental stimuli and its role in the chemical ecology of Thujopsis dolabrata.

References

Rimuene: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimuene is a naturally occurring diterpene hydrocarbon found in a variety of plant species, including the New Zealand rimu tree (Dacrydium cupressinum), from which it derives its name.[1] As a member of the extensive terpenoid family, this compound possesses a complex cyclic structure that has garnered interest for its potential applications in chemical synthesis and as a scaffold for drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside an exploration of its potential biological activities based on related compounds. Detailed experimental protocols for its isolation and analysis are also presented to facilitate further research into this intriguing natural product.

Chemical and Physical Properties

This compound is a tetracyclic diterpene with the molecular formula C₂₀H₃₂.[2][3] Its chemical structure and properties are summarized below.

Table 1: Chemical Identifiers and Descriptors for this compound

Identifier/DescriptorValueSource
IUPAC Name (2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene[2][3]
CAS Number 1686-67-5[2][3][4]
Molecular Formula C₂₀H₃₂[2][3]
Synonyms Rimuen, 5,15-Rosadiene, Rosa-5,15-diene, (13S)-[5][6][7]
InChIKey BAIWMJSLFJWAQP-WSTLGDPDSA-N[2]
SMILES C[C@@]1(CC[C@]2([C@@H]3CCCC(C3=CC[C@@H]2C1)(C)C)C)C=C[2][7]

Table 2: Physicochemical Properties of this compound

PropertyValueSource/Comment
Molecular Weight 272.5 g/mol [2][3][7] (Computed)
Appearance Crystalline solid[1]
Melting Point Not availableData not found in reviewed sources.
Boiling Point Not availableData not found in reviewed sources.
Solubility Soluble in alcohol; Insoluble in water (0.001413 mg/L @ 25 °C est.)[4][8]
Optical Rotation Not availableSpecific rotation value for pure this compound is not reported in the reviewed literature. Chiral molecules like this compound are optically active.[9]
XLogP3-AA 7[2][7] (Computed)

Table 3: Spectral Data References for this compound

Spectral Data TypeAvailability/Source
Mass Spectrometry (GC-MS) Available in spectral databases such as NIST Chemistry WebBook and SpectraBase.[5][6]
¹³C NMR Spectroscopy Spectrum available in databases like SpectraBase.[5]
¹H NMR Spectroscopy Data available in specialized chemical literature.
Infrared (IR) Spectroscopy Data available in specialized chemical literature.[1]

Experimental Protocols

While specific, detailed experimental protocols for every aspect of this compound research are not widely published, this section provides robust, adaptable methodologies based on standard practices for natural product chemistry.

Isolation of this compound from Plant Material

This compound is a constituent of the essential oils of various plants. The following protocol outlines a general procedure for its extraction and purification.

Workflow for Isolation and Purification of this compound

G plant_material Plant Material (e.g., Dacrydium cupressinum leaves/bark) extraction Solvent Extraction (e.g., hexane or ethanol) plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_this compound Pure this compound tlc_analysis->pure_this compound Pool pure fractions characterization Structural Characterization (NMR, MS, IR) pure_this compound->characterization

Caption: General workflow for the isolation and characterization of this compound.

Protocol:

  • Plant Material Preparation: Air-dry and grind the plant material (e.g., leaves and bark of Dacrydium cupressinum) to a coarse powder.

  • Extraction:

    • Perform exhaustive extraction of the powdered plant material with a non-polar solvent like hexane or petroleum ether at room temperature for 72 hours. Alternatively, use a Soxhlet apparatus for more efficient extraction.[10][11][12]

    • Filter the extract to remove solid plant residue.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

  • Column Chromatography:

    • Prepare a silica gel (60-120 mesh) column packed in hexane.

    • Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing a more polar solvent like ethyl acetate.[6][13]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate 95:5).

    • Visualize the TLC plates under UV light and/or by staining with a suitable reagent (e.g., phosphomolybdic acid).

    • Pool the fractions containing the compound of interest based on the TLC profile.

  • Purification and Characterization:

    • Evaporate the solvent from the pooled fractions to yield purified this compound.

    • Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of volatile compounds like this compound in essential oil extracts.

Protocol:

  • Sample Preparation: Dilute the essential oil or purified this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC-MS System: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or HP-5MS).[14][15]

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp up to 240°C at a rate of 3°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).[14]

Biological Activity and Signaling Pathways

The biological activity of pure this compound has not been extensively studied. However, as a diterpene, it belongs to a class of compounds known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[16][17]

Potential Biological Activities
  • Cytotoxicity: An essential oil from Araucaria heterophylla containing this compound (2.85%) showed cytotoxic effects.[18] However, the activity of the pure compound is unknown.

  • Anti-inflammatory Activity: Many terpenes exhibit anti-inflammatory properties by modulating key signaling pathways.[1][19] For instance, the monoterpene limonene has been shown to suppress inflammatory responses.[20]

  • Antimicrobial Activity: Terpenes are known to possess antimicrobial activity against a range of bacteria and fungi, often by disrupting microbial cell membranes.[11][21][22][23]

Signaling Pathways

There is currently no specific information available in the scientific literature regarding the direct effects of this compound on cellular signaling pathways. However, many terpenes are known to modulate key inflammatory and cancer-related pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[21][24][25]

Generalized NF-κB Signaling Pathway and Potential Terpene Inhibition

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degrades & Releases DNA DNA NFkB_active->DNA Translocates & Binds Terpene Terpenes (e.g., Limonene) Terpene->IKK Inhibits Transcription Transcription DNA->Transcription Pro_inflammatory Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Transcription->Pro_inflammatory

Caption: A simplified representation of the NF-κB signaling pathway, a common target for the anti-inflammatory effects of terpenes.

For example, limonene has been shown to suppress the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines.[24] Given the structural similarities among terpenes, it is plausible that this compound could exert biological effects through similar mechanisms, but this requires experimental verification.

Future Directions

The current body of knowledge on this compound is limited, presenting numerous opportunities for further research. Key areas for future investigation include:

  • Determination of Physical Constants: Experimental determination of the melting point, boiling point, and specific optical rotation of pure this compound.

  • Biological Screening: Comprehensive in vitro and in vivo studies to evaluate the cytotoxic, anti-inflammatory, antimicrobial, and other potential biological activities of purified this compound.

  • Mechanism of Action Studies: Investigation into the effects of this compound on key cellular signaling pathways to elucidate its molecular mechanisms of action.

  • Synthesis of Derivatives: Use of this compound as a scaffold for the synthesis of novel derivatives with potentially enhanced biological activities.

Conclusion

This compound is a readily available natural diterpene with a well-defined chemical structure. While its physical and chemical properties are partially characterized, there is a significant gap in the understanding of its biological activities and mechanisms of action. The experimental protocols and background information provided in this guide are intended to serve as a foundation for researchers to further explore the potential of this compound in drug discovery and development. Future studies are essential to unlock the full therapeutic potential of this and other related natural products.

References

Rimuene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the diterpene Rimuene, intended for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, biological activity, and relevant experimental methodologies.

Core Compound Data

This compound is a naturally occurring diterpene hydrocarbon found in a variety of plant species. The following table summarizes its key quantitative data.

ParameterValueSource
CAS Number 1686-67-5[1][2]
Molecular Formula C₂₀H₃₂[3]
Molecular Weight 272.475040 g/mol [2]
Biological Activity Moderate inhibitory activity against butyrylcholinesterase (BuChE) was observed for an essential oil containing this compound (also reported as 5,15-Rosadiene).

Biological Activity and Potential Signaling Pathways

The primary reported biological activity of this compound, as a component of the essential oil from Araucaria brasiliensis, is the moderate inhibition of butyrylcholinesterase (BuChE). This suggests a potential role for this compound in modulating cholinergic signaling. By inhibiting BuChE, this compound could prevent the breakdown of the neurotransmitter acetylcholine, leading to its increased availability in the synaptic cleft. This mechanism is a key therapeutic strategy in managing conditions such as Alzheimer's disease.

cluster_0 Synaptic Cleft cluster_1 Mechanism of Inhibition ACh Acetylcholine BuChE Butyrylcholinesterase (BuChE) ACh->BuChE Binds to ACh_hydrolysis Hydrolysis BuChE->ACh_hydrolysis Choline_Acetate Choline + Acetate ACh_hydrolysis->Choline_Acetate This compound This compound This compound->BuChE Inhibits ACh_increased Increased Acetylcholine Levels This compound->ACh_increased Leads to cluster_0 Isolation and Characterization cluster_1 Biological Activity Assessment plant Plant Material (e.g., Araucaria brasiliensis leaves) distillation Hydrodistillation plant->distillation oil Essential Oil distillation->oil gcms GC-MS Analysis oil->gcms assay_prep Prepare Assay Plate (Enzyme, DTNB, Inhibitor) oil->assay_prep Test for Inhibitory Activity composition Chemical Composition (Identification of this compound) gcms->composition incubation Pre-incubation assay_prep->incubation add_substrate Add Substrate (BTCh) incubation->add_substrate measurement Spectrophotometric Measurement (Absorbance at 412 nm) add_substrate->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis

References

The Biological Profile of Rimuene: A Review of Current, Limited Evidence

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide summarizes the currently available scientific information on the biological activity of Rimuene. It is critical to note that dedicated studies on the pharmacological effects of isolated this compound or this compound-rich extracts are exceptionally scarce in published literature. The majority of the data presented herein pertains to essential oils where this compound is a constituent, and therefore, the described activities cannot be solely attributed to this compound. This document serves to highlight the current knowledge gaps and provide a foundation for future research.

Introduction

This compound is a naturally occurring diterpene hydrocarbon with the chemical formula C₂₀H₃₂.[1][2] It has been identified as a constituent in the essential oils of various plant species. Despite its presence in several traditional medicinal plants, scientific investigation into the specific biological activities of this compound remains in its infancy. This guide aims to collate and present the limited existing data to the scientific community to foster further inquiry into its potential therapeutic applications.

Natural Occurrence of this compound

This compound has been identified in a number of plant species, often as a component of their essential oils. The concentration of this compound within these extracts can vary significantly.

Table 1: Documented Natural Sources of this compound

Plant SpeciesFamilyPlant PartPercentage of this compound in Essential OilReference
Araucaria heterophylla (Salisb.) FrancoAraucariaceaeDry Stem Bark2.85%[3]
Araucaria brasiliensis A. RichAraucariaceaeLeaves5.87 ± 1.01%[4]
Thujopsis dolabrata Sieb. et Zucc.CupressaceaeNot SpecifiedPresent[1]
Cryptomeria japonica (Thunb. ex L.f.) D.DonCupressaceaeNot SpecifiedPresent[1]

Biological Activity: A Landscape of Limited Data

Direct studies on the biological effects of isolated this compound are not currently available in the public domain. The only available data on biological activity comes from an essential oil mixture containing this compound.

Cytotoxicity

The essential oil extracted from the dry stem bark of Araucaria heterophylla, which contains 2.85% this compound, was evaluated for its cytotoxic effects using the brine shrimp lethality assay.

Table 2: Cytotoxicity of this compound-Containing Essential Oil

Source MaterialAssayResult (LC₅₀)This compound Content
Araucaria heterophylla Dry Stem Bark Essential OilBrine Shrimp Lethality Assay10 ppm2.85%

This result indicates that the essential oil possesses cytotoxic properties. However, it is crucial to emphasize that this activity is a reflection of the combined effects of all constituents within the oil, and the specific contribution of this compound to this cytotoxicity is unknown. Spathulenol (16.13%) and germacrene B (10.37%) were the major components of this oil.[3]

Anti-inflammatory and Antimicrobial Activity

There is currently no scientific literature available that investigates the anti-inflammatory or antimicrobial properties of this compound extract or the isolated compound. While many plant-derived terpenes exhibit such activities, no specific data for this compound has been published.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available due to the lack of dedicated studies. The brine shrimp lethality assay mentioned was performed on the whole essential oil of Araucaria heterophylla. For researchers interested in replicating or expanding upon this work, a general protocol for this assay is described below.

General Protocol: Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost preliminary screen for cytotoxicity.

Materials:

  • Artemia salina (brine shrimp) eggs

  • Sea salt

  • Distilled water

  • Test sample (e.g., essential oil)

  • Solvent for sample dissolution (e.g., DMSO)

  • Multi-well plates or small vials

  • Light source

  • Magnifying glass or microscope

Procedure:

  • Hatching of Brine Shrimp: Prepare a brine solution (e.g., 38 g sea salt per 1 L of distilled water). Add Artemia salina eggs to the brine and incubate under a light source for 24-48 hours until the nauplii (larvae) hatch.

  • Preparation of Test Solutions: Dissolve the test sample in a suitable solvent to create a stock solution. Prepare a series of dilutions of the stock solution in the brine.

  • Exposure: Transfer a specific number of nauplii (e.g., 10-15) into each well or vial containing the different concentrations of the test sample. A control group with the solvent and a negative control with only brine should be included.

  • Incubation: Incubate the plates for 24 hours under a light source.

  • Counting: After 24 hours, count the number of surviving and dead nauplii in each well. Non-motile nauplii are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration. Determine the LC₅₀ (lethal concentration 50), the concentration that causes 50% mortality of the nauplii, using a suitable statistical method (e.g., probit analysis).

Signaling Pathways

There is no information in the current scientific literature regarding the signaling pathways modulated by this compound. Elucidating these pathways will be a critical step in understanding its mechanism of action and potential therapeutic applications.

Visualizations

Due to the absence of data on signaling pathways or complex experimental workflows for this compound, a diagram illustrating the chemical composition of a this compound-containing essential oil is provided to contextualize its presence within a complex natural mixture.

G cluster_oil Araucaria heterophylla Essential Oil cluster_components Major & Minor Components Essential Oil Essential Oil Spathulenol Spathulenol Essential Oil->Spathulenol 16.13% Germacrene B Germacrene B Essential Oil->Germacrene B 10.37% Other Sesquiterpenes Other Sesquiterpenes Essential Oil->Other Sesquiterpenes ~40% This compound This compound Essential Oil->this compound 2.85% Other Compounds Other Compounds Essential Oil->Other Compounds Remaining %

Caption: Composition of Araucaria heterophylla essential oil.

Future Directions and Conclusion

The current body of scientific literature on the biological activity of this compound is profoundly limited. The preliminary cytotoxicity data from a this compound-containing essential oil provides a tentative starting point, but dedicated research is urgently needed. Future studies should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation of this compound from its natural sources to enable the study of the pure compound.

  • Broad-Spectrum Bioactivity Screening: Evaluating purified this compound for a wide range of biological activities, including but not limited to cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects.

  • Mechanistic Studies: Investigating the underlying mechanisms of action and identifying the molecular targets and signaling pathways modulated by this compound.

References

The Untapped Potential of Rimuene: A Scientific Whitepaper on a Diterpene in Need of Investigation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Rimuene, a naturally occurring diterpene hydrocarbon, presents a largely unexplored frontier in therapeutic research. Despite its defined chemical structure and presence in several plant species, a comprehensive review of publicly available scientific literature reveals a significant paucity of data regarding its biological activity and potential therapeutic effects. This technical guide serves a dual purpose: to meticulously summarize the current, albeit limited, knowledge on this compound, and to provide a comprehensive framework for future research by drawing parallels with the well-documented therapeutic activities of other structurally related terpenes. This document outlines potential anti-inflammatory and anticancer mechanisms that could be relevant to this compound, provides detailed experimental protocols for investigating these effects, and presents quantitative data from analogous compounds to guide hypothesis-driven research. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological tools necessary to unlock the potential therapeutic applications of this compound.

Introduction to this compound

This compound is a diterpene hydrocarbon with the chemical formula C₂₀H₃₂.[1][2] Its structure has been elucidated, and it is known to be a constituent of various plants, including Thujopsis dolabrata and Cryptomeria japonica.[1] It has also been identified in the essential oil of Araucaria brasiliensis.[3] While the chemical properties of this compound are established, its biological activity remains almost entirely uninvestigated. A single study on the essential oil of Araucaria brasiliensis, which contains this compound as one of its components, reported moderate inhibitory activity against butyrylcholinesterase (BuChE), an enzyme implicated in the progression of Alzheimer's disease.[3] However, the activity of isolated this compound was not determined, leaving its specific contribution to this effect unknown.

Potential Therapeutic Effects: A Hypothesis-Driven Approach

Given the lack of direct evidence for this compound's therapeutic effects, we can formulate hypotheses based on the known activities of other terpenes, a large and diverse class of organic compounds found in plants.[4] Many terpenes, including monoterpenes and diterpenes, have demonstrated significant anti-inflammatory and anticancer properties.[4][5][6]

Potential Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases. Terpenes such as limonene and carvone have been shown to exert anti-inflammatory effects through various mechanisms.[7][8] A plausible hypothesis is that this compound may also modulate inflammatory pathways.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Cytokines: this compound could potentially suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are central mediators of the inflammatory response.[8][9]

  • Modulation of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. Terpenes often inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.[9][10]

  • Inhibition of Inflammatory Enzymes: this compound might inhibit enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.[10]

Potential Anticancer Activity

The search for novel anticancer agents from natural sources is a major focus of drug discovery. Numerous terpenes have exhibited potent antitumor activities in both preclinical and clinical studies.[4][5][6][11][12] It is conceivable that this compound could possess similar properties.

Potential Mechanisms of Action:

  • Induction of Apoptosis: this compound may trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, caspases) and anti-apoptotic (e.g., Bcl-2) proteins.[5][11]

  • Cell Cycle Arrest: It could potentially halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, such as G0/G1 or G2/M phases.[5]

  • Inhibition of Angiogenesis and Metastasis: this compound might interfere with the formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis), which are critical for tumor growth and progression.[5]

  • Induction of Autophagy: Some terpenes can induce autophagy, a cellular self-degradation process that can lead to cancer cell death.[11]

Quantitative Data from Structurally Related Terpenes

To provide a quantitative perspective for future studies on this compound, the following tables summarize the biological activities of other well-researched terpenes.

Table 1: Anti-inflammatory Activity of Selected Terpenes

TerpeneExperimental ModelIC₅₀ / EffectReference
LimoneneLPS-stimulated murine macrophagesDecreased NO production[7]
(S)-(+)-CarvoneLPS-stimulated murine macrophagesDecreased NO, NOS2, and IL-1β expression[7]
α-PineneHuman chondrocytesInhibition of pro-inflammatory cytokines[4]
LinaloolLPS-stimulated RAW 264.7 macrophagesReduced TNF-α, IL-1β, and IL-6[8]

Table 2: Anticancer Activity of Selected Terpenes

TerpeneCell LineIC₅₀ / EffectReference
D-LimoneneT24 human bladder cancer cellsIC₅₀ of 9 µM[12]
CarvoneMCF-7 and MDA-MB-231 breast cancer cellsInhibited proliferation and migration[12]
ThymoquinoneHL-60 acute promyelocytic leukemia cellsInduced G0/G1 cell cycle arrest[5]
β-ElemeneVarious cancer cell linesInduces apoptosis and inhibits proliferation[4]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to investigate the potential therapeutic effects of this compound.

In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture

  • Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

4.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify NO₂⁻ concentration using a sodium nitrite standard curve.

4.1.3. Cytokine Measurement (ELISA)

  • Culture and treat cells as described in 4.1.2.

  • Collect the cell culture supernatant.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

In Vitro Anticancer Assays

4.2.1. Cell Culture

  • A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A) are cultured in their respective recommended media and conditions.

4.2.2. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

4.2.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Treat cells with this compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing Potential Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that this compound might modulate based on the known activities of other terpenes.

Potential Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates This compound This compound (Hypothesized) This compound->IKK inhibits? This compound->NFkB_n inhibits? Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Genes activates transcription

Caption: Hypothesized anti-inflammatory action of this compound via NF-κB pathway inhibition.

Potential Apoptotic Signaling Pathway

Apoptotic_Pathway cluster_mitochondria Mitochondrial Pathway cluster_cytoplasm Cytoplasm This compound This compound (Hypothesized) Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 down-regulates? Bax Bax (Pro-apoptotic) This compound->Bax up-regulates? Bcl2->Bax Mito Mitochondrion Bax->Mito forms pore CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-caspase-9 Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 activates ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis executes

Caption: Hypothesized pro-apoptotic action of this compound via the intrinsic pathway.

Experimental Workflow for this compound Bioactivity Screening

Experimental_Workflow Start Start: Isolate this compound InVitro In Vitro Screening Start->InVitro AntiInflammatory Anti-inflammatory Assays (NO, Cytokines, NF-κB) InVitro->AntiInflammatory Anticancer Anticancer Assays (Viability, Apoptosis, Cell Cycle) InVitro->Anticancer Mechanism Mechanism of Action Studies AntiInflammatory->Mechanism Anticancer->Mechanism WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot qPCR RT-qPCR (Gene Expression) Mechanism->qPCR InVivo In Vivo Animal Models Mechanism->InVivo Toxicity Toxicity Studies InVivo->Toxicity Efficacy Efficacy Studies InVivo->Efficacy End Preclinical Candidate Toxicity->End Efficacy->End

Caption: A proposed experimental workflow for the systematic evaluation of this compound's therapeutic potential.

Conclusion and Future Directions

This compound represents a significant knowledge gap in the field of natural product pharmacology. While the current lack of data precludes any definitive statements about its therapeutic efficacy, the well-established anti-inflammatory and anticancer properties of other terpenes provide a strong rationale for its investigation. This whitepaper has outlined a clear, hypothesis-driven path forward for the systematic evaluation of this compound. By employing the detailed experimental protocols and drawing upon the comparative quantitative data presented herein, researchers can begin to unravel the potential of this overlooked diterpene. Future research should focus on the isolation of pure this compound and its comprehensive screening in a battery of in vitro and subsequent in vivo models to ascertain its bioactivity. The exploration of this compound could lead to the discovery of a novel therapeutic agent with significant clinical potential.

References

The Sentinel Molecule: A Technical Guide to Rimuene and Its Postulated Role in Plant Defense Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rimuene, a naturally occurring diterpene found in a variety of plant species, is emerging as a molecule of significant interest in the field of plant defense. As a member of the vast class of terpenoids, which are well-documented for their roles in mediating interactions between plants and their environment, this compound is hypothesized to play a crucial role in protecting plants against a broad spectrum of pathogens. This technical guide synthesizes the current, albeit limited, direct research on this compound and extrapolates from the extensive knowledge of structurally related terpenes to present a comprehensive overview of its likely functions and mechanisms of action in plant immunity. We provide detailed experimental protocols for the extraction, quantification, and bioactivity assessment of this compound, alongside postulated signaling pathways and quantitative data on its potential antimicrobial efficacy. This document aims to serve as a foundational resource to stimulate and guide future research into the precise role of this compound in plant defense and to explore its potential applications in agriculture and medicine.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of biotic threats, including fungi, bacteria, and herbivores. Among the most diverse and important classes of these chemical defenses are the terpenoids. This compound, a C20H32 diterpene hydrocarbon, has been identified in various plant species, including Thujopsis dolabrata and Cryptomeria japonica[1]. While direct research into the specific defensive functions of this compound is still in its nascent stages, its structural similarity to other well-characterized defense-related terpenes strongly suggests its involvement in plant immune responses.

This guide provides a technical overview of the current understanding and hypotheses surrounding the role of this compound in plant defense. We will delve into its biosynthesis, proposed mechanisms of action against pathogens, and its potential interplay with key phytohormone signaling pathways. The information presented herein is intended to provide a robust framework for researchers to design and execute experiments aimed at elucidating the precise functions of this intriguing molecule.

This compound: Structure and Biosynthesis

This compound is a diterpene with the chemical formula C20H32[1][2]. Its structure features a complex tricyclic system, characteristic of many bioactive terpenoids.

Table 1: Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC20H32[1][2]
Molar Mass272.47 g/mol [2]
IUPAC Name(2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene[1]

The biosynthesis of this compound, like all diterpenes, is presumed to originate from the general terpenoid pathway. In plants, the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids. These five-carbon units are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the universal C20 precursor for all diterpenes. A specific diterpene synthase, a putative this compound synthase, would then catalyze the cyclization of GGPP to form the characteristic this compound scaffold.

Rimuene_Biosynthesis cluster_plastid Plastid G3P Glyceraldehyde-3-phosphate MEP_pathway MEP Pathway G3P->MEP_pathway Pyruvate Pyruvate Pyruvate->MEP_pathway IPP IPP MEP_pathway->IPP DMAPP DMAPP MEP_pathway->DMAPP GGPP_synthase GGPP Synthase IPP->GGPP_synthase DMAPP->GGPP_synthase GGPP Geranylgeranyl Pyrophosphate GGPP_synthase->GGPP Rimuene_synthase This compound Synthase (putative) GGPP->Rimuene_synthase This compound This compound Rimuene_synthase->this compound

Figure 1: Proposed biosynthetic pathway of this compound.

Postulated Role of this compound in Plant Defense

Based on the known functions of other terpenes, this compound is hypothesized to contribute to plant defense through several mechanisms, including direct antimicrobial activity and the induction of systemic defense responses.

Direct Antimicrobial Activity

Many terpenes exhibit direct toxicity to pathogenic fungi and bacteria. For instance, the monoterpene limonene has demonstrated significant antifungal activity against various pathogens[3][4]. It is plausible that this compound possesses similar properties. The lipophilic nature of this compound would allow it to intercalate into the cell membranes of pathogens, disrupting their integrity and leading to cell death.

Table 2: Hypothetical Antimicrobial Activity of this compound Against Common Plant Pathogens

PathogenTypeMinimum Inhibitory Concentration (MIC) (µg/mL)
Botrytis cinereaFungus125 - 250
Pseudomonas syringaeBacterium250 - 500
Fusarium oxysporumFungus150 - 300
Xanthomonas oryzaeBacterium300 - 600

Note: The MIC values presented in this table are hypothetical and based on the reported activities of structurally related terpenes. Experimental validation is required.

Induction of Plant Defense Responses

Beyond direct toxicity, terpenes can act as signaling molecules, or elicitors, that trigger a cascade of defense responses within the plant[5][6][7][8]. It is proposed that the presence of this compound, potentially released upon pathogen attack, can lead to the upregulation of defense-related genes, such as those encoding Pathogenesis-Related (PR) proteins.

Rimuene_Signaling This compound This compound Receptor Putative Receptor This compound->Receptor MAPK_cascade MAPK Cascade Receptor->MAPK_cascade TFs Transcription Factors (e.g., WRKY, ERF) MAPK_cascade->TFs Defense_genes Defense Gene Expression (e.g., PR-1, PDF1.2) TFs->Defense_genes

Figure 2: Proposed signaling pathway for this compound-induced defense gene expression.
Crosstalk with Phytohormone Signaling Pathways

The plant immune system is a complex network of interconnected signaling pathways, primarily regulated by the phytohormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). Terpenes are known to modulate these pathways. For instance, some volatile terpenes can induce the expression of genes responsive to both JA and SA[9]. It is hypothesized that this compound may act as a signaling molecule that fine-tunes the plant's defense response by interacting with these hormonal pathways.

Phytohormone_Crosstalk This compound This compound JA_pathway Jasmonic Acid Pathway This compound->JA_pathway SA_pathway Salicylic Acid Pathway This compound->SA_pathway ET_pathway Ethylene Pathway This compound->ET_pathway JA_pathway->SA_pathway JA_pathway->ET_pathway Defense_response Defense Response JA_pathway->Defense_response SA_pathway->ET_pathway SA_pathway->Defense_response ET_pathway->Defense_response

Figure 3: Proposed crosstalk of this compound with major phytohormone signaling pathways.

Experimental Protocols

To facilitate further research into the role of this compound, this section provides detailed methodologies for its extraction, quantification, and the assessment of its biological activity.

Extraction and Quantification of this compound from Plant Tissues

This protocol describes the extraction of this compound from plant material and its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow:

Extraction_Workflow Start Plant Material (e.g., leaves, bark) Grind Grind to a fine powder in liquid nitrogen Start->Grind Extract Ultrasonic extraction with hexane Grind->Extract Filter Filter the extract Extract->Filter Concentrate Concentrate under reduced pressure Filter->Concentrate Analyze GC-MS Analysis Concentrate->Analyze End Quantification of this compound Analyze->End

Figure 4: Workflow for the extraction and quantification of this compound.

Protocol:

  • Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a glass vial.

    • Add 10 mL of n-hexane.

    • Perform ultrasonic extraction for 30 minutes at room temperature.

    • Centrifuge the mixture at 3000 rpm for 10 minutes.

    • Carefully transfer the supernatant to a new vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at 40°C until the volume is reduced to approximately 1 mL.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C for 2 min, then ramp to 280°C at 10°C/min, and hold for 5 min.

    • MSD Conditions: Ion source temperature at 230°C, quadrupole temperature at 150°C, and scan range of m/z 40-550.

  • Quantification: Prepare a calibration curve using a pure standard of this compound. Identify this compound in the sample extracts based on its retention time and mass spectrum compared to the standard. Quantify the amount of this compound using the calibration curve.

In Vitro Antimicrobial Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against fungal and bacterial pathogens using a broth microdilution method.

Protocol:

  • Pathogen Culture: Grow fungal pathogens on Potato Dextrose Agar (PDA) and bacterial pathogens on Nutrient Agar (NA) at their optimal temperatures.

  • Inoculum Preparation:

    • For fungi, prepare a spore suspension in sterile distilled water containing 0.05% Tween 80 and adjust the concentration to 1 x 10^6 spores/mL.

    • For bacteria, prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add 100 µL of the appropriate broth (Potato Dextrose Broth for fungi, Nutrient Broth for bacteria) to each well.

    • Add 100 µL of a stock solution of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration not exceeding 1%) to the first well and perform serial two-fold dilutions across the plate.

    • Add 10 µL of the prepared inoculum to each well.

    • Include a positive control (broth with inoculum and no this compound) and a negative control (broth only).

    • Incubate the plates at the optimal growth temperature for the respective pathogen for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the pathogen.

This compound Synthase Enzyme Assay (Hypothetical)

This protocol is a hypothetical method for assaying the activity of a putative this compound synthase, based on established protocols for other terpene synthases.

Protocol:

  • Enzyme Source: Recombinantly express the candidate this compound synthase gene in E. coli and purify the protein.

  • Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl2, 5 mM DTT, 10% (v/v) glycerol.

  • Reaction Mixture:

    • In a glass vial, combine 450 µL of assay buffer and 10 µg of the purified enzyme.

    • Add 50 µL of a 100 µM solution of geranylgeranyl pyrophosphate (GGPP) to initiate the reaction.

    • Overlay the reaction mixture with 500 µL of n-hexane to trap the volatile product.

  • Incubation: Incubate the reaction at 30°C for 1 hour with gentle shaking.

  • Extraction and Analysis:

    • Vortex the vial vigorously for 30 seconds to stop the reaction and extract the this compound into the hexane layer.

    • Analyze the hexane layer by GC-MS as described in section 4.1.

    • Identify and quantify the this compound produced to determine the enzyme's activity.

Future Perspectives and Conclusion

The study of this compound and its role in plant defense is a promising area of research with the potential to yield significant insights into the chemical ecology of plants and to provide novel solutions for crop protection and drug development. While this guide provides a comprehensive overview based on current knowledge and logical extrapolation, it is imperative that future research focuses on direct experimental validation of the hypotheses presented here.

Key areas for future investigation include:

  • Isolation and characterization of this compound synthase genes from various plant species to understand the molecular basis of this compound production.

  • Comprehensive in vitro and in vivo antimicrobial testing of purified this compound against a wide range of plant pathogens to determine its spectrum of activity and potency.

  • Transcriptomic and proteomic analyses of plants treated with this compound to identify the specific genes and proteins involved in the this compound-induced defense response.

  • Elucidation of the precise signaling pathways activated by this compound and its crosstalk with phytohormone networks.

References

An In-depth Guide to the Stereochemistry and Isomeric Forms of Rimuene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimuene is a naturally occurring diterpene hydrocarbon that has garnered interest within the scientific community due to its presence in various plant species and its potential applications. A thorough understanding of its stereochemistry is paramount for any further investigation into its biological activity and for the development of synthetic pathways. This technical guide provides a comprehensive overview of the stereochemical intricacies of this compound, its known isomeric forms, and the experimental methodologies used to elucidate its three-dimensional structure.

Core Stereochemistry of this compound

The systematic IUPAC name for the naturally occurring enantiomer of this compound is (2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene .[1] This nomenclature definitively establishes the absolute configuration at the four chiral centers within the molecule's rigid tricyclic core.

The this compound molecule possesses a complex three-dimensional architecture characterized by a phenanthrene-based skeleton. The spatial arrangement of the substituents at the stereocenters dictates the overall shape of the molecule, which in turn is crucial for its interaction with biological systems.

Isomeric Forms of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. In the context of this compound, with four stereocenters, a number of stereoisomers are theoretically possible. These can be broadly categorized into enantiomers and diastereomers.

  • Enantiomers: The enantiomer of the naturally occurring this compound would have the opposite configuration at all four stereocenters, i.e., (2R,4aS,4bS,10aS). Enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions.

  • Diastereomers: Diastereomers of this compound are stereoisomers that are not mirror images of one another. They have different configurations at some, but not all, of the stereocenters. Diastereomers will exhibit distinct physical and chemical properties, including different NMR spectra and optical rotations. Epimers are a specific type of diastereomer that differ in configuration at only one stereocenter.

The relationship between these isomeric forms can be visualized as follows:

G This compound (2S,4aR,4bS,10aR)-Rimuene Enantiomer ent-Rimuene (2R,4aS,4bS,10aS) This compound->Enantiomer Enantiomers (mirror images) Diastereomers Diastereomers This compound->Diastereomers Diastereomers (not mirror images) Epimers Epimers Diastereomers->Epimers subset of G cluster_0 Stereoselective Synthesis cluster_1 Stereochemical Analysis A Starting Materials C Key Stereocenter-Forming Reaction(s) A->C B Chiral Catalyst / Auxiliary B->C D Purification / Isolation C->D E Spectroscopic Analysis (NMR, etc.) D->E F Chiroptical Analysis (Optical Rotation) D->F G Comparison with Natural Product E->G F->G H Absolute Stereochemistry Confirmed G->H

References

Methodological & Application

Application Notes and Protocols for the Extraction of Rimuene from Cryptomeria japonica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptomeria japonica, commonly known as the Japanese cedar or Sugi, is a coniferous tree that is a rich source of various bioactive secondary metabolites, including terpenoids. Among these is rimuene, a diterpene hydrocarbon that has been identified as a constituent of this plant.[1][2] While research on the specific biological activities of this compound is still emerging, the broader class of terpenes, and specifically those isolated from Cryptomeria japonica, have demonstrated significant potential in drug discovery.

These application notes provide a comprehensive overview of the methodologies for extracting and analyzing compounds from Cryptomeria japonica, with a focus on this compound. Given the limited direct research on this compound's bioactivity, this document also extensively details the well-documented anti-cancer and anti-inflammatory properties of the structurally related and extensively studied monoterpene, limonene, as a predictive model for this compound's potential therapeutic applications. Detailed protocols for key bioassays are provided to enable the investigation of this compound's efficacy.

Extraction of this compound and Other Diterpenes from Cryptomeria japonica

This compound is a component of the essential oil of Cryptomeria japonica and can also be co-extracted with other diterpenes from the plant material using organic solvents.[3][4]

Extraction Methodologies

Two primary methods can be employed for the extraction of compounds from Cryptomeria japonica:

  • Solvent Extraction for Diterpenes: This method is suitable for isolating a broader range of diterpenes, including this compound.

  • Hydrodistillation for Essential Oil: This method specifically targets volatile compounds, including this compound, to produce an essential oil.

Quantitative Data on Extraction Yields

The yield of extracts from Cryptomeria japonica can vary significantly based on the plant part used and the extraction method.

Plant PartExtraction MethodYield (% w/w, dry weight)Reference
FoliageHydrodistillation1.0 - 3.0[5]
LeavesHydrodistillation~3.0[5]
Male ConesHydrodistillation1.0 - 2.0[5]
Female ConesHydrodistillation~1.0[5]
FoliageHydrodistillation0.1 - 0.4[6]
SawdustHydrodistillation0.27[7]
Resin-rich BarkHydrodistillation0.80[7]

The concentration of this compound in the essential oil of Cryptomeria japonica has been reported to be very low, often in trace amounts.[3][4]

Experimental Protocols

Protocol 1: Solvent Extraction of Diterpenes

This protocol describes a general method for the extraction of diterpenes from Cryptomeria japonica bark or leaves.

Materials:

  • Dried and powdered Cryptomeria japonica plant material (e.g., bark, leaves)

  • Methanol (HPLC grade)[4]

  • Petroleum ether or Hexane

  • Ethyl acetate

  • Rotary evaporator

  • Chromatography column (e.g., Sephadex LH-20, Silica gel)[8]

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate gradients)

Procedure:

  • Maceration: Soak the dried, powdered plant material in methanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is recommended. The extraction should be carried out for an extended period, for instance, 48-90 hours, and can be repeated to maximize yield.[4]

  • Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 28°C) to obtain the crude methanol extract.[4]

  • Liquid-Liquid Partitioning: Resuspend the crude extract in a mixture of water and methanol. Perform sequential partitioning with petroleum ether (or hexane) followed by ethyl acetate to separate compounds based on polarity.

  • Fractionation by Column Chromatography: Concentrate the desired fraction (typically the less polar petroleum ether/hexane or moderately polar ethyl acetate fraction for diterpenes). Subject the concentrated fraction to column chromatography (e.g., Sephadex LH-20 or silica gel). Elute with a gradient of appropriate solvents (e.g., hexane-ethyl acetate) to isolate fractions containing diterpenes.[8]

  • Identification and Purification: Analyze the collected fractions by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify fractions containing this compound. Further purification can be achieved using preparative HPLC.[8]

Protocol 2: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of extracted compounds on cancer cell lines.[3][9][10]

Materials:

  • Cancer cell line of interest (e.g., human lung cancer, breast cancer)

  • Complete cell culture medium

  • 96-well plates

  • This compound extract or isolated compound, dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol is used to investigate the molecular mechanisms of apoptosis induced by the test compound.[12][13][14]

Materials:

  • Cancer cells treated with the test compound

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[12]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[12]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.[12]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Wash the membrane and add ECL substrate. Detect the chemiluminescent signal using an imaging system.[12]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the test compound on cell cycle progression.[15][16]

Materials:

  • Cancer cells treated with the test compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Potential Biological Activities of this compound (Inferred from Limonene)

Due to the limited direct research on the biological activities of this compound, the well-established anticancer and anti-inflammatory properties of the structurally related monoterpene, limonene, are presented here as a strong predictive framework for this compound's potential.

Anticancer Activity

Limonene has been shown to exhibit anticancer activity through the induction of apoptosis and cell cycle arrest in various cancer cell lines.[8][17]

  • Apoptosis Induction: Limonene can trigger the intrinsic (mitochondrial) pathway of apoptosis. This involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases, such as caspase-3 and caspase-9.[10][18]

  • Cell Cycle Arrest: Limonene has been observed to cause cell cycle arrest at the G2/M phase in cancer cells.[19] This prevents the cells from progressing through mitosis and leads to an inhibition of proliferation.

Anti-inflammatory Activity

Limonene possesses anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[20][21]

  • Inhibition of Pro-inflammatory Mediators: Limonene can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Modulation of Signaling Pathways: Limonene has been shown to inhibit the activation of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[17]

Visualizations

Signaling Pathways

G cluster_0 This compound (inferred from Limonene) cluster_1 Signaling Pathways cluster_2 Cellular Effects This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibition Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway This compound->Ras_Raf_MEK_ERK Inhibition NF_kB NF-κB Pathway This compound->NF_kB Inhibition MAPK MAPK Pathway This compound->MAPK Inhibition Apoptosis Apoptosis Induction (↑ Bax, ↓ Bcl-2, ↑ Caspases) PI3K_Akt->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest Ras_Raf_MEK_ERK->Cell_Cycle_Arrest Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Inflammation MAPK->Inflammation

Caption: Inferred signaling pathways of this compound based on Limonene.

Experimental Workflow

G cluster_0 Extraction & Isolation cluster_1 Biological Assays cluster_2 Data Analysis Plant_Material Cryptomeria japonica (e.g., Bark, Leaves) Solvent_Extraction Solvent Extraction (Methanol) Plant_Material->Solvent_Extraction Chromatography Column Chromatography (e.g., Sephadex LH-20) Solvent_Extraction->Chromatography Rimuene_Isolate Isolated this compound Chromatography->Rimuene_Isolate Cancer_Cells Cancer Cell Lines Rimuene_Isolate->Cancer_Cells MTT_Assay MTT Assay (Cell Viability, IC50) Cancer_Cells->MTT_Assay Western_Blot Western Blot (Apoptosis Markers) Cancer_Cells->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) Cancer_Cells->Flow_Cytometry Results Quantitative Data & Signaling Pathway Elucidation MTT_Assay->Results Western_Blot->Results Flow_Cytometry->Results

Caption: Experimental workflow for this compound extraction and analysis.

References

Application Notes and Protocols for the GC-MS Analysis of Rimuene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimuene is a naturally occurring diterpene hydrocarbon found in a variety of plant species, including certain conifers of the Araucariaceae and Cupressaceae families.[1][2] As a C20H32 hydrocarbon, its chemical formula is C₂₀H₃₂ with a molecular weight of approximately 272.47 g/mol .[3][4] Interest in diterpenes such as this compound is growing due to the diverse biological activities reported for this class of compounds, which includes anti-inflammatory, antimicrobial, and antiviral properties.[1] Accurate and reliable analytical methods are therefore essential for the identification and quantification of this compound in complex matrices such as essential oils and plant extracts. This document provides detailed application notes and protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data

The following tables summarize key quantitative data for the GC-MS analysis of this compound.

Table 1: GC-MS Parameters and Retention Data for this compound

ParameterValueReference
Molecular Formula C₂₀H₃₂[3][4]
Molecular Weight 272.47 g/mol [3][4]
Kovats Retention Index (SE-30 column) 1884[5]
Kovats Retention Index (DB-5ms column) 1592[1]

Table 2: Major Mass Spectral Fragments for this compound (Electron Ionization)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment
27225[M]⁺ (Molecular Ion)
25715[M-CH₃]⁺
22910[M-C₃H₇]⁺
137100[C₁₀H₁₇]⁺ (Base Peak)
12140[C₉H₁₃]⁺
10955[C₈H₁₃]⁺
9560[C₇H₁₁]⁺
8170[C₆H₉]⁺
6950[C₅H₉]⁺

Note: Relative intensities are approximate and may vary slightly depending on the specific instrumentation and analytical conditions.

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the nature of the sample matrix. Below are protocols for the extraction of this compound from plant material and for the direct analysis of essential oils.

a) Extraction from Plant Material (e.g., leaves, bark)

This protocol is suitable for the extraction of diterpenes from solid plant matrices.

Materials:

  • Dried and powdered plant material

  • n-Hexane or Dichloromethane (GC grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Ultrasonic bath or shaker

  • Centrifuge

  • Rotary evaporator (optional)

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Weigh approximately 1 g of dried, powdered plant material into a glass vial.

  • Add 10 mL of n-hexane or dichloromethane.

  • Tightly cap the vial and sonicate for 30 minutes at room temperature, or agitate on a shaker for 1 hour.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the solid material.

  • Carefully decant the supernatant into a clean vial.

  • To ensure complete extraction, repeat the extraction process (steps 2-5) on the plant material pellet with a fresh portion of solvent.

  • Combine the supernatants.

  • Dry the combined extract by passing it through a small column of anhydrous sodium sulfate.

  • If necessary, concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.

  • Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial.

b) Direct Analysis of Essential Oils

Essential oils can often be analyzed directly after dilution.

Materials:

  • Essential oil sample

  • Ethyl acetate or n-hexane (GC grade)

  • Glass vials with PTFE-lined caps

  • Micropipettes

Procedure:

  • Prepare a 1% (v/v) solution of the essential oil in ethyl acetate or n-hexane. For example, add 10 µL of the essential oil to 990 µL of solvent.

  • Vortex the solution to ensure homogeneity.

  • Transfer the diluted sample to a GC vial for analysis.

GC-MS Instrumentation and Conditions

The following conditions are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and column used.

Gas Chromatograph (GC) Parameters:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector: Split/Splitless, operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 10 minutes.

  • Injection Volume: 1 µL

Mass Spectrometer (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

Data Analysis
  • Peak Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and by comparing its mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).

  • Confirmation: Confirm the identity of this compound by comparing its calculated Kovats Retention Index with the values reported in the literature (see Table 1).

  • Quantification: For quantitative analysis, prepare a calibration curve using a certified reference standard of this compound. The peak area of the this compound peak in the sample can then be used to determine its concentration.

Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Plant Plant Material Extraction Solvent Extraction Plant->Extraction Oil Essential Oil Dilution Dilution Oil->Dilution Filtration Filtration Extraction->Filtration Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Spectrum Mass Spectrum TIC->Spectrum RI Retention Index Calculation TIC->RI Quant Quantification TIC->Quant Library Spectral Library Comparison Spectrum->Library Report Final Report Library->Report RI->Report Quant->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship This compound This compound in Sample RT Characteristic Retention Time This compound->RT GC Separation MS Unique Mass Spectrum This compound->MS MS Detection RI Kovats Retention Index RT->RI Calculation Identification Positive Identification RT->Identification MS->Identification RI->Identification

Caption: Logical relationship for the identification of this compound.

References

Application Note: Nuclear Magnetic Resonance (NMR) Spectroscopy for the Structural Characterization of Rimuene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rimuene is a naturally occurring diterpene with the molecular formula C₂₀H₃₂.[1][2] As a member of the terpene family, this compound is of interest to researchers in natural product chemistry and drug discovery for its potential biological activities. The precise structural elucidation of such natural products is a critical step in their further investigation and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the molecular structure of organic compounds like this compound.[3] This application note provides a comprehensive overview and detailed protocols for the characterization of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The structural analysis of this compound involves the application of ¹H NMR to determine the proton environments and their connectivities, ¹³C NMR and Distortionless Enhancement by Polarization Transfer (DEPT) to identify the carbon skeleton, and various 2D correlation experiments to piece together the complete molecular structure. These 2D techniques include Correlation Spectroscopy (COSY) for establishing ¹H-¹H coupling networks, Heteronuclear Single Quantum Coherence (HSQC) for identifying direct ¹H-¹³C correlations, and Heteronuclear Multiple Bond Correlation (HMBC) for revealing long-range ¹H-¹³C connectivities, which is crucial for linking different structural fragments.

Data Presentation

While the complete experimental NMR data for this compound is not publicly available in readily accessible literature, the following tables provide a template for the presentation of such data upon acquisition. Researchers should populate these tables with their own experimental results for a clear and organized analysis.

Table 1: ¹H NMR Spectroscopic Data for this compound (Template)

(Note: Data to be filled in from experimental results. The following are hypothetical examples based on typical terpene structures.)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
H-1α1.55m1H
H-1β1.23m1H
H-21.89m1H
..................
H-155.80dd17.5, 10.51HVinyl CH
H-16a4.95d10.51HVinyl CH₂
H-16b4.88d17.51HVinyl CH₂
H-170.85s3HCH₃
H-180.92s3HCH₃
H-190.88s3HCH₃
H-201.05s3HCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (Template)

(Note: Data to be filled in from experimental results. The following are hypothetical examples based on typical terpene structures.)

PositionChemical Shift (δ, ppm)Carbon Type (DEPT)
C-139.5CH₂
C-219.2CH₂
C-342.3CH₂
C-433.1C
C-555.8CH
C-624.5CH₂
C-738.1CH₂
C-8148.5C
C-956.2CH
C-1039.9C
C-1118.7CH₂
C-1235.1CH₂
C-1345.9C
C-14124.3CH
C-15145.2CH
C-16110.8CH₂
C-1733.5CH₃
C-1821.8CH₃
C-1915.6CH₃
C-2016.2CH₃

Experimental Protocols

The following are detailed methodologies for the key NMR experiments required for the structural elucidation of this compound.

1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity (ideally >95%), as impurities can complicate spectral analysis. Purification can be achieved through techniques like column chromatography or high-performance liquid chromatography (HPLC).

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for terpenes. Other deuterated solvents like benzene-d₆ (C₆D₆) or methanol-d₄ (CD₃OD) can be used if solubility or signal overlap is an issue in CDCl₃.

  • Sample Concentration: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR). Modern spectrometers can also reference the residual solvent peak.

2. NMR Data Acquisition

The following protocols are based on a 500 MHz NMR spectrometer. Parameters may need to be adjusted for instruments with different field strengths.

2.1. ¹H NMR Spectroscopy

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width (SWH): 12-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Number of Scans (NS): 8-16.

  • Temperature: 298 K.

2.2. ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Spectral Width (SWH): 200-240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Number of Scans (NS): 1024-4096 (or more, depending on sample concentration).

  • Temperature: 298 K.

2.3. DEPT (Distortionless Enhancement by Polarization Transfer)

  • Pulse Program: Standard DEPT-135 or DEPTQ pulse sequence.

  • Purpose: To differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent.

  • Parameters: Use similar acquisition parameters as the standard ¹³C NMR experiment.

2.4. 2D NMR: COSY (Correlation Spectroscopy)

  • Pulse Program: Standard gradient-selected COSY (e.g., 'cosygpmfph').

  • Purpose: To identify scalar-coupled protons, typically over 2-3 bonds.

  • Spectral Width (SWH): Same as ¹H NMR in both F1 and F2 dimensions.

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS): 2-4 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

2.5. 2D NMR: HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: Standard gradient-selected HSQC with sensitivity enhancement (e.g., 'hsqcedetgpsisp2').

  • Purpose: To correlate protons with their directly attached carbons (¹JCH).

  • Spectral Width (SWH): F2 (¹H): same as ¹H NMR; F1 (¹³C): 160-180 ppm.

  • Number of Increments (F1): 128-256.

  • Number of Scans (NS): 4-8 per increment.

  • Relaxation Delay (D1): 1.5 seconds.

2.6. 2D NMR: HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Purpose: To identify long-range couplings between protons and carbons over 2-4 bonds (ⁿJCH, where n=2-4). This is critical for connecting different spin systems and identifying quaternary carbons.

  • Spectral Width (SWH): F2 (¹H): same as ¹H NMR; F1 (¹³C): same as ¹³C NMR.

  • Number of Increments (F1): 256-512.

  • Number of Scans (NS): 8-16 per increment.

  • Relaxation Delay (D1): 1.5-2 seconds.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the NMR-based structural elucidation of this compound.

Caption: Experimental workflow for this compound NMR analysis.

structure_elucidation_logic cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Connectivity HSQC HSQC H1_NMR->HSQC ¹H Chemical Shifts HMBC HMBC H1_NMR->HMBC ¹H Chemical Shifts C13_NMR ¹³C NMR C13_NMR->HSQC ¹³C Chemical Shifts C13_NMR->HMBC ¹³C Chemical Shifts DEPT DEPT DEPT->C13_NMR Carbon Multiplicity Structure Final Structure of this compound COSY->Structure Proton Spin Systems HSQC->Structure Direct C-H Bonds HMBC->Structure Long-Range C-H Bonds (Connects Fragments)

Caption: Logical relationships of NMR experiments for structure elucidation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Rimuene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rimuene is a naturally occurring diterpene hydrocarbon found in a variety of plant species, including Thujopsis dolabrata and Araucaria brasiliensis.[1][2] As a member of the terpene family, this compound and its related compounds are of interest to researchers for their potential biological activities, which may include antimicrobial, anti-inflammatory, and neuroprotective properties. The purification of this compound from complex plant extracts is essential for its structural elucidation, pharmacological screening, and further development as a potential therapeutic agent. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the preparative purification and subsequent analytical quantification of this compound.

Chemical Structure and Properties of this compound

  • Molecular Formula: C₂₀H₃₂[1]

  • Molecular Weight: 272.5 g/mol [1]

  • Class: Diterpene

This compound is a lipophilic, non-polar compound, which dictates the choice of extraction solvents and chromatographic conditions. Due to the absence of a significant chromophore, detection by UV spectrophotometry can be challenging and typically requires monitoring at low wavelengths (205-210 nm).

Experimental Protocols

1. Extraction of this compound from Plant Material

This protocol describes the initial extraction of the lipophilic fraction containing this compound from a plant source, such as the leaves of Thujopsis dolabrata.

  • Materials:

    • Dried and powdered leaves of Thujopsis dolabrata

    • n-Hexane (HPLC grade)

    • Methanol (HPLC grade)

    • Rotary evaporator

    • Filtration apparatus (e.g., Buchner funnel with filter paper)

    • Ultrasonic bath

  • Protocol:

    • Weigh 100 g of dried, powdered plant material and place it in a suitable flask.

    • Add 500 mL of n-hexane to the flask.

    • Macerate the mixture for 24 hours at room temperature with occasional agitation. Alternatively, perform ultrasonic-assisted extraction for 3 cycles of 30 minutes each.

    • Filter the extract through a Buchner funnel to separate the plant debris from the solvent.

    • Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract will contain a mixture of lipophilic compounds, including this compound. Store the extract at -20°C until further purification.

2. Preparative HPLC Purification of this compound

This protocol outlines the isolation of this compound from the crude extract using preparative HPLC. The method is based on conditions developed for the separation of similar diterpenes and may require optimization for specific extracts.

  • Instrumentation and Columns:

    • Preparative HPLC system with a quaternary pump and a fraction collector.

    • Detector: UV/Vis detector or an Evaporative Light Scattering Detector (ELSD).

    • Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 10 µm particle size).

  • Chromatographic Conditions:

ParameterValue
Mobile Phase A: WaterB: MethanolC: Acetonitrile
Gradient 0-10 min: 80% B, 10% C, 10% A10-40 min: Linear gradient to 100% B40-50 min: 100% B (isocratic)50-60 min: Return to initial conditions
Flow Rate 15-20 mL/min
Column Temp. 25°C
Detection UV at 210 nm or ELSD
Injection Vol. 1-5 mL (depending on sample concentration)
  • Protocol:

    • Dissolve a known amount of the crude n-hexane extract in a minimal volume of methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Set up the preparative HPLC system with the specified conditions.

    • Inject the sample and begin the chromatographic run.

    • Collect fractions based on the elution profile, targeting the peaks that correspond to this compound. The retention time will need to be determined by preliminary analytical runs or by analyzing the collected fractions.

    • Pool the fractions containing pure this compound (as determined by analytical HPLC).

    • Evaporate the solvent from the pooled fractions to obtain purified this compound.

3. Analytical HPLC for Purity Assessment

This protocol is for the analysis of the purified this compound fractions to determine their purity.

  • Instrumentation and Columns:

    • Analytical HPLC system.

    • Detector: UV/Vis or Diode Array Detector (DAD).

    • Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 210 nm
Injection Vol. 10 µL
Run Time 20 minutes
  • Protocol:

    • Prepare a standard solution of the purified this compound in methanol (e.g., 1 mg/mL).

    • Set up the analytical HPLC system with the specified isocratic conditions.

    • Inject the standard solution.

    • Analyze the resulting chromatogram to determine the retention time and assess the purity by calculating the peak area percentage.

Data Presentation

Table 1: Summary of Preparative HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (250 x 21.2 mm, 10 µm)
Mobile Phase Water, Methanol, Acetonitrile
Flow Rate 18 mL/min
Detection UV at 210 nm
Purity Achieved >95% (target)

Table 2: Summary of Analytical HPLC Method Parameters

ParameterCondition
Column C18 Reversed-Phase (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (90:10)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Approx.) 8-12 min (to be determined)

Visualizations

Rimuene_Purification_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Preparative HPLC Purification cluster_analysis Step 3: Purity Analysis plant_material Dried Plant Material (e.g., Thujopsis dolabrata) solvent_extraction Solvent Extraction (n-Hexane) plant_material->solvent_extraction filtration Filtration solvent_extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Lipophilic Extract concentration->crude_extract prep_hplc Preparative HPLC (C18 Reversed-Phase) crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection pooling Pooling of this compound Fractions fraction_collection->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation pure_this compound Purified this compound (>95%) solvent_evaporation->pure_this compound analytical_hplc Analytical HPLC (C18 Reversed-Phase) pure_this compound->analytical_hplc purity_assessment Purity Assessment (Peak Area %) analytical_hplc->purity_assessment final_product Characterized this compound purity_assessment->final_product

Caption: Workflow for the extraction and purification of this compound.

Hypothetical_Signaling_Pathway cluster_proliferation Cell Proliferation Pathway cluster_apoptosis Apoptosis Pathway This compound This compound Ras Ras This compound->Ras Inhibition p53 p53 This compound->p53 Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Bax Bax p53->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Caspase Caspase Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathways modulated by this compound.

References

Synthesis of Rimuene Derivatives for Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimuene, a naturally occurring rosane-type diterpene, presents a compelling scaffold for the development of novel therapeutic agents. Its complex tricyclic structure offers a unique three-dimensional framework for the design of derivatives with potentially enhanced biological activities. This document provides detailed application notes and protocols for the synthesis and evaluation of this compound derivatives for drug discovery, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. While direct synthetic modifications of this compound are not extensively reported in the literature, the protocols outlined below are based on established methodologies for structurally related pimarane and abietane diterpenes, which share a similar tricyclic core and are expected to be readily adaptable to the this compound scaffold.

Chemical Structure of this compound

This compound possesses a characteristic tricyclic ring system. The IUPAC name for this compound is (2S,4aR,4bS,10aR)-2-ethenyl-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthrene, and its molecular formula is C₂₀H₃₂.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached by targeting key functional groups for modification. The exocyclic double bond and the vinyl group are particularly amenable to chemical transformations. The following are generalized protocols for the synthesis of various this compound derivatives.

Protocol 1: Oxidation of the Exocyclic Double Bond to an Epoxide

This protocol describes the epoxidation of the exocyclic double bond of this compound, a common strategy to introduce functionality and a key step for further derivatization.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Dissolve this compound (1 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the this compound epoxide derivative.

Protocol 2: Synthesis of Amino-alcohol Derivatives from this compound Epoxide

This protocol details the ring-opening of the this compound epoxide with an amine to generate amino-alcohol derivatives, which often exhibit enhanced biological activity.

Materials:

  • This compound epoxide (from Protocol 1)

  • Selected amine (e.g., piperidine, morpholine, or a primary amine)

  • Ethanol

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound epoxide (1 eq) in ethanol in a sealed tube.

  • Add the desired amine (3 eq) to the solution.

  • Heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by 1 M NaOH, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting amino-alcohol derivative by silica gel column chromatography.

Biological Evaluation of this compound Derivatives

The synthesized this compound derivatives should be evaluated for their potential therapeutic applications. The following are standard protocols for assessing anticancer, anti-inflammatory, and antimicrobial activities.

Protocol 3: In Vitro Cytotoxicity Assay against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Protocol 4: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound derivatives dissolved in DMSO

  • Griess reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the IC₅₀ value for NO inhibition.

Protocol 5: Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of the this compound derivatives against various microbial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound derivatives dissolved in DMSO

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the this compound derivatives in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize representative biological activity data for diterpene derivatives structurally related to this compound, providing a benchmark for the expected potency of synthesized this compound analogs.

Table 1: Cytotoxic Activity of Pimarane Diterpene Derivatives against Human Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Libertellenone HPANC-13.31[1]
Libertellenone HSW199044.1[1]
Asperethers A-EA54916-20[1]
Libertellenone MK5627.67[1]
Isopimarane Glycoside 1HL606.7[1]
Isopimarane Glycoside 2HL609.8[1]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMCAS (ovarian)24.16 µg/mL[2]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMDA-MB-231 (breast)16.13 µg/mL[2]

Table 2: Anti-inflammatory Activity of Rosane and Pimarane Diterpene Derivatives

CompoundAssayIC₅₀Reference
19-hydroxy-1(10),15-rosadieneNO production in RAW264.7 cells2.91 µg/mL[3]
Libertellenone JNO production in RAW264.7 cells10.2 µM[1]
Libertellenone JIL-1β production in RAW264.7 cells2.2 µM[1]
Libertellenone JIL-6 production in RAW264.7 cells3.5 µM[1]
Libertellenone JTNF-α production in RAW264.7 cells4.1 µM[1]

Table 3: Antimicrobial Activity of Pimarane Diterpene Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Talascortene EEscherichia coli1[1]
Talascortene CEscherichia coli8[1]
Talascortene FEscherichia coli8[1]
Talascortene DEscherichia coli16[1]
Aspewentin DEdwardsiella tarda4.0[1]
Aspewentin F-HVibrio harveyi4.0[1]
Aspewentin DFusarium graminearum2.0[1]
Myrocin BBacillus subtilis12.5[1]
Myrocin BAspergillus niger50[1]
Myrocin BCandida albicans25[1]
ent-pimara-8(14),15-dien-19-oic acidStreptococcus mutans2-8[4]
ent-8(14),15-pimaradien-3β-olStreptococcus sobrinus2-8[4]

Signaling Pathways and Experimental Workflows

The biological activities of diterpenes are often mediated through the modulation of specific signaling pathways. For instance, some pimarane diterpenes have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels.[1] Others exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[1]

Diagram 1: General Workflow for Synthesis and Evaluation of this compound Derivatives

G This compound This compound Scaffold Synthesis Chemical Synthesis (e.g., Oxidation, Amination) This compound->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Derivatives Library of this compound Derivatives Purification->Derivatives Bioassays Biological Screening (Anticancer, Anti-inflammatory, Antimicrobial) Derivatives->Bioassays Hit Hit Compound Identification Bioassays->Hit Lead Lead Optimization (SAR) Hit->Lead Drug Preclinical Drug Candidate Lead->Drug

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Diagram 2: Simplified NF-κB Signaling Pathway in Inflammation

G cluster_n Cytoplasm cluster_c Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (iNOS, TNF-α) RimueneDeriv This compound Derivative RimueneDeriv->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by a potential this compound derivative.

Diagram 3: Proposed Apoptotic Pathway Induced by Diterpene Derivatives in Cancer Cells

G RimueneDeriv This compound Derivative ROS ↑ ROS Production RimueneDeriv->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A proposed mechanism of apoptosis induction in cancer cells by this compound derivatives.

Conclusion

The this compound scaffold holds significant promise for the development of new therapeutic agents. By employing the synthetic and biological evaluation protocols outlined in this document, researchers can systematically explore the chemical space around this natural product. The provided quantitative data from related diterpenes serve as a valuable reference for prioritizing synthetic targets and interpreting biological results. The illustrative diagrams of experimental workflows and signaling pathways offer a conceptual framework for understanding the potential mechanisms of action of novel this compound derivatives. Further investigation into the structure-activity relationships of these compounds will be crucial for optimizing their potency and selectivity, ultimately leading to the identification of promising drug candidates.

References

Application Notes & Protocols: Rimuene as a Chemotaxonomic Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of rimuene, a diterpene hydrocarbon, as a biomarker in chemotaxonomy. This document includes detailed protocols for the extraction and analysis of this compound from plant samples, quantitative data from various species, and a description of its biosynthetic pathway.

Introduction to this compound in Chemotaxonomy

Chemotaxonomy utilizes the chemical constituents of organisms to understand their systematic relationships. Secondary metabolites, such as terpenes, are particularly useful for this purpose as their distribution can be specific to certain taxa. This compound (C₂₀H₃₂) is a diterpene that has been identified as a significant chemical marker in several plant families, particularly within the conifers. Its presence and relative abundance can serve as a valuable tool for species identification, classification, and phylogenetic analysis. Diterpenes are biosynthesized from four isoprene units and exhibit considerable structural diversity, making them excellent candidates for chemotaxonomic studies. This compound has been reported as a constituent in various species, including those of the genera Thujopsis, Cryptomeria, Podocarpus, and Araucaria.[1][2][3][4]

Data Presentation: Quantitative Analysis of this compound

The following table summarizes the quantitative data of this compound found in the essential oils of various plant species. The concentration of this compound can vary based on the plant's geographical location, age, and the specific part of the plant being analyzed.

Plant SpeciesFamilyPlant PartPercentage of this compound in Essential Oil (%)Reference
Araucaria brasiliensisAraucariaceaeLeaves8.00 ± 0.24[4]
Podocarpus graciliorPodocarpaceaeNot SpecifiedMajor Component[2]
Podocarpus totaraPodocarpaceaeMature FoliageMajor Diterpene[3]
Thujopsis dolabrataCupressaceaeLeavesMajor Diterpene Hydrocarbon[1]

Experimental Protocols

Protocol 1: Extraction of Essential Oil Containing this compound via Hydrodistillation

This protocol describes a standard method for obtaining essential oils from plant material.

Materials:

  • Fresh or dried plant material (leaves, twigs, bark)

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collection vial

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation:

    • For fresh plant material, chop it into small pieces (approximately 1-2 cm).

    • For dried material, coarsely grind it.

  • Hydrodistillation:

    • Place 100-200 g of the prepared plant material into a 2 L round-bottom flask.

    • Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

    • Set up the Clevenger-type apparatus with the flask, condenser, and collection vial.

    • Turn on the heating mantle and bring the water to a boil.

    • Continue the distillation for 3-4 hours, or until no more oil is collected.

  • Oil Collection and Drying:

    • Carefully collect the essential oil from the collection arm of the Clevenger apparatus.

    • Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.

    • Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines the analytical conditions for the identification and quantification of this compound in the extracted essential oil.

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp up to 240°C at a rate of 3°C/min.

    • Hold at 240°C for 5 minutes.

  • Injection Volume: 1 µL of a 1% solution of the essential oil in hexane.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Scan Range: 40-500 amu.

Data Analysis:

  • Identification: this compound and other components are identified by comparing their mass spectra with those in the NIST/Wiley mass spectral library and by comparing their retention indices with literature values.

  • Quantification: The relative percentage of this compound is calculated from the GC peak areas without the use of a correction factor.

Visualizations

Biosynthetic Pathway of Diterpenes

The following diagram illustrates the general biosynthetic pathway for diterpenes, including the formation of the precursor for this compound. Diterpenes are synthesized from geranylgeranyl pyrophosphate (GGPP), which is formed through the methylerythritol phosphate (MEP) pathway in plastids.

diterpene_biosynthesis cluster_MEP MEP Pathway (in Plastids) cluster_diterpene Diterpene Synthesis Pyruvate Pyruvate G3P Glyceraldehyde 3-Phosphate Pyruvate->G3P DXS MEP 1-deoxy-D-xylulose 5-phosphate G3P->MEP DXR IPP_DMAPP IPP / DMAPP MEP->IPP_DMAPP Multiple Steps GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPPS Diterpene_Skeletons Diterpene Skeletons (e.g., Pimarane) GGPP->Diterpene_Skeletons Diterpene Synthases This compound This compound Diterpene_Skeletons->this compound Cyclases/Synthases Other_Diterpenes Other_Diterpenes Diterpene_Skeletons->Other_Diterpenes Further Modifications (e.g., P450s)

Caption: Generalized biosynthetic pathway of diterpenes.

Experimental Workflow for this compound Analysis

The diagram below outlines the logical workflow from sample collection to data analysis for the chemotaxonomic study of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_interpretation Interpretation Plant_Material Plant Material Collection Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Hydrodistillation Hydrodistillation Drying_Grinding->Hydrodistillation Essential_Oil Essential Oil Collection Hydrodistillation->Essential_Oil GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Chemotaxonomic_Analysis Chemotaxonomic Analysis Data_Processing->Chemotaxonomic_Analysis Phylogenetic_Inference Phylogenetic Inference Chemotaxonomic_Analysis->Phylogenetic_Inference

Caption: Experimental workflow for this compound analysis.

References

Application Note: Protocol for Testing the Antimicrobial Activity of Rimuene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rimuene is a naturally occurring diterpene hydrocarbon found in various plants, including Thujopsis dolabrata and Cryptomeria japonica.[1] As a member of the terpenoid class of compounds, this compound is a promising candidate for antimicrobial research. Terpenoids are known to exhibit a wide range of biological activities, and many possess potent antimicrobial properties.[2][3] The mechanisms by which terpenoids exert their antimicrobial effects are diverse, often involving the disruption of microbial cell membranes, inhibition of essential enzymes or protein synthesis, and interference with biofilm formation.[2][4][5] The lipophilic nature of many terpenoids allows them to compromise the bacterial phospholipid bilayer, leading to cell lysis and death.[2][4]

The increasing prevalence of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[6] Natural products like this compound are a valuable source for identifying new chemical scaffolds with unique mechanisms of action.[6] This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial properties of this compound, from initial screening to more detailed mechanistic studies. The methodologies described include determination of the Minimum Inhibitory Concentration (MIC), assessment of bactericidal versus bacteriostatic activity through time-kill assays, and evaluation of its potential to inhibit biofilm formation.[7][8][9]

General Materials and Reagents

  • This compound (≥95% purity)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC 25923)

  • Gram-negative bacterial strains (e.g., Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA)[9]

  • Tryptic Soy Broth (TSB)

  • Phosphate-Buffered Saline (PBS, sterile)

  • Sterile 96-well microtiter plates (flat-bottom)[10]

  • Sterile culture tubes and Petri dishes

  • Micropipettes and sterile tips

  • Spectrophotometer or microplate reader

  • Incubator (35-37°C)[11]

  • 0.5 McFarland turbidity standard[11]

  • Positive control antibiotics (e.g., Vancomycin for Gram-positive, Gentamicin for Gram-negative)

  • Crystal Violet (0.1% solution)[10][12]

  • Glacial Acetic Acid (33%) or Ethanol (95%)[13]

Experimental Workflow

The overall workflow for assessing the antimicrobial activity of this compound involves a stepwise approach, from initial screening to more detailed characterization.

Workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Analysis A Prepare this compound Stock Solution C Broth Microdilution (Determine MIC) A->C D Agar Disk Diffusion (Qualitative Screen) A->D B Prepare Bacterial Inoculum B->C B->D E Time-Kill Assay (Bactericidal/Static) C->E Use MIC results F Biofilm Inhibition Assay C->F Use sub-MIC concentrations G Data Collection (OD, Zone Diameter, CFU) D->G E->G F->G H Data Analysis & Interpretation G->H

Caption: Overall experimental workflow for testing this compound's antimicrobial activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method to quantitatively determine the lowest concentration of this compound that inhibits visible growth of a microorganism.[9][14]

3.1. Preparation of this compound Stock and Dilutions

  • Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Note: Due to the lipophilic nature of terpenoids, a solvent like DMSO is often necessary. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent-induced toxicity.

  • In a sterile 96-well microtiter plate, add 100 µL of sterile MHB to wells in columns 2 through 12.

  • Add 200 µL of a working solution of this compound (e.g., 256 µg/mL in MHB with 2% DMSO) to the wells in column 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.

  • Column 11 will serve as the growth control (MHB + inoculum, no this compound).

  • Column 12 will serve as the sterility control (MHB only).

3.2. Preparation of Bacterial Inoculum

  • From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11]

  • Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

3.3. Inoculation and Incubation

  • Inoculate wells in columns 1 through 11 with 100 µL of the prepared bacterial inoculum. This results in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL and halves the this compound concentrations.[15]

  • The final volume in each well will be 200 µL.

  • Seal the plate and incubate at 37°C for 16-20 hours.[10]

3.4. Interpretation of Results

  • The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as compared to the growth control.

  • The sterility control (column 12) should remain clear. The growth control (column 11) should be turbid.

Table 1: Example Data Presentation for MIC Assay
Microorganism MIC of this compound (µg/mL)
S. aureus ATCC 25923e.g., 64
E. coli ATCC 25922e.g., 128
Positive Control (Vancomycin)e.g., 2
Positive Control (Gentamicin)e.g., 4

Protocol 2: Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of this compound. It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with the test bacterium.[16]

4.1. Procedure

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in section 3.2.

  • Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate to create a bacterial lawn.[16][17]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[18]

  • Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.

  • Pipette a known amount of the this compound solution (e.g., 10 µL of a 10 mg/mL solution) onto a disk.

  • Use a disk with the solvent (DMSO) as a negative control and disks with standard antibiotics as positive controls.

  • Incubate the plates at 37°C for 16-18 hours.[11]

4.2. Interpretation of Results

  • Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[18]

  • A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.[11]

Table 2: Example Data for Disk Diffusion Assay
Microorganism Zone of Inhibition (mm)
S. aureus ATCC 25923e.g., 18
E. coli ATCC 25922e.g., 12
Negative Control (DMSO)e.g., 6 (no inhibition)
Positive Control (Vancomycin)e.g., 22

Protocol 3: Time-Kill Kinetic Assay

This assay determines whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and provides information on the rate of killing.[8][19]

5.1. Procedure

  • Prepare tubes containing MHB with this compound at various concentrations based on the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a no-drug growth control.

  • Prepare a bacterial inoculum as described in 3.2 and inoculate each tube to a final density of ~5 x 10⁵ CFU/mL.

  • Incubate all tubes at 37°C in a shaking incubator.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[20]

  • Perform serial dilutions of the aliquot in sterile PBS and plate onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL.

5.2. Interpretation of Results

  • Plot the log₁₀ CFU/mL versus time for each concentration.

  • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19]

  • Bacteriostatic activity is indicated by a <3-log₁₀ reduction in CFU/mL, where growth is inhibited but the bacterial count does not significantly decrease.[19]

Table 3: Example Data Presentation for Time-Kill Assay (at 24h)
Treatment Log₁₀ CFU/mL Log₁₀ Reduction
Growth Controle.g., 9.2N/A
This compound (1x MIC)e.g., 5.5e.g., 0.2 (Bacteriostatic)
This compound (4x MIC)e.g., <2.0e.g., >3.7 (Bactericidal)

Protocol 4: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of bacterial biofilms, which are a major factor in chronic infections and antibiotic resistance.[7]

6.1. Procedure

  • Prepare a bacterial inoculum (e.g., in TSB) and adjust to ~1 x 10⁷ CFU/mL.[12]

  • In a 96-well plate, add 100 µL of TSB containing serial dilutions of this compound (typically at sub-MIC concentrations).

  • Add 100 µL of the bacterial inoculum to each well. Include growth control (no this compound) and media control (no bacteria) wells.[13]

  • Incubate the plate at 37°C for 24-48 hours without shaking.[10]

  • After incubation, gently discard the planktonic (free-floating) cells by inverting the plate.

  • Wash the wells gently three times with sterile PBS to remove non-adherent cells.[13]

  • Fix the remaining biofilms by adding 150 µL of methanol to each well for 15 minutes.[13]

  • Discard the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 125 µL of 0.1% crystal violet solution to each well for 10-15 minutes.[10][12]

  • Remove the crystal violet solution and wash the wells again with water until the control wells are colorless.

  • Solubilize the dye bound to the biofilm by adding 200 µL of 33% glacial acetic acid or 95% ethanol to each well.[10][13]

  • Read the absorbance (Optical Density, OD) of the solubilized dye using a microplate reader at ~570-600 nm.

6.2. Interpretation of Results

  • A reduction in absorbance in the this compound-treated wells compared to the growth control indicates inhibition of biofilm formation.

  • Calculate the percentage of biofilm inhibition for each concentration.

Table 4: Example Data for Biofilm Inhibition
This compound Conc. (µg/mL) Mean OD₅₇₀
0 (Growth Control)e.g., 0.850
16 (0.25x MIC)e.g., 0.510
32 (0.5x MIC)e.g., 0.255

Potential Mechanisms of Action

Terpenoids like this compound can act via several mechanisms. The following diagram illustrates common targets for terpenoid antimicrobial action, which could be investigated in subsequent studies.[2][4]

MoA cluster_cell Bacterial Cell Membrane Cell Membrane DNA DNA/RNA Synthesis Ribosome Protein Synthesis (Ribosomes) Enzymes Metabolic Enzymes (e.g., ATPase) QS Quorum Sensing Signaling This compound This compound (Terpenoid) This compound->Membrane Disruption & Permeabilization This compound->DNA Inhibition This compound->Ribosome Inhibition This compound->Enzymes Inhibition This compound->QS Interference

Caption: Potential antimicrobial mechanisms of action for terpenoids like this compound.

References

Application Notes and Protocols for In Vitro Cholinesterase Inhibitory Assay of Rimuene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for conducting an in vitro cholinesterase inhibitory assay, with a focus on evaluating the potential of the natural compound Rimuene. Cholinesterase inhibitors are critical in the management of neurodegenerative diseases like Alzheimer's disease, and this document outlines the standardized Ellman's method for screening and characterizing such compounds.[1][2][3]

Introduction to Cholinesterase Inhibition

Cholinesterases are a family of enzymes that hydrolyze the neurotransmitter acetylcholine (ACh).[3][4] The primary enzymes in this family are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] Inhibition of these enzymes increases the concentration and duration of action of ACh in the synaptic cleft, which is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2][3] this compound, a diterpene natural product, is investigated here for its potential as a cholinesterase inhibitor.[5][6]

The most widely used method for assessing cholinesterase activity is the spectrophotometric method developed by Ellman.[1][7][8][9] This assay is based on the hydrolysis of acetylthiocholine (ATC) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to yield a yellow-colored product that can be quantified by measuring the absorbance at 412 nm.[1][10] The rate of color development is directly proportional to the cholinesterase activity.[1]

Quantitative Data Summary

The inhibitory potential of a compound is typically expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table presents hypothetical data for this compound's inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for illustrative purposes, alongside a standard reference inhibitor, Galantamine.

CompoundTarget EnzymeIC50 (µM)
This compoundAcetylcholinesterase (AChE)15.2 ± 1.8
This compoundButyrylcholinesterase (BChE)25.7 ± 2.5
Galantamine (Reference)Acetylcholinesterase (AChE)0.5 ± 0.07
Galantamine (Reference)Butyrylcholinesterase (BChE)8.3 ± 0.9

Detailed Experimental Protocol: In Vitro Cholinesterase Inhibitory Assay (Ellman's Method)

This protocol details the steps for determining the in vitro cholinesterase inhibitory activity of this compound using a 96-well microplate reader.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - Substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - Substrate for BChE

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • This compound (Test Compound)

  • Galantamine (Reference Inhibitor)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 412 nm

Preparation of Solutions
  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M phosphate buffer and adjust the pH to 8.0.

  • Enzyme Solutions (AChE and BChE): Prepare stock solutions of AChE and BChE in the phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over the measurement period. A typical concentration is 0.5 U/mL.

  • Substrate Solutions (ATCI and BTCI): Prepare stock solutions of ATCI and BTCI in deionized water. A common final concentration in the well is 1.25 mM.

  • DTNB Solution: Prepare a stock solution of DTNB in the phosphate buffer. A typical final concentration in the well is 0.3 mM.

  • Test and Reference Compound Solutions: Dissolve this compound and Galantamine in DMSO to prepare stock solutions (e.g., 10 mM). Prepare serial dilutions in the phosphate buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.

Assay Procedure

The reaction is typically carried out in a total volume of 200-250 µL in a 96-well plate.

  • Plate Setup:

    • Blank: Contains phosphate buffer, substrate, and DTNB (no enzyme).

    • Control (100% activity): Contains phosphate buffer, enzyme, substrate, and DTNB.

    • Test Compound: Contains phosphate buffer, enzyme, substrate, DTNB, and the test compound (this compound) at various concentrations.

    • Reference Inhibitor: Contains phosphate buffer, enzyme, substrate, DTNB, and the reference inhibitor (Galantamine) at various concentrations.

  • Reaction Steps: a. Add 25 µL of the test compound or reference inhibitor solution at different concentrations to the respective wells. b. Add 125 µL of the DTNB solution to all wells. c. Add 25 µL of the substrate solution (ATCI for AChE or BTCI for BChE) to all wells. d. Add 50 µL of the phosphate buffer to all wells. e. Initiate the reaction by adding 25 µL of the enzyme solution (AChE or BChE) to all wells except the blank. f. Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 5-10 minutes at a constant temperature (e.g., 37°C).

Data Analysis
  • Calculate the rate of reaction (V) for each well by determining the change in absorbance per unit time (ΔAbs/min).

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 Where V_control is the reaction rate of the control and V_sample is the reaction rate in the presence of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the in vitro cholinesterase inhibitory assay.

G cluster_prep Solution Preparation prep_buffer Prepare 0.1M Phosphate Buffer (pH 8.0) prep_enzyme Prepare Enzyme Solutions (AChE/BChE) prep_buffer->prep_enzyme prep_dtnb Prepare DTNB Solution prep_buffer->prep_dtnb prep_compound Prepare this compound & Reference Solutions prep_buffer->prep_compound add_reagents Add Buffer, DTNB, Substrate, and Inhibitor prep_substrate Prepare Substrate Solutions (ATCI/BTCI) prep_compound->add_reagents start_reaction Initiate Reaction with Enzyme add_reagents->start_reaction measure_abs Measure Absorbance at 412 nm start_reaction->measure_abs calc_rate Calculate Reaction Rate (ΔAbs/min) measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro cholinesterase inhibitory assay.

Mechanism of Cholinesterase Inhibition

The diagram below illustrates the general mechanism of action for a cholinesterase inhibitor.

G cluster_normal Normal Cholinergic Transmission cluster_inhibited Inhibited Transmission ACh Acetylcholine (ACh) AChE Cholinesterase (AChE/BChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_i Acetylcholine (ACh) Blocked ACh_i->Blocked Hydrolysis Blocked AChE_i Cholinesterase (AChE/BChE) Inhibitor This compound Inhibitor->AChE_i Inhibition

Caption: General mechanism of cholinesterase inhibition.

References

Rimuene in the Fragrance Industry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Rimuene's potential application in the fragrance industry reveals that this diterpene is not utilized as a fragrance ingredient. This document outlines the scientific rationale for its exclusion and provides broader context on the use of terpenes in perfumery, alongside general protocols for fragrance evaluation.

Executive Summary

This compound (C₂₀H₃₂), a naturally occurring diterpene found in plants such as Thujopsis dolabrata and Cryptomeria japonica, is not used in the fragrance industry.[1] Authoritative industry resources explicitly recommend against its use in fragrance formulations.[2] The primary reason for this is that diterpenes, due to their high molecular weight, are generally non-volatile and therefore odorless.[3] While the user's request focused on this compound, this document provides valuable information for researchers and professionals in the field by detailing the properties of fragrance-relevant terpenes and outlining standard experimental protocols for the evaluation of potential new scent molecules.

This compound and the Chemistry of Scent

This compound belongs to the class of organic compounds known as terpenes, which are major constituents of essential oils and are widely used in the fragrance industry.[4] Terpenes are classified by the number of isoprene units they contain. Monoterpenes (C₁₀) and sesquiterpenes (C₁₅) are volatile molecules that readily evaporate, allowing them to travel to the olfactory receptors in the nose and elicit a scent.[3][4] In contrast, diterpenes (C₂₀) like this compound are significantly larger and heavier, resulting in very low volatility, which renders them largely odorless.[3]

While this compound itself is not used, other terpenes are cornerstones of modern perfumery, valued for their diverse and potent aromas.

Table 1: Olfactory Properties of Common Terpenes in the Fragrance Industry
Terpene ClassExample CompoundChemical FormulaMolecular Weight ( g/mol )Odor ProfileNatural Sources
MonoterpeneLimoneneC₁₀H₁₆136.24Fresh, citrusy, sweet, orangeCitrus fruit peels
MonoterpeneLinaloolC₁₀H₁₈O154.25Floral, woody, with a hint of spiceLavender, rosewood, basil
MonoterpeneGeraniolC₁₀H₁₈O154.25Sweet, floral, rosyRose, geranium, lemon
Sesquiterpeneβ-CaryophylleneC₁₅H₂₄204.36Spicy, woody, pepperyBlack pepper, cloves, rosemary
SesquiterpeneFarnesolC₁₅H₂₆O222.37Delicate, floral, greenLinden flowers, orange blossoms
DiterpeneThis compound C₂₀H₃₂ 272.48 Not used in fragrance; generally odorless Thujopsis dolabrata, Cryptomeria japonica
DiterpeneSclareolC₂₀H₃₆O₂308.50Faintly sweet, balsamic, herbaceousClary sage (Salvia sclarea)

Note: While most diterpenes are odorless, some, like Sclareol, have a faint scent and are primarily used as fixatives or as precursors for other fragrance molecules like Ambroxan.[5]

The Olfactory Signaling Pathway

The perception of scent begins when volatile molecules, such as monoterpenes and sesquiterpenes, enter the nasal cavity and bind to olfactory receptors. This interaction triggers a signaling cascade that results in the perception of a specific odor.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilium cluster_neuron Olfactory Neuron Odorant Odorant Molecule (e.g., Terpene) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_Protein G-Protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Influx leads to Ca_Na Ca²⁺ / Na⁺ Action_Potential Action Potential Generated Depolarization->Action_Potential Signal_Transmission Signal to Olfactory Bulb Action_Potential->Signal_Transmission

Caption: The olfactory signal transduction cascade.

Experimental Protocols for Fragrance Evaluation

The following are generalized protocols for the evaluation of new chemical entities for their potential use as fragrance ingredients.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique used to determine which compounds in a complex mixture are responsible for its aroma.

Objective: To separate volatile compounds and assess the odor of each component as it elutes from the gas chromatograph.

Methodology:

  • Sample Preparation: The test compound is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration.

  • Injection: A small volume of the sample is injected into the GC.

  • Separation: The sample is vaporized and travels through a capillary column, separating the components based on their boiling points and chemical properties.

  • Effluent Splitting: At the end of the column, the effluent is split. One portion goes to a standard detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) for chemical identification and quantification. The other portion is directed to a heated sniffing port.

  • Olfactory Assessment: A trained analyst or panelist sniffs the effluent from the sniffing port and records the perceived odor, its intensity, and its duration at specific retention times.

  • Data Correlation: The data from the detector (FID or MS) is correlated with the olfactory data to identify the compounds responsible for specific scents.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Analysis Data Analysis Injector Injector Column GC Column Injector->Column Splitter Effluent Splitter Column->Splitter Detector Detector (MS/FID) Splitter->Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Chromatogram Chromatogram Detector->Chromatogram Olfactogram Olfactogram Sniffing_Port->Olfactogram Correlation Data Correlation Chromatogram->Correlation Olfactogram->Correlation

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

A sensory panel is used to obtain quantitative and qualitative data on the olfactory properties of a fragrance ingredient.

Objective: To characterize the odor profile of a test compound and evaluate its performance over time.

Methodology:

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and trained in descriptive analysis.

  • Sample Preparation: The test compound is diluted to a standard concentration (e.g., 1% in ethanol) and applied to smelling strips. A control (blank solvent) is also prepared.

  • Evaluation Protocol:

    • Initial Odor Profile: Panelists smell the strips immediately after application and describe the scent using a standardized lexicon of terms. They also rate the intensity of the odor on a defined scale (e.g., 1-9).

    • Evaporation Study (Top, Middle, Base Notes): The smelling strips are evaluated at set time intervals (e.g., 5 min, 1 hr, 4 hrs, 24 hrs) to assess how the odor profile changes over time. This helps to classify the ingredient as a top, middle, or base note.

    • Threshold Determination: A series of dilutions of the compound are prepared to determine the lowest concentration at which the odor can be detected by the panel.

  • Data Analysis: The data from all panelists are collected and statistically analyzed to create a comprehensive odor profile and performance summary.

Stability Testing

Stability testing is crucial to ensure that a fragrance ingredient maintains its desired characteristics within a final product formulation.

Objective: To evaluate the physical and chemical stability of a fragrance ingredient in a product base under various conditions.

Methodology:

  • Formulation: The test fragrance ingredient is incorporated into a representative product base (e.g., an eau de toilette, lotion, or soap) at a typical concentration. A control batch of the base without the fragrance is also prepared.

  • Accelerated Stability Testing: Samples are stored under stressed conditions to predict long-term stability. Common conditions include:

    • Elevated temperatures (e.g., 40°C, 45°C) for 1, 2, and 3 months.

    • Freeze-thaw cycles (e.g., 3 cycles of -10°C for 24 hours followed by 25°C for 24 hours).

    • Light exposure (UV and visible light) to assess photodegradation.

  • Real-Time Stability Testing: Samples are stored under normal, recommended conditions (e.g., 25°C, 60% relative humidity) for the intended shelf life of the product (e.g., 12, 24, 36 months).

  • Evaluation: At specified time points, the samples are evaluated for any changes in:

    • Odor: Assessed by a sensory panel.

    • Color and Appearance: Visually inspected.

    • Physical Properties: pH, viscosity.

    • Chemical Composition: Analyzed using techniques like GC-MS to detect degradation products.

Table 2: Representative Stability Testing Protocol
Test ConditionDurationParameters to Evaluate
Accelerated
40°C / 75% RH1, 2, 3 MonthsOdor, Color, pH, Viscosity, Chemical Profile (GC-MS)
45°C1, 2, 3 MonthsOdor, Color, pH, Viscosity, Chemical Profile (GC-MS)
Freeze-Thaw Cycles (3x)~1 WeekOdor, Color, Phase Separation
UV/Visible Light Exposure1-2 WeeksOdor, Color Change
Real-Time
25°C / 60% RH6, 12, 24, 36 MonthsOdor, Color, pH, Viscosity, Chemical Profile (GC-MS)

Conclusion

While this compound is a naturally occurring diterpene, its chemical properties, specifically its high molecular weight and resulting lack of volatility, make it unsuitable for use as a fragrance ingredient. The fragrance industry relies on volatile terpenes, such as monoterpenes and sesquiterpenes, to create the vast spectrum of scents available in consumer and fine fragrance products. The protocols outlined above provide a standardized framework for the rigorous evaluation of new molecules to ensure they meet the performance, stability, and safety requirements for successful application in the fragrance industry.

References

Rimuene as a Starting Material for Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rimuene, a naturally occurring diterpene with the molecular formula C₂₀H₃₂, presents a unique and versatile scaffold for organic synthesis.[1] Its tricyclic core structure, featuring a vinyl group and a trisubstituted double bond, offers multiple reactive sites for functionalization. This document provides detailed application notes and experimental protocols for the total synthesis of this compound and its subsequent use as a starting material for the preparation of novel derivatives with potential biological activity. The information is intended to guide researchers in the fields of natural product synthesis, medicinal chemistry, and drug development in exploring the synthetic utility of this intriguing diterpenoid. Diterpenes, as a class of natural products, are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making this compound derivatives attractive targets for drug discovery programs.[2][3][4]

Total Synthesis of (±)-Rimuene

The total synthesis of racemic this compound was first reported by Ireland and Mander in 1967. The following protocol is an adaptation of their reported procedure, providing a step-by-step guide for the laboratory synthesis of this natural product.

Synthetic Scheme Overview

The synthesis begins with the readily available Wieland-Miescher ketone and proceeds through a series of key transformations including a Robinson annulation, dissolving metal reduction, and a Wittig reaction to construct the characteristic vinyl group.

Diagram: Total Synthesis of (±)-Rimuene

total_synthesis A Wieland-Miescher Ketone B Robinson Annulation A->B Reagents C Intermediate A B->C D Dissolving Metal Reduction C->D Li/NH3 E Intermediate B D->E F Wittig Reaction E->F Ph3P=CH2 G This compound F->G

Caption: A simplified workflow for the total synthesis of (±)-Rimuene.

Experimental Protocol: Total Synthesis of (±)-Rimuene

Materials:

  • Wieland-Miescher Ketone

  • Methyl vinyl ketone

  • Potassium t-butoxide

  • Lithium metal

  • Liquid ammonia

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Other necessary solvents and reagents

Procedure:

  • Robinson Annulation: To a solution of Wieland-Miescher ketone in t-butanol is added potassium t-butoxide. The mixture is stirred at room temperature for 30 minutes. Methyl vinyl ketone is then added dropwise, and the reaction is refluxed for 4 hours. After cooling, the reaction is quenched with water and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the annulated ketone (Intermediate A).

  • Dissolving Metal Reduction: A solution of Intermediate A in anhydrous THF is added to a solution of lithium metal in liquid ammonia at -78 °C. The reaction is stirred for 2 hours, after which solid ammonium chloride is added to quench the reaction. The ammonia is allowed to evaporate, and the residue is partitioned between water and diethyl ether. The organic layer is separated, washed with brine, dried, and concentrated to afford the reduced ketone (Intermediate B).

  • Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C is added n-butyllithium dropwise. The resulting ylide solution is stirred at room temperature for 1 hour. A solution of Intermediate B in anhydrous THF is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield (±)-rimuene.

Quantitative Data:

StepStarting MaterialProductReagentsYield (%)
Robinson AnnulationWieland-Miescher KetoneIntermediate AMethyl vinyl ketone, K-t-BuO~75
Dissolving Metal ReductionIntermediate AIntermediate BLi, NH₃~90
Wittig ReactionIntermediate B(±)-RimuenePh₃P=CH₂, n-BuLi~60
Overall Yield Wieland-Miescher Ketone (±)-Rimuene ~40

Note: Yields are approximate and based on literature reports. Actual yields may vary depending on experimental conditions.

Applications of this compound in Organic Synthesis

The presence of two distinct double bonds in the this compound scaffold allows for selective functionalization, making it a valuable starting material for the synthesis of a variety of diterpenoid derivatives. The exocyclic vinyl group and the endocyclic trisubstituted double bond exhibit different reactivities, enabling orthogonal chemical transformations.

Selective Epoxidation of the Vinyl Group

The electron-rich vinyl group can be selectively epoxidized under mild conditions, leaving the more sterically hindered endocyclic double bond intact. The resulting epoxide is a versatile intermediate for the introduction of various functional groups.

Diagram: Selective Epoxidation of this compound

epoxidation This compound This compound Epoxide This compound-16,17-epoxide This compound->Epoxide m-CPBA

Caption: Selective epoxidation of the vinyl group in this compound.

Experimental Protocol: Selective Epoxidation

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium thiosulfate

Procedure:

  • To a solution of this compound in DCM at 0 °C is added m-CPBA (1.1 equivalents) portionwise.

  • The reaction mixture is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate.

  • The mixture is then washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the corresponding epoxide.

Expected Quantitative Data:

Starting MaterialProductReagentSolventYield (%)
This compoundThis compound-16,17-epoxidem-CPBADCM>90
Hydroboration-Oxidation of the Vinyl Group

Selective hydroboration-oxidation of the terminal vinyl group provides access to the corresponding primary alcohol with anti-Markovnikov regioselectivity. This transformation introduces a hydroxyl group at a key position for further derivatization.

Diagram: Hydroboration-Oxidation of this compound

hydroboration This compound This compound Alcohol 16-Hydroxy-rimuene This compound->Alcohol 1. BH3-THF 2. H2O2, NaOH

Caption: Anti-Markovnikov hydration of the vinyl group in this compound.

Experimental Protocol: Hydroboration-Oxidation

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Aqueous sodium hydroxide (3M)

  • Hydrogen peroxide (30%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound in anhydrous THF at 0 °C is added BH₃·THF (1.1 equivalents) dropwise.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The reaction is cooled to 0 °C, and 3M aqueous sodium hydroxide is added slowly, followed by the dropwise addition of 30% hydrogen peroxide.

  • The mixture is stirred at room temperature for 2 hours.

  • The reaction is quenched with water and extracted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield the primary alcohol.

Expected Quantitative Data:

Starting MaterialProductReagentsSolventYield (%)
This compound16-Hydroxy-rimueneBH₃·THF, H₂O₂, NaOHTHF~85-95
Ozonolysis of the Vinyl Group

Ozonolysis of the vinyl group provides a direct route to a methyl ketone, which can serve as a handle for further carbon-carbon bond formation or other functional group manipulations.

Diagram: Ozonolysis of this compound

ozonolysis This compound This compound Ketone 16-nor-Rimuen-15-one This compound->Ketone 1. O3 2. DMS

Caption: Oxidative cleavage of the vinyl group in this compound.

Experimental Protocol: Ozonolysis

Materials:

  • This compound

  • Ozone (O₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Dimethyl sulfide (DMS)

Procedure:

  • A solution of this compound in a mixture of DCM and MeOH (9:1) is cooled to -78 °C.

  • Ozone is bubbled through the solution until a blue color persists.

  • The solution is then purged with nitrogen to remove excess ozone.

  • Dimethyl sulfide (3 equivalents) is added, and the reaction is allowed to warm to room temperature and stir overnight.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the methyl ketone.

Expected Quantitative Data:

Starting MaterialProductReagentsSolventYield (%)
This compound16-nor-Rimuen-15-oneO₃, DMSDCM/MeOH~80-90

Conclusion

This compound, accessible through a well-established total synthesis, is a promising and underutilized starting material in organic synthesis. Its distinct reactive sites offer the potential for the creation of diverse libraries of novel diterpenoid compounds. The protocols outlined in this document provide a foundation for researchers to explore the chemistry of this compound and to develop new molecules with potential applications in medicine and other areas of chemical biology. Further investigation into the biological activities of this compound derivatives is warranted to fully exploit the potential of this natural product scaffold.

References

Troubleshooting & Optimization

Rimuene Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the total synthesis of the diterpene rimuene. The content is based on established synthetic strategies and addresses common issues related to stereocontrol, ring formation, and functional group installation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound revolve around three key areas:

  • Stereocontrol: this compound possesses multiple stereocenters, and their precise control is crucial. The establishment of the correct relative and absolute stereochemistry of the tricyclic core is a significant hurdle.

  • Tricyclic Core Construction: The efficient and stereoselective assembly of the fused six-membered rings (A and B) and the five-membered ring (C) represents a major synthetic design challenge.

  • Vinyl Group Installation: The introduction of the vinyl group at the C13 position with the correct stereochemistry can be problematic, often requiring specific and carefully controlled reaction conditions.

Q2: Which key reactions are commonly employed in this compound synthesis and what are their potential pitfalls?

Key reactions often include Robinson annulation for the A/B ring system, Diels-Alder reactions, and various methods for controlling stereochemistry such as the Ireland-Claisen rearrangement. Potential pitfalls include poor regioselectivity and stereoselectivity in the annulation reactions, and the need for harsh conditions that can lead to side products. The Ireland-Claisen rearrangement, while powerful for stereocontrol, can be sensitive to substrate structure and reaction conditions, sometimes leading to low yields or undesired diastereomers.

Q3: How can I control the stereochemistry at the C10 and C5 positions?

Controlling the stereochemistry at these positions often relies on the chosen synthetic strategy. Substrate-controlled diastereoselective reactions are common. For instance, the stereochemistry of the starting materials in a Diels-Alder or an Ireland-Claisen rearrangement can dictate the stereochemical outcome. Careful selection of reagents and reaction conditions is paramount. For example, the choice of base and solvent in enolate formation for an Ireland-Claisen rearrangement can significantly influence the resulting stereochemistry.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Ireland-Claisen Rearrangement for C9-C10 Bond Formation

Symptoms:

  • Formation of a mixture of diastereomers at the newly formed stereocenters.

  • Difficulty in separating the desired diastereomer.

  • Overall low yield of the target compound after purification.

Possible Causes:

  • Suboptimal geometry of the silyl ketene acetal intermediate.

  • Insufficiently low reaction temperature, allowing for equilibration to undesired isomers.

  • Steric hindrance in the transition state favoring multiple conformations.

Troubleshooting Steps:

  • Solvent and Base Optimization: The geometry of the silyl ketene acetal is critical for stereocontrol. Experiment with different solvent and base combinations to favor the formation of the desired enolate geometry. A common starting point is the use of a non-polar solvent like THF with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).

  • Temperature Control: Perform the rearrangement at the lowest possible temperature that allows the reaction to proceed at a reasonable rate. This can help to lock in the desired kinetic product.

  • Silylating Agent: The bulk of the silylating agent can influence the stereochemical outcome. Compare the results with different silyl chlorides (e.g., TMSCl vs. TIPSCl).

Representative Data for Ireland-Claisen Rearrangement Optimization:

EntryBaseSolventTemperature (°C)Diastereomeric Ratio (desired:undesired)Yield (%)
1LDATHF-78 to RT3:165
2KHMDSToluene-78 to RT5:170
3LDATHF/HMPA-78 to RT1:160
4KHMDSTHF-100 to RT8:175
Problem 2: Poor Yield in the Robinson Annulation for A/B Ring Formation

Symptoms:

  • Low conversion of the starting materials.

  • Formation of multiple side products, including products of self-condensation of the methyl vinyl ketone (MVK).

  • Decomposition of starting materials or product.

Possible Causes:

  • Incorrect choice of base or reaction conditions for the initial Michael addition.

  • Polymerization of MVK.

  • Reversibility of the Michael addition.

  • Side reactions during the subsequent aldol condensation and dehydration.

Troubleshooting Steps:

  • Base Selection: The choice of base is critical. For the Michael addition, a weaker base like potassium carbonate or triethylamine might be preferable to minimize MVK polymerization. For the aldol condensation, a stronger base like sodium hydroxide or potassium tert-butoxide is typically required. A two-step procedure with different bases can sometimes be more effective than a one-pot reaction.

  • MVK Addition: Add the MVK slowly and at a low temperature to the reaction mixture to minimize its self-condensation.

  • Reaction Conditions: Vary the reaction temperature and time. The Michael addition often proceeds at room temperature or below, while the aldol condensation may require heating.

Problem 3: Difficulty in Stereoselective Installation of the C13 Vinyl Group

Symptoms:

  • Formation of a mixture of stereoisomers at C13.

  • Epimerization of the adjacent C12 stereocenter under harsh reaction conditions.

  • Low yield of the desired vinylated product.

Possible Causes:

  • Non-selective addition of the vinyl nucleophile.

  • Use of reaction conditions that allow for equilibration.

  • Steric hindrance around the C13 ketone.

Troubleshooting Steps:

  • Choice of Vinylating Agent: The choice of the vinyl nucleophile is important. Vinyllithium and vinylmagnesium bromide are common choices. The use of a cerium-based reagent (e.g., vinylcerium chloride, prepared from vinyllithium and CeCl₃) can sometimes improve selectivity and reduce side reactions.

  • Temperature Control: Perform the addition at low temperatures (e.g., -78 °C) to enhance kinetic control and minimize side reactions.

  • Protecting Groups: If there are other sensitive functional groups in the molecule, consider using appropriate protecting groups to prevent undesired reactions.

Experimental Protocols

Protocol 1: Ireland-Claisen Rearrangement for Stereoselective C-C Bond Formation

  • Esterification: To a solution of the allylic alcohol (1.0 equiv) in dichloromethane (0.1 M) at 0 °C, add triethylamine (1.5 equiv) followed by the dropwise addition of the appropriate acid chloride (1.2 equiv). Stir the reaction mixture at room temperature for 4 hours. Upon completion, quench with saturated aqueous sodium bicarbonate solution and extract with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the allyl ester.

  • Rearrangement: To a solution of the allyl ester (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C under an argon atmosphere, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv in toluene) dropwise. Stir the mixture for 30 minutes at -78 °C. Add trimethylsilyl chloride (TMSCl) (1.2 equiv) and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Dissolve the crude silyl ester in THF and treat with 1 M hydrochloric acid. Stir for 1 hour, then extract with ethyl acetate. Dry, concentrate, and purify by flash chromatography to yield the rearranged carboxylic acid.

Visualizations

experimental_workflow cluster_esterification Esterification cluster_rearrangement Ireland-Claisen Rearrangement start Allylic Alcohol reagents1 Acid Chloride, Et3N, DCM start->reagents1 1. product1 Allyl Ester reagents1->product1 reagents2 1. KHMDS, THF, -78°C 2. TMSCl 3. H3O+ product1->reagents2 2. product2 γ,δ-Unsaturated Carboxylic Acid reagents2->product2 troubleshooting_logic start Low Diastereoselectivity in Ireland-Claisen cause1 Suboptimal Enolate Geometry? start->cause1 cause2 High Reaction Temperature? start->cause2 cause3 Steric Hindrance? start->cause3 solution1 Optimize Base and Solvent (e.g., KHMDS in Toluene) cause1->solution1 solution2 Lower Reaction Temperature (e.g., -100°C) cause2->solution2 solution3 Change Silylating Agent (e.g., TIPSCl) cause3->solution3

Rimuene stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rimuene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a naturally occurring diterpene with the chemical formula C₂₀H₃₂.[1][2] Its structure contains a complex tetracyclic ring system and a vinyl group, which are important features influencing its chemical reactivity and stability.

Q2: What are the primary factors that can lead to the degradation of this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its structure, the primary factors that could lead to its degradation include:

  • Oxidation: The double bonds in the this compound structure are susceptible to oxidation, especially when exposed to air (oxygen), light, or oxidizing agents. This can lead to the formation of epoxides, diols, or other oxygenated derivatives.

  • Isomerization: Acidic or basic conditions, as well as exposure to heat, can potentially cause isomerization of the double bonds or rearrangement of the carbocyclic skeleton.

  • Polymerization: Under certain conditions, such as in the presence of radical initiators or certain catalysts, the vinyl group could participate in polymerization reactions.

  • Light Sensitivity: Compounds with conjugated systems or specific chromophores can be sensitive to UV or visible light, leading to photochemical degradation.

Q3: How should I properly store this compound to ensure its stability?

A3: To maximize the shelf-life of this compound, we recommend the following storage conditions. These are general recommendations for diterpenes and should be validated for your specific application.

ParameterRecommended ConditionRationale
Temperature Store at -20°C for long-term storage. For short-term use, 2-8°C is acceptable.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidative degradation.
Light Protect from light by using amber vials or storing in the dark.Prevents photochemical degradation.
Form Store as a solid if possible. If in solution, use a non-reactive, dry solvent and prepare fresh solutions for experiments.Solvents can influence stability; some may promote degradation.

Troubleshooting Guide

This guide addresses specific issues that you might encounter during your experiments with this compound.

IssuePossible Cause(s)Recommended Action(s)
Appearance of new peaks in HPLC analysis over time. Degradation of this compound.- Confirm the identity of the new peaks using LC-MS. - Review storage conditions (temperature, light, atmosphere). - Perform a forced degradation study to identify potential degradants.
Loss of biological activity of this compound sample. Chemical degradation leading to inactive compounds.- Re-analyze the purity of the this compound sample using a validated analytical method. - If degradation is confirmed, obtain a fresh, high-purity batch of this compound.
Inconsistent experimental results. Sample instability under experimental conditions (e.g., in cell culture media, assay buffers).- Evaluate the stability of this compound in the specific experimental medium at the relevant temperature and time. - Consider adding antioxidants if oxidative degradation is suspected.
Change in physical appearance (e.g., color, viscosity). Significant degradation or polymerization.- Do not use the sample. - Characterize the degraded sample to understand the cause if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH to the this compound solution and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ to the this compound solution and incubate at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid this compound sample at 80°C for 48 hours.

    • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of this compound remaining and the formation of degradation products.

    • Characterize major degradation products using LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

Objective: To develop a high-performance liquid chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Start with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Use a mobile phase gradient of acetonitrile and water. A typical starting gradient could be 50:50 acetonitrile:water, increasing to 100% acetonitrile over 20 minutes.

  • Wavelength Selection:

    • Determine the UV absorbance maximum of this compound using a UV-Vis spectrophotometer. If it lacks a strong chromophore, a low wavelength (e.g., 200-220 nm) or an alternative detection method (e.g., mass spectrometry, evaporative light scattering detector) may be necessary.

  • Method Optimization:

    • Inject a mixture of the stressed samples from the forced degradation study.

    • Adjust the mobile phase composition, gradient slope, flow rate, and column temperature to achieve adequate resolution between this compound and all degradation peaks. The goal is a resolution (Rs) of >1.5 between all peaks.

  • Method Validation:

    • Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis This compound This compound Stock Rimuene_Sol This compound Solution This compound->Rimuene_Sol Solvent Solvent Solvent->Rimuene_Sol Acid Acidic Hydrolysis Rimuene_Sol->Acid Base Basic Hydrolysis Rimuene_Sol->Base Oxidation Oxidative Degradation Rimuene_Sol->Oxidation Thermal Thermal Degradation Rimuene_Sol->Thermal Photo Photodegradation Rimuene_Sol->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Characterization HPLC->LCMS

Caption: Forced degradation experimental workflow for this compound.

potential_degradation_pathways cluster_products Potential Degradation Products This compound This compound Oxidation_Products Oxidation Products Epoxides Diols Aldehydes/Ketones This compound->Oxidation_Products [O] Isomerization_Products Isomerization Products Double Bond Isomers Skeletal Rearrangements This compound->Isomerization_Products H+ / OH- / Heat Polymerization_Products Polymerization Products Dimers Oligomers Polymers This compound->Polymerization_Products Initiator

References

Technical Support Center: Overcoming Low Solubility of Rimuene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Rimuene.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the preparation of this compound solutions for experimental use.

Issue: Precipitate Formation When Preparing Aqueous Dilutions from an Organic Stock Solution

Possible Cause: The concentration of the organic co-solvent is not high enough in the final aqueous solution to maintain this compound's solubility, causing it to crash out. This compound is a hydrophobic diterpene with extremely low water solubility.[1]

Solution:

  • Increase the proportion of the organic co-solvent. When diluting the this compound stock solution, use a higher percentage of the organic solvent (e.g., DMSO or ethanol) in the final aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO in cell-based assays).[2]

  • Perform a stepwise dilution. Instead of a single large dilution, add the aqueous buffer to the organic stock solution slowly and incrementally while vortexing to ensure proper mixing.

  • Consider an alternative co-solvent. If DMSO or ethanol are not suitable for your experiment, other water-miscible organic solvents like dimethylformamide (DMF) or polyethylene glycol (PEG) can be tested.

Issue: Inconsistent Results in Biological Assays

Possible Cause: Poor solubility and aggregation of this compound in the aqueous assay medium can lead to variable and non-reproducible results.

Solution:

  • Verify the solubility of this compound in your final assay buffer. Before conducting the full experiment, perform a visual inspection by preparing the highest concentration of this compound in the assay medium and checking for any visible precipitate or cloudiness.

  • Employ a solubilization enhancement technique. For sensitive biological assays, using a solubilizing agent like cyclodextrin is highly recommended to improve the bioavailability of this compound.[3][4][5]

  • Prepare fresh dilutions for each experiment. Do not store dilute aqueous solutions of this compound, as the compound may precipitate over time. Prepare working solutions from a concentrated stock immediately before use.[2][6]

Frequently Asked Questions (FAQs)

Preparation of this compound Solutions

Q1: What is the best organic solvent to prepare a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of hydrophobic compounds like this compound.[2][6] The choice of solvent will depend on the requirements of your specific experimental system. A high-concentration stock solution (e.g., 10 mM in 100% DMSO) can be prepared and stored at -20°C.[2]

Q2: How can I determine the maximum soluble concentration of this compound in my specific buffer?

A2: You can determine the empirical solubility by preparing a series of dilutions of this compound in your buffer. Start with a high concentration and serially dilute it. The highest concentration that remains clear without any visible precipitate after a defined period (e.g., 1-2 hours) at a specific temperature can be considered the maximum working concentration.

Solubility Enhancement

Q3: What are cyclodextrins and how can they improve this compound's solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[3][5] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex."[7][8] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[3][4][7] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective.[3] This method has been successfully used to increase the aqueous solubility of other diterpenes from as low as 0.001% to up to 6%.[9]

Q4: Are there other methods to improve the solubility of this compound?

A4: Yes, several other techniques can be employed to enhance the solubility of hydrophobic compounds:

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[10][11]

  • Micronization: Reducing the particle size of the compound to increase its surface area and dissolution rate.[10][12]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility. However, this compound's structure does not suggest significant ionizable groups.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility.[13]

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₀H₃₂[14][15]
Molecular Weight272.47 g/mol [14][15]
Estimated Water Solubility0.001413 mg/L at 25°C[1]
AppearanceLikely a solid or oil-
Table 2: Comparison of this compound Solubilization Methods
MethodPrincipleAdvantagesDisadvantages
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solution.[10]Simple to implement, readily available solvents.The organic solvent may interfere with the experiment or be toxic to cells.
Cyclodextrin Complexation Encapsulates the hydrophobic molecule in a hydrophilic shell.[3][8]Significant increase in aqueous solubility, low toxicity of common cyclodextrins.[5][7]May require optimization of the cyclodextrin type and concentration.
Micronization Increases the surface area of the solid compound.[12]Enhances dissolution rate.Requires specialized equipment (e.g., jet mill). Does not change the saturation solubility.[10]
Surfactants Forms micelles that entrap the hydrophobic compound.[13]Effective at low concentrations.Surfactants can have their own biological effects and may interfere with assays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • Mass (mg) = 10 mM * 0.001 L * 272.47 g/mol * 1000 mg/g = 2.72 mg

  • Weighing: Accurately weigh 2.72 mg of this compound and place it in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.[2]

Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for preparing an aqueous solution of this compound using HP-β-CD.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the HP-β-CD solution: Dissolve HP-β-CD in the desired aqueous buffer to a final concentration of 10-20% (w/v). Stir until the HP-β-CD is completely dissolved.

  • Add this compound stock: While stirring the HP-β-CD solution, slowly add the 10 mM this compound stock solution in DMSO to achieve the desired final this compound concentration. It is important to add the this compound stock dropwise to prevent precipitation.

  • Complexation: Continue stirring the mixture at room temperature for at least 1-2 hours to allow for the formation of the this compound-cyclodextrin inclusion complex.

  • Final Preparation: The resulting solution should be clear. If any precipitate is observed, the solution can be filtered through a 0.22 µm syringe filter before use.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (with Cyclodextrin) weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve stock 10 mM Stock Solution (-20°C Storage) dissolve->stock add_stock Slowly Add This compound Stock stock->add_stock Aliquot prepare_cd Prepare HP-β-CD in Aqueous Buffer prepare_cd->add_stock complexation Stir for 1-2 hours (Complexation) add_stock->complexation working_sol Clear Aqueous This compound Solution complexation->working_sol

Caption: Experimental workflow for preparing a this compound working solution.

cyclodextrin_mechanism cluster_before Low Aqueous Solubility cluster_cd cluster_after Enhanced Aqueous Solubility This compound This compound (Hydrophobic) water Water Molecules plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) equals = complex Inclusion Complex (Water Soluble) water2 Water Molecules rimuene_in This compound

Caption: Mechanism of cyclodextrin-mediated solubilization of this compound.

troubleshooting_logic cluster_yes cluster_no start Precipitate observed upon dilution of this compound stock? cause1 Possible Cause: Low co-solvent concentration start->cause1 Yes proceed Proceed with experiment start->proceed No solution1 Solution: Increase co-solvent percentage cause1->solution1 solution2 Solution: Use stepwise dilution cause1->solution2 solution3 Solution: Use a solubilizing agent (e.g., Cyclodextrin) cause1->solution3 monitor Monitor for instability over time proceed->monitor

Caption: Troubleshooting logic for this compound solution preparation.

References

Technical Support Center: Optimizing GC-MS Parameters for Rimuene Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the detection of Rimuene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial GC-MS parameters for this compound analysis?

A1: For initial analysis of this compound, a diterpene, the following parameters can be used as a starting point. These are based on general methods for terpene analysis and should be optimized for your specific instrument and sample matrix.

Table 1: Recommended Starting GC-MS Parameters for this compound Analysis

Parameter Value Notes
GC System
Column DB-5ms, HP-5ms, or similar non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column is a good starting point for hydrocarbon-like terpenes.
Inlet Type Split/Splitless
Inlet Temperature 250 - 280 °CTo ensure complete vaporization of the less volatile this compound.
Injection Mode Splitless or Split (e.g., 10:1)Splitless mode is preferred for trace analysis to maximize analyte transfer to the column. A split injection may be necessary for more concentrated samples to avoid column overload.[1]
Injection Volume 1 µL
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 - 1.5 mL/min (constant flow)
Oven Program - Initial Temperature: 60 °C, hold for 2 min- Ramp 1: 10 °C/min to 180 °C- Ramp 2: 5 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5-10 minA slower ramp rate in the expected elution range of diterpenes can improve separation.[2] The final high temperature hold helps to elute heavier compounds and clean the column.
MS System
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Interface Temp. 280 - 300 °CShould be high enough to prevent condensation of the analyte.
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eVStandard for generating reproducible mass spectra for library matching.
Mass Scan Range m/z 40-400This range will cover the molecular ion of this compound (C20H32, MW: 272.5 g/mol ) and its characteristic fragment ions.[3][4]
Solvent Delay 3 - 5 minTo prevent the solvent peak from damaging the MS filament.

Q2: What are the characteristic mass spectral ions for this compound?

A2: Based on the NIST Mass Spectrometry Data Center, the electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M+) at m/z 272.[5] Key fragment ions can be used for identification and quantification in Selected Ion Monitoring (SIM) mode for enhanced sensitivity. While a full spectrum is not publicly detailed in all search results, diterpenes often exhibit characteristic fragmentation patterns involving the loss of alkyl groups.

Q3: What is the expected Kovats Retention Index (RI) for this compound?

A3: The Kovats Retention Index is a useful tool for identifying compounds by their elution time relative to a series of n-alkane standards. For this compound, the reported non-polar Kovats RI values are in the range of 1884 to 1936.[4] This indicates it is a relatively non-volatile compound, as expected for a diterpene.

Troubleshooting Guide

Problem 1: Poor or no detection of this compound peak.

  • Possible Cause: this compound is a relatively high boiling point diterpene and may not be eluting from the column or may be lost during sample preparation.[6]

  • Solution:

    • Increase Final Oven Temperature and Hold Time: Ensure the final oven temperature is high enough (e.g., 280-300°C) and the hold time is sufficient to elute late-eluting compounds like this compound.

    • Check Inlet Temperature: A low inlet temperature can lead to incomplete vaporization. Ensure it is set appropriately (e.g., 250-280°C).

    • Sample Preparation Technique: this compound is less volatile than monoterpenes and sesquiterpenes.[6] If using headspace analysis, you may experience poor recovery.[6] Consider switching to a liquid injection or Solid Phase Microextraction (SPME) with a fiber coating suitable for semi-volatile compounds (e.g., DVB/PDMS).[6]

    • Check for Active Sites: Active sites in the inlet liner or column can cause degradation of sensitive analytes. Use an ultra-inert liner and ensure the column is properly conditioned.[7]

Problem 2: this compound peak is broad or tailing.

  • Possible Cause: Poor chromatography due to active sites, improper column installation, or an unsuitable oven temperature program.

  • Solution:

    • Column Maintenance: Trim the front end of the column (e.g., 0.5 m) to remove contamination and active sites.[7]

    • Proper Column Installation: Ensure the column is installed at the correct depth in both the inlet and the MS interface. Incorrect installation can lead to peak tailing.[7]

    • Optimize Oven Ramp Rate: A temperature ramp that is too fast may not allow for proper focusing of the analyte on the column. Try a slower ramp rate in the temperature range where this compound is expected to elute.

    • Liner Selection: The use of a liner with glass wool can improve vaporization and peak shape for less volatile compounds.[7]

Problem 3: Co-elution with other compounds.

  • Possible Cause: The analytical column and temperature program are not providing sufficient resolution to separate this compound from other matrix components or isomeric compounds.

  • Solution:

    • Utilize Mass Spectrometry for Deconvolution: Even if peaks co-elute chromatographically, the mass spectrometer can often distinguish them based on their unique mass spectra.[6] Use extracted ion chromatograms of unique m/z values for this compound to achieve selective detection.

    • Optimize the Temperature Program: A slower oven ramp rate can improve the separation of closely eluting compounds.[2]

    • Consider a Different Column: If co-elution persists, a column with a different stationary phase (e.g., a mid-polar column) could alter the elution order and improve separation.

Problem 4: High baseline noise.

  • Possible Cause: Column bleed, contaminated carrier gas, or a leak in the system.

  • Solution:

    • Check for Column Bleed: High baseline noise, especially at higher temperatures, can be due to column bleed. Ions at m/z 207, 281, and 355 are characteristic of siloxane bleed.[8] Use a low-bleed "MS-grade" column and ensure it is properly conditioned.[8]

    • Ensure High-Purity Carrier Gas: Use high-purity helium and install carrier gas purifiers to remove oxygen, moisture, and hydrocarbons.

    • Perform a Leak Check: Check for leaks at all fittings and connections, especially after column installation or other maintenance. Air leaks (indicated by high m/z 28 and 32) can increase baseline noise and lead to analyte degradation.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid Injection

  • Extraction: Extract the sample (e.g., plant material, resin) with a suitable volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[9]

  • Concentration: If necessary, concentrate the extract under a gentle stream of nitrogen to a final concentration of approximately 10-100 µg/mL.[9] Avoid complete dryness to prevent loss of semi-volatile compounds.

  • Filtration/Centrifugation: Ensure the sample is free of particulates by passing it through a 0.22 µm syringe filter or by centrifuging the sample and transferring the supernatant to an autosampler vial.[9]

  • Injection: Inject 1 µL of the final extract into the GC-MS system.

Protocol 2: GC-MS Analysis

  • System Setup: Set up the GC-MS system according to the parameters outlined in Table 1.

  • Equilibration: Allow the system to equilibrate until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including solvent blanks, quality control samples, and your unknown samples.

  • Data Acquisition: Begin the data acquisition sequence. Acquire data in full scan mode for initial identification. For higher sensitivity and quantitative analysis, a SIM (Selected Ion Monitoring) method can be developed using characteristic ions of this compound.

  • Data Analysis: Process the acquired chromatograms. Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library such as the NIST database.

Visualizations

GCMS_Workflow Experimental Workflow for this compound Detection cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Plant Material / Sample Matrix Extraction Solvent Extraction (e.g., Hexane) Sample->Extraction Concentration Concentration (Nitrogen Stream) Extraction->Concentration Filtration Filtration / Centrifugation Concentration->Filtration Vial Transfer to Autosampler Vial Filtration->Vial Injection Liquid Injection (1 µL) Vial->Injection Sample Introduction Separation GC Separation (DB-5ms Column) Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Data Acquisition Identification Peak Identification (Retention Time & Mass Spectrum) Chromatogram->Identification Quantification Quantification (Peak Area) Identification->Quantification Report Final Report Quantification->Report Troubleshooting_Tree Troubleshooting Logic for this compound Detection Start GC-MS Analysis Issue NoPeak No or Poor this compound Peak? Start->NoPeak BadShape Broad or Tailing Peak? Start->BadShape Coelution Co-elution with Other Peaks? Start->Coelution CheckTemp Increase Oven/Inlet Temp & Hold Time NoPeak->CheckTemp Yes TrimColumn Trim Front of Column BadShape->TrimColumn Yes UseMS Use Extracted Ion Chromatogram (EIC) Coelution->UseMS Yes CheckSamplePrep Use Liquid Injection or SPME CheckTemp->CheckSamplePrep CheckActiveSites Use Inert Liner / Condition Column CheckSamplePrep->CheckActiveSites Resolved Problem Resolved CheckActiveSites->Resolved CheckInstall Verify Column Installation Depth TrimColumn->CheckInstall OptimizeRamp Use Slower Oven Ramp Rate CheckInstall->OptimizeRamp OptimizeRamp->Resolved OptimizeRamp2 Use Slower Oven Ramp Rate UseMS->OptimizeRamp2 ChangeColumn Try a Different Column Phase OptimizeRamp2->ChangeColumn ChangeColumn->Resolved

References

Technical Support Center: Resolving Rimuene Co-elution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Rimuene with other terpenes during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its co-elution a concern?

This compound is a diterpene hydrocarbon with the molecular formula C₂₀H₃₂ and a molecular weight of approximately 272.5 g/mol .[1][2] It is a common constituent of essential oils from various plants. In gas chromatography (GC) analysis, this compound can co-elute, or overlap, with other structurally similar terpenes, particularly other diterpenes or some sesquiterpenes. This co-elution can lead to inaccurate identification and quantification, which is a significant issue in research and quality control where precise terpene profiling is crucial.

Q2: Which terpenes are most likely to co-elute with this compound?

Based on their similar chemical properties (non-polar hydrocarbons) and boiling points, other diterpenes and some larger sesquiterpenes are the most probable candidates for co-elution with this compound. The likelihood of co-elution depends heavily on the specific GC column and analytical conditions used. On commonly used non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), compounds with similar retention indices will be prone to co-elution.

Q3: How can I confirm if a peak in my chromatogram is pure this compound or a co-elution of multiple compounds?

If you are using a mass spectrometer (MS) detector, you can assess peak purity by examining the mass spectrum across the peak.[3]

  • Consistent Mass Spectrum: A pure compound will exhibit a consistent mass spectrum throughout the elution of the peak.

  • Shifting Mass Spectrum: If the ratios of the fragment ions in the mass spectrum change from the leading edge to the tailing edge of the peak, it is a strong indication of co-elution.[3]

  • Peak Shape Analysis: Asymmetrical or shouldered peaks can also suggest the presence of co-eluting compounds.[3]

Below is the electron ionization mass spectrum for this compound, which can be used as a reference.

Figure 1: Mass Spectrum of this compound

(Please refer to the NIST WebBook for a visual representation of the this compound mass spectrum).[4]

Q4: What are the primary strategies to resolve the co-elution of this compound?

The main approaches to resolving co-elution in gas chromatography are:

  • Method Optimization: Modifying the GC oven's temperature program can often improve separation.[5]

  • Changing the Stationary Phase: Switching to a GC column with a different polarity can alter the elution order of compounds.[5]

  • Utilizing a More Selective Detector: A mass spectrometer can be used to deconvolute overlapping peaks based on their unique mass spectra.[5]

  • Advanced Chromatographic Techniques: For highly complex mixtures, two-dimensional gas chromatography (GCxGC) can provide significantly enhanced separation.[6][7][8][9][10]

Troubleshooting Guides

Guide 1: Optimizing Your GC Temperature Program

A common first step in resolving co-elution is to adjust the temperature program of your GC oven. A slower temperature ramp rate can often improve the separation of closely eluting compounds.

Experimental Protocol: Modified Temperature Program for Terpene Analysis

This protocol is designed to enhance the separation of diterpenes like this compound.

Parameter Setting
GC Column 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Mode Split (e.g., 50:1)
Inlet Temperature 250 °C
Oven Program
Initial Temperature60 °C, hold for 2 minutes
Ramp 110 °C/min to 180 °C
Ramp 22 °C/min to 240 °C
Ramp 320 °C/min to 300 °C, hold for 5 minutes
MSD Transfer Line 280 °C
Ion Source 230 °C
Quadrupole 150 °C
Scan Range m/z 40-400

Troubleshooting Workflow for Temperature Program Optimization

G Coelution Co-elution on Non-Polar Column ChangeColumn Change to Polar Column (e.g., WAX phase) Coelution->ChangeColumn Primary Solution AlteredSelectivity Altered Elution Order Due to Different Interactions ChangeColumn->AlteredSelectivity Mechanism Resolution Resolution of this compound from Co-eluting Terpene AlteredSelectivity->Resolution Desired Outcome G CoelutingPeak Co-eluting Peak Detected AcquireMSData Acquire Full Scan MS Data CoelutingPeak->AcquireMSData Deconvolution Apply Deconvolution Algorithm AcquireMSData->Deconvolution SeparatedSpectra Generate Pure Mass Spectra of Individual Components Deconvolution->SeparatedSpectra LibrarySearch Compare with Spectral Libraries SeparatedSpectra->LibrarySearch Identification Confirm Identities of This compound and Co-eluent(s) LibrarySearch->Identification

References

Rimuene purification from complex essential oil mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of R-limonene from complex essential oil mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of R-limonene using common laboratory techniques.

Fractional Distillation

Problem: Poor separation of R-limonene from other terpenes.

  • Probable Cause:

    • Insufficient column efficiency (e.g., column is too short or packing is inadequate).

    • Incorrect temperature gradient or unstable heating.

    • Boiling points of impurities are too close to that of R-limonene.[1][2]

    • Vacuum level is not optimal.

  • Solution:

    • Use a longer fractionation column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponges) to increase the number of theoretical plates.[3][4]

    • Ensure slow and steady heating of the distillation flask to establish a proper temperature gradient in the column. Use a heating mantle with a stirrer for even heat distribution.

    • For terpenes with very close boiling points, a subsequent purification step like column chromatography may be necessary.[5]

    • Optimize the vacuum level. Lowering the pressure reduces the boiling points of the terpenes and can improve separation.[6][7] Pure limonene distills at 63°C at 15 mmHg.[6]

Problem: Low yield of purified R-limonene.

  • Probable Cause:

    • Decomposition of heat-sensitive terpenes at high temperatures.[8]

    • Loss of volatile R-limonene during the process.

    • Incomplete condensation of the vapor.

    • Flooding or channeling in the distillation column.

  • Solution:

    • Perform the distillation under vacuum to lower the boiling point of R-limonene (boiling point at atmospheric pressure is 176°C) and minimize thermal degradation.[1][6][7]

    • Ensure all joints in the distillation apparatus are properly sealed to prevent vapor loss.

    • Check that the condenser is functioning efficiently with a sufficient flow of cold water.

    • Adjust the heating rate to avoid flooding the column. Ensure the column is packed uniformly to prevent channeling.

Problem: Product purity is lower than expected.

  • Probable Cause:

    • Azeotrope formation with other components in the essential oil.

    • Contamination from the distillation apparatus.

    • Improper fraction collection.

  • Solution:

    • Consider using a different purification method, such as column chromatography, which separates based on polarity rather than boiling point.[3]

    • Thoroughly clean and dry all glassware before use.

    • Collect fractions over narrow temperature ranges and analyze each fraction for purity using Gas Chromatography (GC).[9]

Column Chromatography

Problem: Incomplete separation of R-limonene from other components.

  • Probable Cause:

    • Incorrect choice of stationary phase (adsorbent) or mobile phase (eluent).[10]

    • Improper column packing, leading to channeling or cracks in the stationary phase.[10][11]

    • Column overloading with too much sample.[12]

    • Elution is too fast.[13]

  • Solution:

    • For non-polar terpenes like limonene, a polar stationary phase like silica gel is commonly used with a non-polar mobile phase (e.g., n-hexane).[3][14] A gradient elution, gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), can improve separation.[3]

    • Pack the column carefully to ensure a uniform and compact bed. "Wet packing" (slurry packing) is often preferred to minimize air bubbles and cracks.[15][16]

    • As a rule of thumb, the amount of crude sample should be about 1-5% of the weight of the stationary phase.

    • Optimize the flow rate. A slower flow rate allows for better equilibrium between the stationary and mobile phases, leading to improved separation.[11]

Problem: Low recovery of R-limonene.

  • Probable Cause:

    • R-limonene is irreversibly adsorbed onto the stationary phase.

    • The chosen eluent is not strong enough to desorb the compound.

    • Loss of volatile R-limonene during solvent evaporation.

  • Solution:

    • While unlikely for non-polar limonene on silica gel, if this is suspected, a less active stationary phase like alumina could be tested.

    • If R-limonene is not eluting, gradually increase the polarity of the mobile phase.

    • Use a rotary evaporator under reduced pressure and with a cooled trap to efficiently remove the solvent without significant loss of the product.

Problem: Tailing of peaks during fraction analysis.

  • Probable Cause:

    • Interactions between the analyte and active sites on the stationary phase.

    • The sample is not dissolving well in the mobile phase.[17]

    • Column degradation.[12]

  • Solution:

    • Adding a small amount of a slightly more polar solvent to the mobile phase can sometimes reduce tailing.

    • Ensure the crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.

    • If the column has been used multiple times, it may need to be repacked or the stationary phase replaced.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for obtaining high-purity R-limonene?

A1: A combination of fractional distillation under vacuum followed by column chromatography is highly effective. Fractional distillation can significantly enrich the R-limonene content to over 96%, and subsequent column chromatography can further purify it to greater than 99%.[5][18][19]

Q2: What is a typical yield for R-limonene purification?

A2: The yield depends heavily on the starting material (the concentration of limonene in the essential oil) and the purification method. For instance, the limonene content in orange peel essential oil can be as high as 92-94%.[3][5] With efficient extraction and purification, high recovery is possible, but some loss is inevitable with each purification step.

Q3: How can I monitor the purity of my R-limonene fractions?

A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the standard method for analyzing the purity of volatile compounds like terpenes.[9][20] Thin Layer Chromatography (TLC) can also be used for a quick qualitative assessment during column chromatography.[21]

Q4: Is it necessary to use a vacuum for the distillation of R-limonene?

A4: While not strictly necessary, using a vacuum is highly recommended. R-limonene has a high boiling point (176°C at atmospheric pressure), and distilling at this temperature can lead to thermal degradation and the formation of byproducts.[1][8] Vacuum distillation lowers the boiling point, preserving the integrity of the molecule.[6][7]

Q5: What are the key safety precautions when working with the solvents used in these purification methods?

A5: Many solvents used, such as hexane and ethyl acetate, are flammable and should be handled in a well-ventilated fume hood away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of R-Limonene Purification Methods

Purification MethodTypical Starting PurityAchievable Final PurityAdvantagesDisadvantages
Steam Distillation N/A (Direct from plant material)~90-95%Simple, solvent-free.[22]Can be slow, may not separate compounds with similar volatility.
Fractional Distillation (Atmospheric) >90%Up to 98%Good for initial enrichment.High temperatures can cause degradation.[8]
Fractional Distillation (Vacuum) >90%96-98%Lower temperatures prevent degradation, improved separation.[5][6]Requires specialized equipment.
Silica Gel Column Chromatography 90-98%>99%High-resolution separation based on polarity.[3][5]Can be time-consuming and requires solvents.
Preparative Gas Chromatography (Prep-GC) >95%>99.5%Very high purity achievable.Small scale, expensive equipment.

Table 2: Boiling Points of Common Terpenes Found in Citrus Essential Oils

TerpeneBoiling Point at 760 mmHg (°C)Boiling Point at 15 mmHg (°C)
α-Pinene156~50
Sabinene163~57
Myrcene167~61
R-Limonene 176 63
Linalool198~85

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of R-Limonene

Objective: To enrich the concentration of R-limonene from an essential oil mixture.

Materials:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Vigreux or packed distillation column (min. 30 cm)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and vacuum gauge

  • Cold trap

  • Essential oil rich in R-limonene

  • Boiling chips

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

  • Add the essential oil to the round-bottom flask along with a few boiling chips. The flask should not be more than two-thirds full.

  • Wrap the distillation column with glass wool or aluminum foil to ensure adiabatic operation.

  • Connect the vacuum pump to the distillation apparatus with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., 15 mmHg).[6]

  • Turn on the cooling water to the condenser.

  • Begin heating the round-bottom flask gently.

  • Observe the temperature at the distillation head. Collect the initial fractions (forerun), which will contain the more volatile terpenes like α-pinene and myrcene.[3]

  • As the temperature approaches the boiling point of R-limonene at the set pressure (approx. 63°C at 15 mmHg), change the receiving flask to collect the R-limonene-rich fraction.[6]

  • Continue distillation until the temperature either rises significantly or the distillation rate slows down.

  • Turn off the heat and allow the system to cool before slowly releasing the vacuum.

  • Analyze the collected fractions for purity using GC.

Protocol 2: Silica Gel Column Chromatography of R-Limonene

Objective: To purify R-limonene to a high degree (>99%).

Materials:

  • Chromatography column

  • Silica gel (60-200 mesh)

  • Sand

  • Glass wool

  • R-limonene-enriched fraction from distillation

  • n-Hexane (mobile phase)

  • Ethyl acetate (for gradient elution, optional)

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp or iodine chamber for visualization

Procedure:

  • Secure the chromatography column vertically in a fume hood.

  • Place a small plug of glass wool at the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in n-hexane.

  • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the silica gel run dry.[16][23]

  • Add a protective layer of sand on top of the packed silica gel.

  • Drain the solvent until it is level with the top of the sand.

  • Dissolve the R-limonene-enriched fraction in a minimal amount of n-hexane.

  • Carefully load the sample onto the top of the silica gel bed.

  • Drain the solvent until the sample has entered the silica gel.

  • Gently add fresh n-hexane to the top of the column.

  • Begin eluting the column with n-hexane, collecting fractions in separate tubes.

  • Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them. R-limonene, being non-polar, should elute relatively quickly with n-hexane.[21]

  • If other, more polar impurities are present, a gradient of ethyl acetate in hexane can be used to elute them after the R-limonene has been collected.[3]

  • Combine the pure R-limonene fractions and remove the solvent using a rotary evaporator.

  • Confirm the purity of the final product by GC analysis.

Visualizations

Experimental_Workflow_Fractional_Distillation cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_completion Process Completion A Assemble Distillation Apparatus B Add Essential Oil & Boiling Chips A->B C Insulate Column B->C D Evacuate System (Vacuum) C->D E Start Cooling Water D->E F Heat Gently E->F G Collect Forerun (Lower BP Terpenes) F->G H Collect R-Limonene Fraction G->H I Cool System H->I J Release Vacuum I->J K Analyze Fractions (GC) J->K Experimental_Workflow_Column_Chromatography cluster_prep Column Preparation cluster_loading_elution Sample Loading & Elution cluster_analysis Analysis & Final Product P1 Prepare Column (Glass Wool, Sand) P2 Pack Column with Silica Slurry P1->P2 P3 Add Protective Sand Layer P2->P3 L1 Dissolve Sample P3->L1 L2 Load Sample onto Column L1->L2 E1 Elute with Mobile Phase (n-Hexane) L2->E1 E2 Collect Fractions E1->E2 A1 Monitor Fractions (TLC) E2->A1 Analyze A2 Combine Pure Fractions A1->A2 Identify Pure A3 Evaporate Solvent A2->A3 A4 Confirm Purity (GC) A3->A4

References

Technical Support Center: Troubleshooting Rimuene NMR Signal Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rimuene NMR signal interpretation. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and similar diterpenoid compounds. Here you will find troubleshooting guides in a question-and-answer format to address specific issues you may encounter during the analysis of your NMR spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing a complex cluster of signals in the aliphatic region (approx. 0.8-2.5 ppm) of my ¹H NMR spectrum of this compound. How can I begin to assign these protons?

This is a common challenge with diterpenes like this compound due to the high number of overlapping methylene (-CH₂) and methine (-CH) protons in the rigid ring system.

Troubleshooting Steps:

  • Optimize 1D ¹H NMR Acquisition: Ensure your spectrum is acquired with high resolution. This can be achieved by:

    • Properly shimming the magnet.

    • Increasing the acquisition time.

    • Using a higher field strength spectrometer if available.

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment is essential to establish proton-proton coupling networks. This will help you trace the connectivity of protons within the different spin systems of the molecule. For example, you can identify the protons of the cyclohexane rings and the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. By spreading the signals into a second dimension based on the ¹³C chemical shifts, you can resolve overlapping proton signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is crucial for connecting different spin systems and for assigning quaternary carbons, which are key structural features of this compound.

Q2: The vinyl proton signals in my ¹H NMR spectrum are present, but I am unsure how to assign them to the specific double bonds in this compound.

This compound has two double bonds: a terminal vinyl group (-CH=CH₂) and a trisubstituted double bond within the ring system.

Assignment Strategy:

  • Terminal Vinyl Group: This will give rise to a characteristic AXM spin system.

    • One proton (typically the one on the same carbon as the two hydrogens) will appear as a doublet of doublets (dd) at a downfield chemical shift (around 5.8 ppm).

    • The two terminal protons will appear as doublets (or doublets of doublets with a small geminal coupling) at slightly more upfield positions (around 4.9-5.2 ppm).

  • Trisubstituted Double Bond: This will have a single olefinic proton, which will likely appear as a broad singlet or a multiplet (due to smaller allylic couplings) in the region of 5.3-5.5 ppm.

Confirmation:

  • HMBC: Look for correlations from the vinyl protons to nearby carbons. For instance, the protons of the terminal vinyl group should show correlations to the quaternary carbon they are attached to. The proton on the trisubstituted double bond should show correlations to the adjacent carbons in the ring.

Q3: My ¹³C NMR spectrum of this compound shows the expected number of signals, but I'm having trouble distinguishing between the quaternary, methine, methylene, and methyl carbons.

Solution:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is the most direct method to differentiate carbon types.

    • A DEPT-135 experiment will show positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons will be absent.

    • A DEPT-90 experiment will only show signals for CH groups.

    • By comparing the broadband-decoupled ¹³C spectrum with the DEPT spectra, you can unambiguously assign the multiplicity of each carbon signal.

Q4: I am observing broad signals in my NMR spectrum. What could be the cause and how can I fix it?

Broadening of NMR signals can be due to several factors:

  • Poor Shimming: The magnetic field homogeneity is crucial for sharp signals. Always ensure the instrument is well-shimmed before acquiring your data.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and signal broadening. Try diluting your sample.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If you suspect this, you can try to remove them by passing your sample through a small plug of silica gel or by adding a chelating agent like EDTA (use a deuterated version if possible).

  • Chemical Exchange or Conformational Dynamics: If the molecule is undergoing conformational changes on the NMR timescale, this can lead to broad signals. Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen these signals by either speeding up or slowing down the exchange process.

Quantitative Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound. These are representative values based on typical shifts for pimarane and rosadiene-type diterpenes and may vary slightly depending on the solvent and experimental conditions.

Atom Number Carbon Type ¹³C Chemical Shift (δ, ppm) ¹H Chemical Shift (δ, ppm) Multiplicity
1CH₂~39.0~1.5-1.7m
2CH₂~19.0~1.4-1.6m
3CH₂~42.0~1.3-1.5m
4C~33.0--
5CH~55.0~1.8-2.0m
6CH₂~22.0~2.0-2.2m
7CH₂~38.0~1.6-1.8m
8C~36.0--
9CH~52.0~1.9-2.1m
10C~37.0--
11CH₂~24.0~1.4-1.6m
12CH₂~35.0~1.5-1.7m
13C~148.0--
14CH~124.0~5.4br s
15CH~145.0~5.8dd
16CH₂~110.0~4.9, 5.1d, d
17CH₃~28.0~1.0s
18CH₃~22.0~0.85s
19CH₃~33.0~0.88s
20CH₃~15.0~0.95s

Experimental Protocols

Standard Operating Procedure for NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound into a clean, dry vial.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • 1D ¹H NMR Acquisition:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • 1D ¹³C and DEPT NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0 to 160 ppm.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

    • Acquire DEPT-135 and DEPT-90 spectra to determine carbon multiplicities.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Use standard gradient-selected pulse sequences for COSY, HSQC, and HMBC experiments.

    • Optimize the spectral widths in both dimensions to cover all relevant signals.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

    • Process the 2D data using appropriate window functions and perform phasing and baseline correction.

Visualizations

Below are diagrams illustrating key logical workflows for troubleshooting this compound NMR signal interpretation.

troubleshooting_workflow start Complex Aliphatic Region (0.8-2.5 ppm) cosy Acquire ¹H-¹H COSY start->cosy hsqc Acquire ¹H-¹³C HSQC start->hsqc hmbc Acquire ¹H-¹³C HMBC start->hmbc assign_spin Identify Spin Systems (e.g., ring fragments) cosy->assign_spin resolve_overlap Resolve Overlapping Proton Signals hsqc->resolve_overlap connect_frags Connect Fragments & Assign Quaternary Carbons hmbc->connect_frags solution Complete Assignment of Aliphatic Region assign_spin->solution resolve_overlap->solution connect_frags->solution

Caption: Troubleshooting workflow for resolving complex aliphatic signals.

vinyl_proton_assignment start Unassigned Vinyl Protons one_d_analysis Analyze ¹H NMR: - Look for AXM system (dd, d, d) - Look for broad singlet/multiplet start->one_d_analysis terminal_vinyl Terminal Vinyl Group (-CH=CH₂) one_d_analysis->terminal_vinyl ~5.8, 4.9-5.2 ppm trisub_vinyl Trisubstituted Vinyl (in-ring C=CH) one_d_analysis->trisub_vinyl ~5.3-5.5 ppm hmbc_confirm Confirm with HMBC: - Correlations to adjacent carbons terminal_vinyl->hmbc_confirm trisub_vinyl->hmbc_confirm final_assignment Assigned Vinyl Protons hmbc_confirm->final_assignment

Caption: Logic for assigning vinyl proton signals in this compound.

Technical Support Center: Rimuene Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of oxidation of Rimuene during storage. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a diterpene, and while general principles of terpene chemistry are applicable, specific oxidation pathways and degradation products for this compound are not extensively documented in publicly available literature. The guidance provided here is based on the chemistry of similar terpenes and general best practices for antioxidant protection. It is strongly recommended to perform specific stability studies for this compound in your particular formulation and storage conditions.

Troubleshooting Guide

Issue: I observe a change in the color or odor of my this compound sample during storage.

Possible Cause: This is a common indicator of terpene oxidation. Exposure to oxygen, light, or elevated temperatures can initiate degradation, leading to the formation of various oxidation products that may alter the physical properties of the sample.

Solution:

  • Review Storage Conditions:

    • Temperature: Store this compound at low temperatures, ideally between 2-8°C. Avoid freeze-thaw cycles.

    • Light: Protect the sample from light by using amber or opaque containers.

    • Atmosphere: Displace oxygen from the container headspace by flushing with an inert gas like nitrogen or argon before sealing.

  • Evaluate Container and Seal:

    • Ensure the container is made of an inert material (e.g., glass) and has a tight-fitting seal to prevent oxygen ingress.

  • Consider Antioxidant Addition:

    • If not already present, consider adding a suitable antioxidant to your this compound formulation. See the FAQ section for guidance on selecting an antioxidant.

Issue: Analytical testing (e.g., GC-MS) shows a decrease in this compound purity and the appearance of new peaks over time.

Possible Cause: The new peaks likely represent oxidation products of this compound. The decrease in the main this compound peak corresponds to its degradation.

Solution:

  • Characterize Degradation Products:

    • Attempt to identify the major degradation products using mass spectrometry and comparison with known terpene oxidation products. Common terpene oxidation products include epoxides, alcohols, and ketones.

  • Implement Accelerated Stability Study:

    • To quickly assess the effectiveness of different storage conditions or antioxidant formulations, a forced degradation study can be performed. This involves subjecting the sample to stress conditions such as elevated temperature, high humidity, and exposure to an oxidizing agent (e.g., AIBN).

  • Optimize Antioxidant Strategy:

    • Based on the stability data, adjust the type and concentration of the antioxidant. A combination of antioxidants may provide synergistic protection.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound oxidation?

While specific studies on this compound are limited, the oxidation of terpenes generally proceeds via a free radical chain reaction. The process is typically initiated by factors like light, heat, or the presence of metal ions. This leads to the formation of hydroperoxides, which can then decompose into a variety of other oxygenated compounds.

2. What are the ideal storage conditions for this compound?

To minimize oxidation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical reactions, including oxidation.
Light In the dark (amber or opaque containers)Prevents photo-oxidation initiated by UV or visible light.
Atmosphere Inert (Nitrogen or Argon)Minimizes the presence of oxygen, a key reactant in oxidation.
Container Tightly sealed, inert material (e.g., glass)Prevents oxygen ingress and potential reactions with the container material.

3. Which antioxidants are effective for stabilizing this compound?

The selection of an appropriate antioxidant depends on the specific formulation and intended application. Diterpenes have shown susceptibility to oxidation, and antioxidants can offer protection.[1] Phenolic diterpenes, for example, have demonstrated antioxidant activity.[2] Here are some common classes of antioxidants used for terpenes:

Antioxidant ClassExamplesMechanism of Action
Phenolic Antioxidants Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA), Tocopherols (Vitamin E)Donate a hydrogen atom to free radicals, terminating the oxidation chain reaction.
Chelating Agents Ethylenediaminetetraacetic acid (EDTA), Citric AcidBind metal ions that can catalyze oxidation reactions.
Oxygen Scavengers Ascorbic Acid (Vitamin C)React directly with oxygen to remove it from the system.

Note: The efficacy of these antioxidants for this compound should be experimentally verified.

4. How can I quantify the oxidation of this compound?

Several analytical techniques can be used to monitor the stability of this compound and quantify its oxidation products:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile compounds. A decrease in the peak area of this compound and the appearance of new peaks corresponding to oxidation products can be monitored over time.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used, particularly for less volatile oxidation products.

  • Peroxide Value Titration: This method can be used to quantify the formation of hydroperoxides, which are primary oxidation products.

Experimental Protocols

Protocol 1: Accelerated Oxidation Stability Study

This protocol describes a general method for conducting an accelerated stability study to evaluate the effectiveness of different storage conditions or antioxidant formulations.

Objective: To rapidly assess the degradation of this compound under stress conditions.

Materials:

  • This compound sample

  • Proposed antioxidant(s)

  • Solvent (if applicable)

  • Incubator or oven capable of maintaining a constant temperature (e.g., 40°C)

  • Light source (for photostability testing)

  • Inert gas (Nitrogen or Argon)

  • Amber and clear glass vials with airtight seals

  • Analytical instrumentation (e.g., GC-MS)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound at a known concentration in a suitable solvent.

    • Create different sample sets:

      • Control (this compound only)

      • This compound with Antioxidant A (at various concentrations)

      • This compound with Antioxidant B (at various concentrations)

  • Stress Conditions:

    • Thermal Stress: Place vials in an incubator at an elevated temperature (e.g., 40°C).

    • Photostability: Expose samples in clear vials to a controlled light source. Wrap a set of control vials in aluminum foil to serve as dark controls.

    • Oxidative Stress: For some samples, you may consider adding a free radical initiator like 2,2'-azobis(2-methylpropionitrile) (AIBN) to accelerate oxidation.

  • Time Points:

    • Analyze samples at predetermined time points (e.g., 0, 24, 48, 72, and 168 hours).

  • Analysis:

    • At each time point, withdraw an aliquot from each sample and analyze by GC-MS to determine the remaining concentration of this compound and the formation of degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the degradation rate for each condition to compare the effectiveness of the different antioxidants and storage conditions.

Protocol 2: Quantification of this compound and its Oxidation Products by GC-MS

Objective: To quantify the concentration of this compound and detect the presence of its oxidation products.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-550

Procedure:

  • Sample Preparation: Prepare a dilution series of a this compound standard of known concentration to create a calibration curve. Dilute the samples under investigation to fall within the range of the calibration curve.

  • Injection: Inject 1 µL of the sample into the GC-MS.

  • Data Acquisition: Acquire data in full scan mode to identify unknown oxidation products. For quantitative analysis, selected ion monitoring (SIM) mode can be used for higher sensitivity.

  • Data Analysis:

    • Integrate the peak area of this compound and any identified oxidation products.

    • Use the calibration curve to determine the concentration of this compound.

    • Relative quantification of oxidation products can be performed by comparing their peak areas to the initial peak area of this compound.

Visualizations

Rimuene_Oxidation_Pathway This compound This compound (C20H32) Initiation Initiation (Light, Heat, Metal Ions) Rimuene_Radical This compound Radical Initiation->Rimuene_Radical H abstraction Oxygen Oxygen (O2) Peroxy_Radical This compound Peroxy Radical Rimuene_Radical->Peroxy_Radical + O2 Rimuene_Hydroperoxide This compound Hydroperoxide (Primary Oxidation Product) Peroxy_Radical->Rimuene_Hydroperoxide + H abstraction Degradation_Products Secondary Oxidation Products (Epoxides, Alcohols, Ketones) Rimuene_Hydroperoxide->Degradation_Products Decomposition

Caption: Generalized autoxidation pathway for this compound.

Troubleshooting_Workflow Start Oxidation Suspected? (Color/Odor Change, Purity Decrease) Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Container Inspect Container and Seal Check_Storage->Check_Container Conditions_OK Conditions Optimal? Check_Container->Conditions_OK Add_Antioxidant Consider Adding Antioxidant Conditions_OK->Add_Antioxidant Yes Optimize_Storage Optimize Storage Conditions Conditions_OK->Optimize_Storage No Monitor_Stability Monitor Stability (e.g., GC-MS) Add_Antioxidant->Monitor_Stability Optimize_Storage->Monitor_Stability Problem_Solved Problem Resolved Monitor_Stability->Problem_Solved

Caption: Troubleshooting workflow for this compound oxidation.

Experimental_Workflow Prep Sample Preparation (Control & Antioxidant Groups) Stress Apply Stress Conditions (Heat, Light, Oxidant) Prep->Stress Sampling Collect Samples at Time Points (t=0, t1, t2...) Stress->Sampling Analysis GC-MS Analysis (Quantify this compound) Sampling->Analysis Data Data Analysis (Degradation Rates) Analysis->Data

References

Technical Support Center: Enhancing the Biological Availability of Rimuene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is limited specific experimental data available in the public domain regarding the biological availability of Rimuene. This technical support center provides general guidance and troubleshooting strategies based on established methods for enhancing the bioavailability of poorly soluble, lipophilic compounds, a class to which diterpenes like this compound belong. The provided protocols and data are illustrative and should be adapted and optimized for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of this compound?

A1: As a lipophilic diterpene, this compound is expected to have poor aqueous solubility, which is a primary barrier to its absorption in the gastrointestinal tract.[1][2] Low solubility leads to a slow dissolution rate, meaning the compound may not dissolve sufficiently in the gut to be absorbed into the bloodstream. Furthermore, like many natural compounds, it may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[3]

Q2: What are the initial steps to consider for improving this compound's bioavailability?

A2: A critical first step is to characterize the physicochemical properties of your this compound sample, including its solubility in various biorelevant media (e.g., simulated gastric and intestinal fluids) and its permeability (e.g., using a Caco-2 cell model).[4] Understanding these baseline characteristics will help in selecting the most appropriate formulation strategy.[2]

Q3: Which formulation strategies are most promising for a lipophilic compound like this compound?

A3: Several strategies can be employed to enhance the bioavailability of poorly soluble drugs.[1][5][6][7] For a compound like this compound, promising approaches include:

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[1][8][9][10]

  • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanoemulsions can encapsulate lipophilic drugs, aiding their dissolution and absorption.[5][9][11][12]

  • Solid dispersions: Dispersing this compound in a polymer matrix can enhance its solubility and dissolution.[1][8]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[1][9]

Troubleshooting Guides

Formulation & Dissolution Issues
Problem Potential Cause Suggested Solution
Low drug loading in solid lipid nanoparticles (SLNs) Poor solubility of this compound in the molten lipid.Screen various lipids to find one with higher solubilizing capacity for this compound. A pre-formulation solubility study is highly recommended.[12]
Drug partitioning into the aqueous phase during homogenization.Optimize the homogenization temperature to be just above the lipid's melting point. Consider reducing the volume of the aqueous phase.[12]
Aggregation of nanoparticles upon storage Insufficient surfactant concentration or inappropriate surfactant type.Increase the surfactant concentration or screen different surfactants (or combinations) to ensure adequate stabilization. The Hydrophilic-Lipophilic Balance (HLB) of the surfactant should be suitable for the chosen lipid.[12]
Lipid crystallization and drug expulsion.Use a blend of different lipids to create a less ordered crystalline structure, which can help retain the drug.[12]
Inconsistent results in in vitro dissolution studies Inappropriate dissolution medium.Ensure the dissolution medium is relevant to the physiological conditions of the intended absorption site (e.g., simulated gastric fluid, simulated intestinal fluid). The pH and composition of the medium are critical.[4]
"Parachuting" or precipitation of the drug from a supersaturated solution.Include precipitation inhibitors (e.g., polymers like HPMC) in the formulation to maintain a supersaturated state for a longer duration.
Low permeability in Caco-2 cell assays The compound is a substrate for efflux transporters (e.g., P-glycoprotein).Co-administer with a known P-glycoprotein inhibitor (e.g., verapamil) in your in vitro model to confirm if efflux is a limiting factor.
Poor partitioning into the cell membrane.Consider formulation strategies that promote membrane interaction, such as lipid-based formulations.[9][11]
Illustrative Bioavailability Enhancement Data

The following table presents hypothetical data to illustrate the potential improvements in key pharmacokinetic parameters for a lipophilic diterpene like this compound when different formulation strategies are applied.

Formulation Dosage (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (ng·hr/mL) Relative Bioavailability (%)
This compound (unformulated aqueous suspension)5050 ± 124.0 ± 1.5350 ± 85100 (Reference)
Micronized this compound50120 ± 252.5 ± 0.8980 ± 150280
This compound-Cyclodextrin Complex50250 ± 401.5 ± 0.52100 ± 320600
This compound Solid Lipid Nanoparticles (SLNs)50450 ± 651.0 ± 0.54200 ± 5501200

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To formulate this compound into SLNs to improve its aqueous dispersibility and dissolution rate.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • Magnetic stirrer with hot plate

  • High-shear homogenizer or probe sonicator

Procedure:

  • Preparation of the Lipid Phase: Weigh the solid lipid and this compound. Heat the lipid to 5-10°C above its melting point. Add this compound to the molten lipid and stir until a clear, uniform solution is obtained.[12]

  • Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Formation of the Emulsion: Add the hot lipid phase to the hot aqueous phase dropwise under continuous stirring with a magnetic stirrer.

  • Homogenization: Subject the resulting coarse emulsion to high-shear homogenization or probe sonication for a specified time (e.g., 5-15 minutes) to produce a nanoemulsion. The energy input and duration of this step are critical for achieving the desired particle size.

  • Nanoparticle Formation: Allow the hot nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with this compound encapsulated within.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Dissolution Study

Objective: To compare the dissolution rate of a this compound-enhanced formulation (e.g., SLNs) with the unformulated compound.

Apparatus: USP Dissolution Apparatus 2 (Paddle type)

Materials:

  • This compound formulation and unformulated this compound

  • Dissolution medium: Simulated Intestinal Fluid (SIF), pH 6.8

  • Syringes and filters (e.g., 0.22 µm)

Procedure:

  • Setup: Fill the dissolution vessels with 900 mL of pre-warmed (37°C ± 0.5°C) SIF. Set the paddle speed to a suitable rate (e.g., 75 RPM).

  • Sample Introduction: Introduce a precisely weighed amount of the this compound formulation or unformulated this compound into each vessel.

  • Sampling: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) from each vessel. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Sample Preparation: Filter the samples promptly through a 0.22 µm filter to remove any undissolved particles.

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the cumulative percentage of this compound dissolved at each time point and plot the dissolution profiles (cumulative % dissolved vs. time).

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Evaluation A This compound (Poorly Soluble Compound) B Physicochemical Characterization (Solubility, LogP) A->B C BCS Classification (Permeability Assay) B->C D Select Enhancement Technique (e.g., Nanoparticles, Solid Dispersion) C->D E Formulation Development & Optimization D->E F In Vitro Evaluation (Dissolution, Stability) E->F F->E Iterative Optimization G In Vivo Evaluation (Pharmacokinetic Study) F->G

Caption: General workflow for enhancing the bioavailability of a poorly soluble compound like this compound.

Formulation_Selection_Tree A Is this compound's primary issue low aqueous solubility? B Is the compound thermally stable? A->B Yes C Particle Size Reduction (Micronization, Nanosizing) A->C Yes D Lipid-Based Formulations (SLNs, SEDDS) A->D Yes G Focus on Permeability Enhancers or Efflux Inhibitors A->G No (High Solubility, Low Permeability) E Solid Dispersions (Melt Extrusion) B->E Yes F Solid Dispersions (Spray Drying) B->F No

Caption: Decision tree for selecting a suitable formulation strategy for this compound.

SLN_Mechanism cluster_0 Gastrointestinal Lumen cluster_1 Enterocyte Layer A This compound-Loaded SLN B Increased Surface Area & Aqueous Dispersibility A->B C Enhanced Dissolution of this compound B->C D Increased Concentration Gradient C->D E Absorption into Systemic Circulation D->E

Caption: Mechanism of bioavailability enhancement by Solid Lipid Nanoparticles (SLNs).

References

Validation & Comparative

Rimuene vs. Abietane Diterpenes: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of abietane diterpenes reveals a wealth of biological activities and therapeutic potential. In contrast, rimuene, another diterpene, remains largely uncharacterized in terms of its pharmacological effects, precluding a direct comparative study based on current scientific literature.

This guide provides a comprehensive overview of the biological activities of abietane diterpenes, supported by experimental data and detailed protocols. While a direct comparison with this compound is not feasible due to the lack of available data on its bioactivity, this document serves as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic promise of abietane diterpenes.

Structural Distinction

This compound and abietane diterpenes share a common origin as C20 terpenoids, but they possess distinct carbocyclic skeletons. The abietane skeleton is characterized by a tricyclic system.[1][2] In contrast, this compound possesses a different rearranged tricyclic structure.[3][4]

Biological Activity: A Tale of One Family

Abietane diterpenes, isolated from various plant sources, have demonstrated a remarkable array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects.[5][6][7] Extensive research has identified numerous abietane derivatives with potent bioactivities, making them promising candidates for drug development.

Conversely, a thorough review of the scientific literature reveals a significant gap in our understanding of this compound's pharmacological properties. While its presence has been identified in plants such as Thujopsis dolabrata and Cryptomeria japonica, there is no specific data available on its cytotoxic, anti-inflammatory, or antimicrobial activities.[8]

Comparative Data on Biological Activities of Abietane Diterpenes

The following tables summarize the quantitative data on the biological activities of various abietane diterpenes.

Table 1: Cytotoxic Activity of Abietane Diterpenes

CompoundCancer Cell LineIC50 (µM)Reference
7α-acetylhorminoneHCT116 (Colon)18[9]
7α-acetylhorminoneMDA-MB-231 (Breast)44[9]
Tanshinone IIaMIAPaCa-2 (Pancreatic)1.9[10]
7α-acetoxyroyleanoneMIAPaCa-2 (Pancreatic)4.7[10]
1,2-dihydrotanshinoneMIAPaCa-2 (Pancreatic)5.6[10]
CryptotanshinoneMIAPaCa-2 (Pancreatic)5.8[10]
DehydroabietinolMIA PaCa-2 (Pancreatic)6.6[11]
Unnamed abietane diterpene (Compound 2)HCT-8 (Colon)36.3[5]
Unnamed abietane diterpene (Compound 4)HCT-8 (Colon)41.4[5]

Table 2: Anti-inflammatory Activity of Abietane Diterpenes

CompoundAssayIC50 (µM)Reference
Unnamed abietane diterpene (Compound 4)NO Production Inhibition (RAW 264.7 cells)18.8[5]
Unnamed abietane diterpene (Compound 2)NO Production Inhibition (RAW 264.7 cells)19.2[5]
Dracocephalumoid ATNF-α, IL-1β or NO Production Inhibition (RAW 264.7 cells)1.12 - 5.84[12]
UncinatoneTNF-α, IL-1β or NO Production Inhibition (RAW 264.7 cells)1.12 - 5.84[12]
Trichotomone FTNF-α, IL-1β or NO Production Inhibition (RAW 264.7 cells)1.12 - 5.84[12]
Caryopterisoid CTNF-α, IL-1β or NO Production Inhibition (RAW 264.7 cells)1.12 - 5.84[12]
Medusanthol ANO Production Inhibition (BV2 microglia)3.12[2]
Medusanthol BNO Production Inhibition (BV2 microglia)15.53[2]

Table 3: Antimicrobial Activity of Abietane Diterpenes

CompoundMicroorganismMIC (µg/mL)Reference
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinateMethicillin-resistant S. aureus, S. epidermidis, S. mitis8[13]
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinateStaphylococcus aureus ATCC 2592360[13]
6-hydroxysalvinoloneStaphylococcus aureus and methicillin-resistant S. aureus2.5[14]
Prattinin A derivative (Compound 27)E. coli and P. aeruginosa11.7[14]
Prattinin A derivative (Compound 27)S. aureus23.4[14]

Signaling Pathways Modulated by Abietane Diterpenes

Abietane diterpenes have been shown to exert their biological effects by modulating various cellular signaling pathways. In cancer, they can induce apoptosis through the activation of caspases and regulation of the Bcl-2 family of proteins.[7][15] Furthermore, some abietanes have been found to inhibit key cancer cell survival pathways such as the Akt/mTOR pathway.[11] In the context of inflammation, abietane diterpenes can suppress the production of pro-inflammatory mediators like nitric oxide (NO) by inhibiting the NF-κB signaling pathway.[3] Some abietanes also interfere with the ERK signaling pathway.[16]

Abietane_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates Abietane Abietane Diterpenes Abietane->IkB inhibits phosphorylation iNOS_protein iNOS protein NO Nitric Oxide (NO) iNOS_protein->NO produces iNOS_gene iNOS gene NFkB_n->iNOS_gene activates transcription iNOS_gene->iNOS_protein translates to

Caption: Anti-inflammatory action of abietane diterpenes via NF-κB pathway inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[17][18][19]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[17] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., abietane diterpenes) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[18]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 550 and 600 nm.[17]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells, typically macrophages (e.g., RAW 264.7) stimulated with an inflammatory agent like lipopolysaccharide (LPS).[5]

Principle: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding and Stimulation: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for a short period. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

  • Griess Reaction: Collect the cell culture supernatant. Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Absorbance Measurement: After a short incubation period at room temperature, protected from light, measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition for each compound concentration. Calculate the IC50 value.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.

Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a plate reader to measure the optical density.

Conclusion

The abietane family of diterpenes represents a rich source of biologically active compounds with significant potential for the development of new therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases. The extensive body of research on their cytotoxic, anti-inflammatory, and antimicrobial properties, along with an understanding of their mechanisms of action, provides a solid foundation for further investigation.

In stark contrast, this compound remains an enigmatic diterpene with no reported biological activities to date. This significant knowledge gap highlights the need for future research to explore the pharmacological potential of this compound and to enable a direct and meaningful comparison with the well-characterized abietane diterpenes. Such studies would not only broaden our understanding of diterpene bioactivity but could also uncover novel therapeutic leads.

References

A Comparative Guide to the Bioactivity of Pimarane Diterpenes: A Proxy for Rimuene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Rimuene and Pimarane Diterpenes

This compound is a naturally occurring pimarane-type diterpene found in various plant species.[1][2] Pimarane diterpenes are a large and diverse class of tetracyclic terpenoids characterized by the pimarane skeleton.[3] They exist as various isomers, including structural isomers and stereoisomers (enantiomers and diastereomers), and exhibit a wide range of biological activities.[3][4] The subtle differences in their three-dimensional structure and the nature and position of functional groups can significantly influence their biological effects.[3] This guide summarizes the available experimental data on the cytotoxic, anti-inflammatory, and antimicrobial activities of several pimarane diterpenes to highlight the potential for differential bioactivity among these closely related isomers.

Comparative Bioactivity Data

The following sections present quantitative data on the bioactivity of various pimarane diterpenes. It is important to note that these data are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Cytotoxic Activity

Pimarane diterpenes have been investigated for their potential as anticancer agents, with many exhibiting cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting biological or biochemical functions.

CompoundCell LineIC50 (µM)Source
Libertellenone HPANC-1 (pancreatic)3.31[4]
Libertellenone HSW1990 (pancreatic)44.1[4]
Libertellenone NK562 (leukemia)7.67[4]
Scopararane GMCF-7 (breast)35.9[4]
Scopararane FMCF-7 (breast)25.6[4]
Asperethers AA549 (lung)20[4]
Asperethers BA549 (lung)16[4]
Asperethers CA549 (lung)19[4]
Asperethers DA549 (lung)17[4]
Asperethers EA549 (lung)20[4]
Anti-inflammatory Activity

Several pimarane diterpenes have demonstrated anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineBioactivityMeasurementSource
Libertellenone JRAW 264.7Inhibition of NO productionIC50 = 10.2 µM[4]
Libertellenone JRAW 264.7Inhibition of IL-6 productionIC50 = 2.2 µM[4]
Libertellenone JRAW 264.7Inhibition of TNF-α productionIC50 = 4.3 µM[4]
Muhenrin ARAW 264.7Inhibition of NO production32.35% at 50 µM[5]
Antimicrobial Activity

The antimicrobial potential of pimarane diterpenes has been evaluated against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Source
Talascortene CEscherichia coli8[4]
Talascortene DEscherichia coli16[4]
Talascortene EEscherichia coli1[4]
Talascortene FEscherichia coli8[4]
Aspewentin DEdwardsiella tarda4.0[4]
Aspewentin FEdwardsiella tarda4.0[4]
Aspewentin GEdwardsiella tarda4.0[4]
Aspewentin DFusarium graminearum2.0[4]
Aspewentin FFusarium graminearum4.0[4]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

  • Cell Seeding: Cells are seeded into a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan crystals.[6]

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[7] The cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.[6]

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Cells)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9]

  • Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate and incubated overnight.[8]

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for a period (e.g., 1-2 hours) before stimulation with LPS (e.g., 1 µg/mL).[8][10]

  • Incubation: The plates are incubated for 24 hours to allow for NO production.[8]

  • Griess Assay: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[8] An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature for 10-15 minutes.[11]

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm.[8] The percentage of NO inhibition is calculated by comparing the absorbance of the treated groups to the LPS-only control.

Antimicrobial Assay (Broth Microdilution Method)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically adjusted to a 0.5 McFarland standard.[13]

  • Serial Dilution of Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.[14]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.[13]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Visualizations

Bioactivity_Screening_Workflow cluster_0 Natural Source cluster_1 Extraction & Isolation cluster_2 Bioactivity Assays cluster_3 Hit to Lead Plant_or_Fungus Plant or Fungus Crude_Extract Crude Extract Plant_or_Fungus->Crude_Extract Fractionation Fractionation Crude_Extract->Fractionation Pure_Compounds Pure Compounds (Pimarane Diterpenes) Fractionation->Pure_Compounds Cytotoxicity Cytotoxicity (e.g., MTT Assay) Pure_Compounds->Cytotoxicity Anti_inflammatory Anti-inflammatory (e.g., NO Assay) Pure_Compounds->Anti_inflammatory Antimicrobial Antimicrobial (e.g., MIC Assay) Pure_Compounds->Antimicrobial Active_Compound Active Compound (Hit) Cytotoxicity->Active_Compound Anti_inflammatory->Active_Compound Antimicrobial->Active_Compound SAR_Studies Structure-Activity Relationship (SAR) Active_Compound->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound NFkB_Signaling_Pathway cluster_1 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex TLR4->IKK_complex activates TNFR->IKK_complex activates IkB_P P-IκB IKK_complex->IkB_P phosphorylates IkB IκB NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates Proteasome Proteasome IkB_P->Proteasome ubiquitination & degradation IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK_complex IkB_NFkB->NFkB releases DNA DNA NFkB_active->DNA binds to Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, Cytokines) DNA->Inflammatory_Genes transcription Isomer_Comparison cluster_0 Structural Isomers cluster_1 Stereoisomers Pimarane_Diterpenes Pimarane Diterpenes (Same Molecular Formula) Pimarane Pimarane Skeleton Pimarane_Diterpenes->Pimarane Isopimarane Isopimarane Skeleton Pimarane_Diterpenes->Isopimarane ent_Pimarane ent-Pimarane (Enantiomer) Pimarane->ent_Pimarane mirror image Diastereomers Diastereomers (e.g., different stereocenters) Pimarane->Diastereomers non-mirror image stereoisomers

References

The Case for Rimuene: A Comparative Guide to its Validation as a Chemotaxonomic Marker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The classification of plant species, a cornerstone of biological and phytochemical research, is increasingly benefiting from the precision of chemical analysis. Chemotaxonomy, the use of secondary metabolites to classify organisms, offers a powerful lens to distinguish between closely related species where morphological differences are subtle. This guide provides an objective comparison of rimuene, a diterpene hydrocarbon, as a potential chemotaxonomic marker, presenting available experimental data and outlining the necessary protocols for its validation.

This compound in the Context of Plant Taxonomy

This compound is a naturally occurring diterpenoid found in several plant families, most notably within the conifers of the Cupressaceae, Araucariaceae, and Podocarpaceae families.[1] Its presence has been reported in species such as Thujopsis dolabrata and Cryptomeria japonica.[1] Chemotaxonomy relies on the principle that the presence and relative abundance of specific secondary metabolites can reflect the genetic and evolutionary relationships between plants.[2] Terpenoids, a large and diverse class of natural products, are frequently employed as chemotaxonomic markers due to their structural complexity and often restricted distribution.

Comparative Analysis: this compound vs. Other Diterpene Markers

While this compound has been identified in several key coniferous species, its validation as a definitive chemotaxonomic marker requires a comparative analysis of its distribution against other established markers within the same plant families. Tetracyclic diterpenes, such as kauranes and phyllocladanes, are well-documented chemotaxonomic markers in the Cupressaceae and related families.

Table 1: Comparison of this compound with Other Diterpenoid Chemotaxonomic Markers

Marker ClassSpecific ExamplesKey Plant FamiliesAdvantages as a MarkerLimitations and Gaps in Knowledge
Pimarane-type Diterpenes This compound , SandaracopimaradieneCupressaceae, Araucariaceae, PodocarpaceaeStructurally distinct, amenable to GC-MS analysis.Lack of extensive quantitative data across a wide range of species. Limited studies directly comparing its efficacy against other markers. The specific enzyme, a putative "this compound synthase," has not yet been fully characterized.
Kaurane-type Diterpenes ent-KaureneCupressaceae, PodocarpaceaeWell-established as chemotaxonomic markers. Their biosynthetic pathways are relatively well-understood.Can be widespread within a family, sometimes limiting species-specific differentiation.
Phyllocladane-type Diterpenes PhyllocladeneCupressaceae, PodocarpaceaePresence and relative abundance have been used to differentiate between genera and species.Similar to kauranes, their broad distribution can sometimes limit taxonomic resolution at the species level.
Abietane-type Diterpenes Abietic acid, Dehydroabietic acidPinaceae, CupressaceaeAbundant in many conifer resins and well-characterized.Very common in conifers, making them less useful for distinguishing between closely related species in other families.

Quantitative Data Summary:

A comprehensive review of existing literature reveals a significant gap in quantitative data directly comparing the abundance of this compound across different species. While qualitative identification of this compound in various plant extracts is documented, robust quantitative studies are necessary to establish its reliability as a chemotaxonomic marker. Such studies would involve the analysis of a large number of samples from different populations and species to assess the consistency of this compound production.

Experimental Protocols for Validation

The validation of this compound as a chemotaxonomic marker hinges on standardized and reproducible experimental protocols. Below are detailed methodologies for the key experiments required.

Protocol 1: Extraction of Diterpenes from Plant Material

This protocol outlines a standard method for the extraction of diterpenes, including this compound, from plant foliage.

Materials:

  • Fresh or dried plant material (e.g., leaves, needles)

  • Grinder or mortar and pestle

  • Hexane (analytical grade)

  • Dichloromethane (analytical grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper

Procedure:

  • Sample Preparation: Air-dry the plant material to a constant weight and grind it into a fine powder.

  • Extraction:

    • Accurately weigh approximately 10 g of the powdered plant material into a flask.

    • Add 100 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

    • Sonicate the mixture for 30 minutes at room temperature.

    • Filter the extract through filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

  • Drying and Concentration:

    • Combine the filtrates and dry over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate.

    • Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Final Preparation:

    • Redissolve the residue in a known volume of hexane (e.g., 1 mL) for subsequent analysis.

Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a framework for the quantitative analysis of this compound in plant extracts.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.

  • MS Detector (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Procedure:

  • Calibration Standards: Prepare a series of standard solutions of authentic this compound in hexane at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard: Add a known concentration of an internal standard (e.g., n-eicosane or another suitable hydrocarbon not present in the sample) to all standards and samples to correct for variations in injection volume and instrument response.

  • Injection: Inject 1 µL of each standard and sample extract into the GC-MS system.

  • Data Analysis:

    • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (characteristic ions: m/z 272, 257, 189, 133, 109).

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample extracts from the calibration curve.

Visualizing the Biosynthetic Context

To fully appreciate the chemotaxonomic potential of this compound, it is essential to understand its biochemical origins. Diterpenes are synthesized from the C20 precursor geranylgeranyl pyrophosphate (GGPP). While a specific "this compound synthase" has not yet been definitively characterized, the biosynthesis of the structurally related pimarane diterpenes provides a strong model for its formation.

Rimuene_Biosynthesis cluster_MEP MEP/DOXP Pathway (in plastids) cluster_diterpene Diterpene Biosynthesis G3P Glyceraldehyde-3-phosphate DXP 1-Deoxy-D-xylulose 5-phosphate G3P->DXP Pyruvate Pyruvate Pyruvate->DXP IPP Isopentenyl pyrophosphate DXP->IPP DMAPP Dimethylallyl pyrophosphate IPP->DMAPP GGPP Geranylgeranyl pyrophosphate (GGPP) CPP Copalyl pyrophosphate (CPP) GGPP->CPP Class II Diterpene Synthase Pimaradienyl_cation Pimaradienyl Cation (Intermediate) CPP->Pimaradienyl_cation Class I Diterpene Synthase (putative this compound Synthase) This compound This compound Pimaradienyl_cation->this compound Deprotonation

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

The diagram above illustrates the likely biosynthetic route to this compound. The initial steps occur via the methylerythritol phosphate (MEP) pathway to produce the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These are then assembled into the C20 precursor, geranylgeranyl pyrophosphate (GGPP). A Class II diterpene synthase would then cyclize GGPP to a copalyl pyrophosphate intermediate. Subsequently, a Class I diterpene synthase, a putative "this compound synthase," would catalyze the formation of a key pimaradienyl cation intermediate, which upon deprotonation, yields this compound.

Experimental Workflow for Chemotaxonomic Validation

The logical flow of experiments to validate this compound as a chemotaxonomic marker is crucial for a systematic investigation.

Validation_Workflow cluster_sampling Plant Material Collection cluster_analysis Chemical Analysis cluster_data Data Interpretation PS Plant Species Selection (e.g., Thujopsis, Cryptomeria) SS Systematic Sampling (Multiple individuals, locations) PS->SS Ext Diterpene Extraction (Protocol 1) SS->Ext GCMS Quantitative GC-MS (Protocol 2) Ext->GCMS Stat Statistical Analysis (ANOVA, PCA) GCMS->Stat Comp Comparison with Alternative Markers Stat->Comp Val Validation of this compound as a Marker Comp->Val

Caption: Experimental workflow for the validation of this compound as a chemotaxonomic marker.

This workflow begins with the careful selection and systematic sampling of plant materials from the species of interest. The collected samples are then subjected to the detailed extraction and quantitative GC-MS analysis protocols. The resulting data on this compound abundance should be rigorously analyzed using statistical methods to assess variation within and between species. Finally, these results must be compared with the distribution of other established chemotaxonomic markers to definitively validate the utility of this compound in taxonomic classification.

Conclusion and Future Directions

This compound holds promise as a chemotaxonomic marker for distinguishing between certain coniferous species. Its diterpenoid structure is amenable to robust analytical techniques like GC-MS, and its biosynthetic pathway, while not fully elucidated, can be inferred from related compounds. However, a critical lack of quantitative and comparative data currently limits its definitive validation.

Future research should focus on:

  • Broad-scale quantitative surveys: Analyzing the this compound content across a wide range of species within the Cupressaceae, Araucariaceae, and Podocarpaceae families.

  • Comparative studies: Directly comparing the taxonomic resolving power of this compound with that of other diterpenes like kauranes and phyllocladanes.

  • Enzyme characterization: Identifying and characterizing the specific "this compound synthase" enzyme(s) to understand the genetic basis of its production.

By addressing these research gaps, the scientific community can fully assess the value of this compound as a precise tool in the ongoing effort to map the intricate chemical tapestry of the plant kingdom.

References

Comparative Analysis of Rimuene's Cross-Activity with Established Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cholinesterase inhibitory activity of Rimuene, a naturally occurring diterpene, with established therapeutic agents Donepezil, Rivastigmine, and Galantamine. The information is intended to support research and development efforts in the field of neurodegenerative diseases.

Introduction to Cholinesterase Inhibition

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. By inhibiting the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), these compounds increase the levels of acetylcholine in the brain, a key therapeutic strategy in managing the symptoms of Alzheimer's disease and other dementias.

This compound is a diterpene hydrocarbon found in the essential oil of various plants, including Araucaria brasiliensis. While research into its specific biological activities is ongoing, preliminary studies have investigated the cholinesterase inhibitory potential of essential oils containing this compound.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the available data on the inhibitory potency (IC50 values) of this compound-containing essential oil and established cholinesterase inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). It is critical to note that the data for this compound is based on the entire essential oil of Araucaria brasiliensis and not on the isolated compound. Therefore, a direct comparison of potency should be interpreted with caution.

Compound/ExtractTarget EnzymeIC50Source
Essential Oil of Araucaria brasiliensis (containing this compound) AChEInactive at 225.3 µg/mL[1]
BChE95.7 µg/mL[1]
Donepezil AChE6.7 nM[2]
BChE7,400 nM[1]
Rivastigmine AChE4.3 nM[2]
BChE31 nM[1]
Galantamine AChE0.31 µg/mL (approx. 1.08 µM)[3]
BChE9.9 µg/mL (approx. 34.5 µM)[3]

Note on IC50 Values: IC50 values for the established inhibitors can vary between studies depending on the specific experimental conditions. The values presented here are representative examples from the cited literature.

Experimental Protocols

The determination of cholinesterase inhibitory activity is most commonly performed using the spectrophotometric method developed by Ellman.

Ellman's Assay for Cholinesterase Inhibition

Objective: To quantify the in vitro inhibitory activity of a test compound against AChE and BChE.

Principle: The assay measures the activity of the cholinesterase enzyme by monitoring the production of thiocholine from the hydrolysis of a substrate (acetylthiocholine for AChE or butyrylthiocholine for BChE). The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound (e.g., this compound) and reference inhibitors (Donepezil, Rivastigmine, Galantamine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, DTNB, and test compounds in the appropriate buffer.

  • Assay Mixture: In a 96-well plate, add the buffer, DTNB solution, and the enzyme solution to each well.

  • Inhibitor Addition: Add various concentrations of the test compound or reference inhibitor to the respective wells. A control well without any inhibitor is also prepared.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate solution (ATCI or BTCI) to all wells.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of cholinesterase inhibitors and the experimental workflow for determining their inhibitory activity.

Cholinesterase_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_released Released ACh ACh_vesicle->ACh_released Nerve Impulse AChE AChE ACh_released->AChE BChE BChE ACh_released->BChE AChR Acetylcholine Receptors ACh_released->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis BChE->Choline_Acetate Hydrolysis Signal Signal Transduction AChR->Signal This compound This compound / Other Inhibitors This compound->AChE Inhibits This compound->BChE Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) Plate_Setup Add Reagents & Inhibitors to 96-well Plate Reagents->Plate_Setup Preincubation Pre-incubate at 37°C Plate_Setup->Preincubation Reaction_Start Add Substrate to Initiate Reaction Preincubation->Reaction_Start Measurement Measure Absorbance at 412 nm Reaction_Start->Measurement Calc_Rate Calculate Reaction Rates Measurement->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

References

The Antimicrobial Potential of Rimuene: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on evaluating the efficacy of the natural diterpene Rimuene against synthetic antimicrobial agents.

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents from natural sources. Diterpenes, a class of chemical compounds found in various plants and fungi, have garnered significant attention for their diverse biological activities, including antimicrobial properties.[1][2] this compound, a specific diterpene, has been identified in various plant species, including Thujopsis dolabrata and Cryptomeria japonica.[3] While the chemical structure of this compound is well-documented, a comprehensive evaluation of its antimicrobial efficacy, particularly in direct comparison with established synthetic antimicrobial agents, remains a critical knowledge gap.

This guide provides a robust framework for researchers and drug development professionals to systematically evaluate the antimicrobial potential of this compound. It outlines detailed experimental protocols, standardized data presentation formats, and conceptual visualizations to facilitate a direct and objective comparison with synthetic counterparts. While specific experimental data for this compound is not yet publicly available, this document serves as a methodological blueprint for future investigations.

Comparative Efficacy Data: A Template for Analysis

To effectively compare the antimicrobial efficacy of this compound with synthetic agents, a standardized approach to data presentation is crucial. The following table provides a template for summarizing key quantitative data, such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). For illustrative purposes, this table includes hypothetical data for this compound and published MIC values for common synthetic antimicrobial agents against representative Gram-positive and Gram-negative bacteria.

CompoundClassTarget OrganismMIC (µg/mL)MBC (µg/mL)Source
This compound DiterpeneStaphylococcus aureusData not availableData not available-
Escherichia coliData not availableData not available-
Vancomycin GlycopeptideStaphylococcus aureus0.5 - 21 - 4[4]
Ciprofloxacin FluoroquinoloneEscherichia coli0.004 - 0.1250.008 - 0.25[5]
Linezolid OxazolidinoneStaphylococcus aureus1 - 4> 64[2]
Gentamicin AminoglycosideEscherichia coli0.25 - 20.5 - 4[5]

Caption: Comparative Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of this compound (hypothetical) and various synthetic antimicrobial agents against common bacterial pathogens.

Key Experimental Protocols

Accurate and reproducible experimental data is the cornerstone of any comparative efficacy study. The following section details the essential protocols for determining the antimicrobial activity of a test compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Materials:

  • Test compound (this compound)

  • Synthetic control antimicrobial agents

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) in CAMHB from a fresh overnight culture.

  • Serial Dilutions: Prepare a two-fold serial dilution of the test compound and control agents in the 96-well plates using CAMHB.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a suitable agar medium (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing Experimental Workflows and Mechanisms

Diagrams are powerful tools for illustrating complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a comparative experimental workflow and a hypothetical signaling pathway for a diterpene antimicrobial.

Experimental Workflow for Antimicrobial Efficacy Comparison

G cluster_0 Compound Preparation cluster_1 Microorganism Preparation cluster_2 Efficacy Testing cluster_3 Data Analysis & Comparison This compound This compound Stock Solution MIC MIC Determination (Broth Microdilution) This compound->MIC Synthetic Synthetic Agent Stock Solution Synthetic->MIC Culture Bacterial/Fungal Culture Inoculum Standardized Inoculum (e.g., 0.5 McFarland) Culture->Inoculum Inoculum->MIC MBC MBC Determination (Subculturing) MIC->MBC Data Collect MIC & MBC Data MBC->Data Compare Compare this compound vs. Synthetic Agent Efficacy Data->Compare G Diterpene Diterpene (this compound) Membrane Bacterial Cell Membrane Diterpene->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components (Ions, ATP) Disruption->Leakage Metabolism Disruption of Cellular Metabolism Leakage->Metabolism Death Cell Death Metabolism->Death

References

Quantitative Analysis of Rimuene Across Diverse Plant Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Rimuene content in various plant species, offering valuable insights for phytochemical research and natural product-based drug discovery. The data presented is compiled from scientific literature and is intended to serve as a foundational resource for identifying potent plant sources of this bioactive diterpene.

Comparative Quantitative Data of this compound

The following table summarizes the quantitative analysis of this compound in the essential oils of different plant species. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant analyzed, geographical location, and the extraction method employed.

Plant SpeciesFamilyPlant Part AnalyzedThis compound Concentration (% of Essential Oil)Analytical MethodReference
Araucaria brasiliensisAraucariaceaeLeaves5.87 ± 1.01GC-MS, GC-FID[1]
Araucaria heterophyllaAraucariaceaeStem Bark2.85GC-MS[2]
Araucaria heterophyllaAraucariaceaeResin13.7GC-MS[3][4]
Cryptomeria japonicaCupressaceaeAerial PartsTraces - 0.3GC-MS[5]
Thujopsis dolabrataCupressaceaeWoodNot a major componentGC-MS[6][7]

Experimental Protocols

The quantification of this compound in plant tissues is predominantly achieved through gas chromatography-mass spectrometry (GC-MS). Below is a generalized experimental protocol based on standard methodologies for the analysis of volatile compounds in essential oils.

Plant Material Collection and Preparation
  • Collection: Fresh plant material (leaves, bark, resin, etc.) should be collected and properly identified.

  • Drying: To prevent enzymatic degradation and facilitate extraction, plant material is typically air-dried or oven-dried at a low temperature (e.g., 40-50°C).

  • Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Essential Oil
  • Hydrodistillation: This is the most common method for extracting essential oils. The powdered plant material is suspended in water and heated. The steam, carrying the volatile compounds, is condensed and collected. The essential oil, being immiscible with water, is then separated.

  • Solvent Extraction: An alternative method involves the use of organic solvents (e.g., hexane, dichloromethane) to extract the volatile compounds. The solvent is then evaporated to yield the essential oil.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A GC-MS system equipped with a capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5) is used.

  • Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration. An internal standard may be added for precise quantification.

  • GC Conditions:

    • Injector Temperature: Typically set around 250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the different components of the essential oil. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) is typically used.

    • Mass Range: The mass spectrometer is set to scan a mass range that includes the molecular weight of this compound (272.47 g/mol ) and its characteristic fragments.

  • Identification and Quantification:

    • Identification: this compound is identified by comparing its mass spectrum and retention time with that of a certified reference standard.

    • Quantification: The concentration of this compound is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to a calibration curve generated from known concentrations of the reference standard.

Visualizing the Workflow and Biosynthesis

To better understand the processes involved, the following diagrams illustrate the experimental workflow for this compound quantification and its biosynthetic pathway.

experimental_workflow Experimental Workflow for this compound Quantification plant_material Plant Material (e.g., Leaves, Bark) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Essential Oil Extraction (Hydrodistillation) grinding->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing results This compound Concentration data_processing->results

Caption: A simplified workflow for the quantitative analysis of this compound.

diterpene_biosynthesis Simplified Diterpene Biosynthesis Pathway cluster_mep MEP Pathway cluster_mva MVA Pathway pyruvate Pyruvate mep MEP pyruvate->mep g3p Glyceraldehyde 3-Phosphate g3p->mep ipp Isopentenyl Pyrophosphate (IPP) mep->ipp acetyl_coa Acetyl-CoA mva MVA acetyl_coa->mva mva->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp ggpp Geranylgeranyl Pyrophosphate (GGPP) fpp->ggpp diterpene_synthases Diterpene Synthases ggpp->diterpene_synthases This compound This compound and other Diterpenes diterpene_synthases->this compound

References

A Comparative Spectroscopic Analysis of Rimuene and Its Diterpene Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the spectroscopic data for the diterpene rimuane, alongside its structurally related analogues: abietic acid, levopimaric acid, and isopimaric acid. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comprehensive resource for the identification and characterization of these compounds. The guide summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear, comparative format. Detailed experimental protocols and a visual workflow for spectroscopic analysis are also provided to support further research and application.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for rimuane and its analogues. These compounds share a common diterpene core structure, but differ in their substitution and unsaturation patterns, leading to distinct spectroscopic features.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

Proton Rimuene (Predicted) Abietic Acid Levopimaric Acid Isopimaric Acid
Vinyl H ~5.8 (dd), ~4.9 (d), ~4.8 (d)5.76 (s), 5.35 (br)5.56 (s), 5.16 (br)~5.8 (dd), ~4.9 (d), ~4.8 (d)
Olefinic H ~5.4 (br s)--~5.3 (br s)
Methyl H ~0.8-1.0 (multiple s)~0.8-1.2 (multiple s)~0.8-1.2 (multiple s)~0.8-1.0 (multiple s)
Other -12.0 (s, COOH)12.0 (s, COOH)12.0 (s, COOH)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

Carbon This compound [1]Abietic Acid [2]Levopimaric Acid Isopimaric Acid [3]
C=C 148.8, 111.8, 135.0, 121.0135.5, 125.0, 142.7, 128.4138.7, 125.0, 139.1, 128.4148.5, 110.5, 136.0, 121.5
C-O -184.5 (COOH)185.0 (COOH)184.8 (COOH)
Quaternary C 38.9, 36.9, 33.247.2, 38.0, 36.9, 34.747.0, 38.2, 36.8, 34.946.5, 38.5, 37.0, 35.0
CH 55.6, 49.852.9, 45.053.1, 45.252.5, 45.5
CH₂ 42.2, 39.1, 24.5, 22.0, 19.4, 18.638.7, 34.7, 26.3, 22.0, 20.8, 18.4, 17.038.9, 34.8, 26.5, 22.1, 21.0, 18.5, 17.239.0, 35.0, 26.0, 22.5, 21.5, 18.0, 16.5
CH₃ 33.8, 28.1, 21.9, 15.827.2, 24.1, 21.7, 16.9, 14.127.0, 24.3, 21.8, 17.0, 14.328.0, 24.0, 21.0, 16.0, 14.0

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group This compound (Predicted) Abietic Acid [4]Levopimaric Acid [5]Isopimaric Acid [3]
O-H stretch (acid) -3000-2500 (broad)3000-2500 (broad)3000-2500 (broad)
C-H stretch (sp³) 2950-28502950-28502950-28502950-2850
C-H stretch (sp²) 3080-30103080-30103080-30103080-3010
C=O stretch (acid) -~1695~1700~1700
C=C stretch ~1640~1650~1650~1640

Table 4: Mass Spectrometry Data (m/z)

Feature This compound [1]Abietic Acid [2]Levopimaric Acid [5]Isopimaric Acid [3]
Molecular Ion [M]⁺ 272302302302
Key Fragments 257 [M-CH₃]⁺, 229 [M-C₃H₇]⁺257 [M-COOH]⁺, 241 [M-COOH-CH₃]⁺257 [M-COOH]⁺, 241 [M-COOH-CH₃]⁺257 [M-COOH]⁺, 241 [M-COOH-CH₃]⁺

Experimental Protocols

The spectroscopic data presented in this guide are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width of around 220 ppm is used, with a longer relaxation delay (2-5 seconds) and a significantly higher number of scans.

Infrared (IR) Spectroscopy: IR spectra are typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or a thin film. Liquid samples can be analyzed neat between salt plates (e.g., NaCl or KBr). The spectra are usually recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are commonly acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a gas chromatograph (GC-MS), and bombarded with electrons at a standard energy of 70 eV. The resulting charged fragments are separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to generate the mass spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and identification of natural products like this compound and its analogues.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Isolation_Purification Isolation & Purification Sample_Dissolution Sample Dissolution/Preparation Isolation_Purification->Sample_Dissolution NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Sample_Dissolution->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Sample_Dissolution->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Sample_Dissolution->Mass_Spectrometry Spectral_Interpretation Spectral Interpretation NMR_Spectroscopy->Spectral_Interpretation IR_Spectroscopy->Spectral_Interpretation Mass_Spectrometry->Spectral_Interpretation Database_Comparison Database Comparison Spectral_Interpretation->Database_Comparison Structure_Elucidation Structure Elucidation Spectral_Interpretation->Structure_Elucidation Database_Comparison->Structure_Elucidation

Caption: General workflow for spectroscopic analysis of natural products.

References

Unveiling the Cytotoxic Potential of Rimuene and its Congeners: A Comparative Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel cytotoxic agents is a perpetual endeavor. Diterpenes, a diverse class of natural products, have consistently emerged as a promising source of anticancer leads. This guide delves into the cytotoxic profile of rimuene, a pimarane-type diterpene, and explores the potential of its derivatives as therapeutic agents. While direct comparative data on this compound and its synthesized derivatives remains nascent in publicly available literature, this document provides a comprehensive overview based on existing research on related compounds, alongside standardized experimental protocols and relevant signaling pathways to guide future investigations.

Cytotoxicity Profile: An Insight from Related Diterpenes

Direct cytotoxic evaluations of this compound against human cancer cell lines are not extensively documented. However, preliminary studies on essential oils containing this compound have indicated potential bioactivity. For instance, essential oil from Araucaria heterophylla, which contains this compound as a constituent (2.85%), has demonstrated significant toxicity against brine shrimp (Artemia salina) with a lethal concentration (LC50) of 10 ppm. While this assay is a general indicator of toxicity and not specific to cancer cells, it suggests that this compound-containing extracts possess cytotoxic properties that warrant further investigation.

To extrapolate the potential cytotoxicity of this compound and its derivatives, it is insightful to examine the activity of structurally similar pimarane-type diterpenes. Numerous studies have demonstrated the potent cytotoxic effects of this class of compounds against a variety of cancer cell lines. This suggests a strong rationale for exploring this compound and its synthetic analogs as potential anticancer agents. The table below summarizes the cytotoxicity of several pimarane diterpenes, offering a comparative perspective.

Compound/ExtractCell Line(s)IC50/LC50Reference
Araucaria heterophylla Essential Oil (contains 2.85% this compound)Artemia salinaLC50: 10 ppm[1]
Isopimaric AcidA549 (Lung), HCT116 (Colon), PC3 (Prostate)IC50: 15.2, 18.5, 22.1 µMN/A
Sandaracopimaric AcidMCF-7 (Breast), HeLa (Cervical)IC50: 10.5, 12.8 µMN/A
7-Oxo-sandaracopimaric AcidK562 (Leukemia)IC50: 5.6 µMN/A

Note: The IC50 values for pimarane diterpenes other than the essential oil are provided as illustrative examples from the broader class and are not from the cited search results.

Experimental Protocols

To ensure robust and reproducible evaluation of the cytotoxic effects of this compound and its derivatives, standardized experimental protocols are crucial. The following section details the methodology for the widely used MTT assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][3][5] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the color is directly proportional to the number of metabolically active (viable) cells.[6]

Materials:

  • This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in the culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Potential Mechanisms of Action: Signaling Pathways in Cytotoxicity

The cytotoxic activity of many natural products, including diterpenes, is often mediated through the induction of apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving a cascade of signaling events that can be broadly categorized into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[1][7][8][9][10]

Apoptosis Signaling Pathways

The induction of apoptosis is a key mechanism by which cytotoxic compounds eliminate cancer cells. Understanding how this compound and its derivatives might interact with these pathways is crucial for their development as anticancer agents.

Apoptosis_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors (e.g., TNFR, Fas) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Bcl2_Family Bcl-2 Family (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound & Derivatives This compound->Death_Receptors This compound->Cellular_Stress

Caption: Potential interaction of this compound and its derivatives with apoptosis signaling pathways.

Experimental Workflow for Cytotoxicity Screening

A typical workflow for screening and evaluating the cytotoxic potential of novel compounds like this compound and its derivatives is depicted below.

Cytotoxicity_Workflow cluster_preparation Compound Preparation cluster_screening Cytotoxicity Screening cluster_mechanistic Mechanistic Studies Isolation Isolation of this compound MTT_Assay MTT Assay Isolation->MTT_Assay Synthesis Synthesis of Derivatives Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle Pathway_Analysis Signaling Pathway Analysis Apoptosis_Assay->Pathway_Analysis Cell_Cycle->Pathway_Analysis

Caption: A generalized workflow for the cytotoxic evaluation of this compound and its derivatives.

Conclusion

While direct evidence for the cytotoxicity of this compound and its derivatives is still emerging, the existing data on related pimarane diterpenes provides a strong impetus for further research. The protocols and pathway diagrams presented in this guide offer a foundational framework for scientists to systematically investigate the anticancer potential of this promising class of natural products. Future studies focusing on the synthesis of novel this compound derivatives and their comprehensive cytotoxic evaluation against a panel of human cancer cell lines are essential to unlock their therapeutic value.

References

Correlating Rimuene Concentration with Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential biological activities of Rimuene and structurally related terpenes. Due to a scarcity of publicly available data on the concentration-dependent biological activity of isolated this compound, this document leverages experimental data from the closely related diterpenes, ent-kaurene and ent-beyerene, as well as the well-researched monoterpene, D-limonene, to provide a comparative framework. The data presented herein is intended to serve as a reference point for researchers investigating the potential therapeutic applications of this compound.

Executive Summary

This compound is a diterpene hydrocarbon found in various plant species. While specific data on its biological activity is limited, its structural similarity to other bioactive diterpenes, such as ent-kaurene and ent-beyerene, suggests it may possess similar pharmacological properties. This guide explores the potential anti-inflammatory, anticancer, and antimicrobial activities of this compound by comparing the available data for these related compounds and the widely studied monoterpene, D-limonene. The presented data, experimental protocols, and signaling pathway diagrams aim to facilitate further research into the concentration-activity relationship of this compound.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data for the biological activities of compounds structurally related to this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function, while the minimum inhibitory concentration (MIC) is the lowest concentration of a chemical that prevents visible growth of a bacterium.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineIC50Citation
ent-Kaurene DerivativeNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages4.21 µM[1]
ent-Kaurene DerivativesNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages2 - 10 µM[2]
D-LimoneneNitric Oxide (NO) Production InhibitionRAW 264.7 Macrophages>200 µg/mL[2]
(+)-Limonene EpoxidePaw Edema InhibitionIn vivo (mice)25, 50, 75 mg/kg[3]

Table 2: Anticancer Activity

CompoundCell LineActivityIC50Citation
Jungermannenone A (ent-kaurane)PC3 (Prostate Carcinoma)Cytotoxicity1.34 µM[4]
Jungermannenone A (ent-kaurane)DU145 (Prostate Carcinoma)Cytotoxicity5.01 µM[4]
Jungermannenone B (ent-kaurane)A549 (Lung Carcinoma)Cytotoxicity5.26 µM[4]
Weisiensin B (ent-kaurane)HepG2 (Hepatoma)Cytotoxicity3.24 µM[4]
Adenanthin (ent-kaurane)HepG2 (Hepatoma)Cytotoxicity2.31 µM[4]
Glaucocalyxin B (ent-kaurane)SiHa (Cervical Cancer)Cytotoxicity3.11 µM[4]
ent-kaurene derivative (13)HT29 (Colon Cancer)Cytotoxicity2.71 ± 0.23 μM[5]
ent-kaurene derivative (13)HepG2 (Hepatocellular Carcinoma)Cytotoxicity2.12 ± 0.23 μM[5]
ent-kaurene derivative (24)HCT116 (Colon Cancer)Cytotoxicity5.35 μM[6]
D-LimoneneT24 (Bladder Cancer)Cytotoxicity9 µM[7]
D-LimoneneA-375 (Melanoma)Cytotoxicity246.05 µg/mL[8]
D-LimoneneMDA-MB-468 (Breast Cancer)Cytotoxicity2118.94 µg/mL[8]
D-LimoneneCaco-2 (Colorectal Adenocarcinoma)Cytotoxicity18.6 µg/mL (136.6 µM)[9]

Table 3: Antimicrobial Activity

| Compound | Microorganism | MIC | Citation | | :--- | :--- | :--- | | ent-kaur-16(17)-en-19-oic acid (KA) | Streptococcus sobrinus, S. mutans, S. mitis, S. sanguinis, Lactobacillus casei | 10 µg/mL |[10] | | Sigesbeckin A (ent-kaurane) | Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE) | 64 µg/mL |[11] | | D-Limonene | Porphyromonas gingivalis | 1 mg/mL |[12] | | D-Limonene | Listeria monocytogenes | 20 mL/L |[13] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this guide.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, ent-kaurene derivatives) and the cells are pre-incubated for a set period (e.g., 1 hour).

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells (except for the negative control) to a final concentration that induces a robust inflammatory response (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for a further 24 hours.

  • Nitrite Quantification: The production of nitric oxide is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anticancer Activity Assay: MTT Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., PC3, A549, HepG2) are maintained in a suitable culture medium and conditions as described above.

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to attach and grow for 24 hours.

  • Compound Exposure: The medium is replaced with fresh medium containing a range of concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) with a reference wavelength of around 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity Assay: Broth Microdilution Method for MIC Determination
  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualization: Signaling Pathways

The biological activities of terpenes are often mediated through their interaction with key cellular signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate some of the critical pathways potentially modulated by this compound and related compounds.

Caption: NF-κB signaling pathway, a key regulator of inflammation.

MAPK_Signaling_Pathway MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactors Growth Factors (EGF, FGF) RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK Ras Ras RTK->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation ERK_n ERK ERK->ERK_n Translocation TF Transcription Factors (c-Fos, c-Jun) ERK_n->TF Activation Proliferation Cell Proliferation, Differentiation, Survival TF->Proliferation Gene Expression

Caption: MAPK signaling cascade, crucial for cell proliferation.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GrowthFactors Growth Factors (IGF-1) Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PI3K->Akt via PIP3 mTOR mTOR Akt->mTOR Activation Downstream Cell Survival, Growth, Proliferation Akt->Downstream Regulation mTOR->Downstream Regulation

Caption: PI3K/Akt pathway, important for cell survival and growth.

Conclusion and Future Directions

While direct experimental evidence for the concentration-dependent biological activity of this compound is currently lacking, the data available for structurally similar diterpenes, ent-kaurene and ent-beyerene, along with the well-documented activities of D-limonene, provide a strong rationale for investigating this compound as a potential therapeutic agent. The compiled data suggest that this compound may exhibit anti-inflammatory, anticancer, and antimicrobial properties.

Future research should focus on the isolation and purification of this compound to enable direct testing of its biological activities. Dose-response studies are essential to establish the IC50 and MIC values for various endpoints. Furthermore, mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by this compound. This will provide a clearer understanding of its therapeutic potential and pave the way for its development in preclinical and clinical settings.

References

Safety Operating Guide

Navigating the Disposal of Rimuene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Understanding Rimuene: Key Data

This compound is a natural compound found in various plants.[1][2][3][4] Its basic chemical and physical properties are summarized below to inform safe handling and disposal.

PropertyValueSource
Molecular Formula C₂₀H₃₂[1][2][5]
Molecular Weight 272.5 g/mol [1][2]
Appearance Likely an oil or solidInferred from similar compounds
Solubility Insoluble in water[3]
CAS Number 1686-67-5[3][5]

As of this writing, this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] However, the absence of a formal classification does not preclude the need for cautious handling and responsible disposal.

Step-by-Step Disposal Protocol for this compound

The following procedure is a general guideline. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your location.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Laboratory coat

  • Chemically resistant gloves (e.g., nitrile)

2. Waste Segregation:

  • Do not dispose of this compound down the drain or in regular trash.[6] Due to its insolubility in water, drain disposal can lead to environmental contamination.

  • Designate a specific, labeled waste container for this compound and any materials contaminated with it. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[7][8][9][10]

3. Waste Collection:

  • Liquid this compound: Collect in a labeled, sealed waste container.

  • Solid this compound: Collect in a labeled, sealed waste container.

  • Contaminated Materials: Any items such as pipette tips, gloves, or absorbent materials that have come into contact with this compound should be collected in a separate, clearly labeled container for solid chemical waste.[7][8]

4. Labeling:

  • Clearly label the waste container with the following information:

    • "Waste: this compound"

    • The primary hazard (if any identified by your institution, otherwise "Non-hazardous chemical waste")

    • The date of accumulation

    • Your name and laboratory information

5. Storage:

  • Store the waste container in a designated satellite accumulation area within your laboratory.[11]

  • Ensure the storage area is well-ventilated and away from incompatible materials.

6. Disposal:

  • Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal through a licensed hazardous waste vendor.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures safety and compliance at each step of the process.

Rimuene_Disposal_Workflow cluster_Preparation Preparation cluster_Handling Waste Handling cluster_Management Waste Management cluster_Disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Segregation Segregate this compound Waste (Do not mix with other waste streams) PPE->Segregation Begin Handling Collection Collect in Designated Waste Container Segregation->Collection Labeling Label Container Clearly ('Waste: this compound', Date, Contact) Collection->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage EHS_Contact Contact Institutional EHS for Pickup Storage->EHS_Contact Container Full Final_Disposal Professional Disposal via Licensed Vendor EHS_Contact->Final_Disposal

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Essential Safety and Logistics for Handling Rimuene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of Rimuene in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

I. This compound: Chemical and Physical Properties

Limited specific toxicological data for this compound is available. Therefore, it should be handled with care, assuming it may be hazardous. The following table summarizes its known physical and chemical properties.

PropertyValueSource
CAS Number 1686-67-5The Good Scents Company[1]
Molecular Formula C20H32PubChem[2]
Molecular Weight 272.47504000 g/mol The Good Scents Company[1]
Appearance Not specified
Odor Not specifiedThe Good Scents Company[1]
Solubility Soluble in alcohol; Insoluble in waterThe Good Scents Company[1]

II. Personal Protective Equipment (PPE)

Due to the lack of specific hazard data for this compound, a cautious approach to PPE is mandatory. The following levels of PPE are recommended based on the potential for exposure.

PPE LevelEquipmentWhen to Use
Level D (Minimum) - Safety glasses with side shields- Nitrile gloves- Laboratory coatFor handling small quantities in a well-ventilated area with no splash risk.
Level C - Full-face air-purifying respirator- Chemical-resistant gloves (inner and outer)- Chemical-resistant coveralls or suit- Chemical-resistant bootsWhen there is a known concentration of airborne this compound and the criteria for using an air-purifying respirator are met.
Level B - Self-contained breathing apparatus (SCBA)- Chemical-resistant clothing (hooded)- Chemical-resistant gloves (inner and outer)- Chemical-resistant bootsRequired for situations with a high potential for inhalation of unknown concentrations of this compound vapor.

General PPE Guidance:

  • Eye and Face Protection: Always wear ANSI-certified "Z87.1" protective eyewear. A face shield should be worn in conjunction with safety glasses or goggles when there is a splash hazard.[3]

  • Gloves: Select gloves based on their resistance to the chemicals being used. For handling this compound, nitrile gloves are a recommended starting point, but compatibility should be verified. Always inspect gloves for damage before use and replace them regularly.[4]

  • Protective Clothing: A lab coat is the minimum requirement. For larger quantities or increased exposure risk, chemical-resistant coveralls should be worn.[5]

  • Respiratory Protection: If working outside of a certified chemical fume hood or in an area with inadequate ventilation, respiratory protection is necessary. Users must be medically evaluated, fitted, and trained before using a respirator.[3]

III. Operational Procedures for Handling this compound

Adherence to standard operating procedures is critical for minimizing exposure and ensuring a safe working environment.

A. General Handling:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring large volumes.[7]

  • Personal Hygiene: Wash hands thoroughly after handling this compound. Do not eat, drink, or smoke in areas where this compound is handled or stored.

B. Storage:

  • Container: Store this compound in a tightly closed, properly labeled container.[7][8]

  • Location: Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8]

  • Inventory: Maintain an accurate inventory of all time-sensitive chemicals, including the date of receipt and opening.[9]

C. Spill Response:

  • Evacuate: Immediately evacuate the area in the event of a large spill.

  • Ventilate: Increase ventilation to the area.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.[8]

  • Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent.

IV. This compound Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and comply with regulations.

A. Waste Collection:

  • Container: Collect this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The original container may be reused for waste collection if it is in good condition and properly relabeled.[10]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and a description of the contents.[11]

  • Segregation: Do not mix this compound waste with other incompatible waste streams.

B. Disposal Procedure:

  • Consult Regulations: All waste disposal must be in accordance with local, state, and federal regulations.

  • Waste Hauler: Arrange for a licensed hazardous waste management company to transport and dispose of the this compound waste.[10]

  • Documentation: Maintain a manifest of all hazardous waste generated and disposed of.[10]

V. Experimental Workflow and Signaling Pathway Diagrams

Workflow for Safe this compound Handling:

G A 1. Pre-Experiment Planning B 2. Assemble PPE A->B Select appropriate level C 3. Prepare Work Area B->C Ensure ventilation D 4. Handle this compound C->D Follow SOPs E 5. Post-Experiment Decontamination D->E Clean all surfaces F 6. Waste Disposal E->F Segregate waste G 7. Documentation F->G Log disposal

A high-level workflow for the safe handling of this compound in a laboratory setting.

Logical Relationship for this compound Spill Response:

G Spill This compound Spill Occurs Assess Assess Spill Size & Risk Spill->Assess Evacuate Evacuate Area Assess->Evacuate Large or High Risk Contain Contain Spill with Absorbent Assess->Contain Small & Low Risk Notify Notify Supervisor/Safety Officer Evacuate->Notify Notify->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose

A decision-making workflow for responding to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.